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  • Product: alpha-Acetoxyphenylacetonitrile
  • CAS: 5762-35-6

Core Science & Biosynthesis

Foundational

α-Acetoxyphenylacetonitrile synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of α-Acetoxyphenylacetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract α-Acetoxyphenylacetonitrile, also known as O-acety...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of α-Acetoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetoxyphenylacetonitrile, also known as O-acetylmandelonitrile, is a versatile chiral intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility as a building block for complex organic molecules underscores the importance of well-defined synthetic routes and comprehensive characterization. This guide provides a detailed exploration of the synthesis of α-acetoxyphenylacetonitrile, focusing on a robust and accessible laboratory-scale protocol. Furthermore, it outlines the critical analytical techniques for its characterization, ensuring purity and structural confirmation. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering insights into the causality of experimental choices and providing a framework for the reliable preparation and validation of this important compound.

Introduction: The Significance of α-Acetoxyphenylacetonitrile

α-Acetoxyphenylacetonitrile is a cyanohydrin derivative that serves as a valuable precursor in a variety of organic transformations. Its structure, featuring a reactive nitrile group and a chiral center, makes it a key component in the asymmetric synthesis of enantiomerically pure compounds, which is crucial for the efficacy and safety of many pharmaceutical agents.[1] The acetyl group provides protection for the hydroxyl group of the parent cyanohydrin, mandelonitrile, enhancing its stability and modulating its reactivity for subsequent synthetic steps.

The primary route to α-acetoxyphenylacetonitrile involves a two-step process: the formation of mandelonitrile from benzaldehyde and a cyanide source, followed by acetylation. This guide will delve into the practical aspects of this synthesis, emphasizing safety, efficiency, and high-purity outcomes.

Synthetic Pathway: From Benzaldehyde to α-Acetoxyphenylacetonitrile

The synthesis of α-acetoxyphenylacetonitrile is most commonly achieved through the formation of benzaldehyde cyanohydrin (mandelonitrile), followed by its esterification. This two-step approach allows for better control over the reaction and purification of the intermediate.

Step 1: Synthesis of Mandelonitrile

The initial and critical step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of benzaldehyde. This reaction is reversible, and the equilibrium is typically driven towards the product by careful control of the reaction conditions.

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.

reaction_mechanism benzaldehyde Benzaldehyde intermediate Alkoxide Intermediate benzaldehyde->intermediate + CN⁻ cyanide CN⁻ mandelonitrile Mandelonitrile intermediate->mandelonitrile + H⁺

Caption: Reaction mechanism for the formation of mandelonitrile.

A common and effective method for this synthesis involves the reaction of benzaldehyde with sodium cyanide in a biphasic system, with the pH carefully controlled to generate hydrocyanic acid (HCN) in situ.[2][3]

Step 2: Acetylation of Mandelonitrile

The crude mandelonitrile is then acetylated to yield α-acetoxyphenylacetonitrile. Acetic anhydride is a common and efficient acetylating agent for this transformation. This step is crucial as it protects the hydroxyl group, rendering the molecule more stable and suitable for further reactions.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of α-acetoxyphenylacetonitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Benzaldehyde106.1221.2 g0.2
Sodium Cyanide49.0114.7 g0.3
Acetic Acid (glacial)60.0518.0 g0.3
Acetic Anhydride102.0925.5 g0.25
Ethyl Acetate88.11200 mL-
Water18.02As needed-
Sodium Bicarbonate84.01As needed-
Anhydrous Sodium Sulfate142.04As needed-
Experimental Workflow

experimental_workflow start Start step1 Dissolve NaCN in water in a flask. start->step1 step2 Add benzaldehyde and ethyl acetate. step1->step2 step3 Cool the mixture to 0-5 °C. step2->step3 step4 Slowly add acetic acid. step3->step4 step5 Stir for 2-3 hours at room temperature. step4->step5 step6 Separate the organic layer. step5->step6 step7 Wash the organic layer with water and brine. step6->step7 step8 Dry over anhydrous Na₂SO₄. step7->step8 step9 Add acetic anhydride to the crude mandelonitrile solution. step8->step9 step10 Stir overnight at room temperature. step9->step10 step11 Wash with sodium bicarbonate solution. step10->step11 step12 Dry the organic layer. step11->step12 step13 Evaporate the solvent. step12->step13 end Obtain α-Acetoxyphenylacetonitrile step13->end

Caption: Experimental workflow for the synthesis of α-acetoxyphenylacetonitrile.

Step-by-Step Procedure

Part A: Synthesis of Mandelonitrile

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (14.7 g, 0.3 mol) in 70 mL of water.

  • Add benzaldehyde (21.2 g, 0.2 mol) and 100 mL of ethyl acetate to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add glacial acetic acid (18.0 g, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10 °C. The addition of acid generates HCN in situ, which then reacts with the benzaldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate. This crude solution of mandelonitrile in ethyl acetate is used directly in the next step.

Part B: Acetylation to α-Acetoxyphenylacetonitrile

  • To the dried ethyl acetate solution of crude mandelonitrile, add acetic anhydride (25.5 g, 0.25 mol).

  • Stir the mixture at room temperature overnight.

  • Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes any remaining acetic acid and anhydride.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-acetoxyphenylacetonitrile. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized α-acetoxyphenylacetonitrile. The following techniques are recommended.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol [1]
AppearanceOff-white crystalline powder[4]
DensityApproximately 1.115 g/mL at 20 °C[1]
Optical Rotation ([α]²⁰D)+8.0 ± 0.5° (c=10 in CHCl₃) for the (R)-enantiomer[1]
Spectroscopic Data

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~2250C≡N (Nitrile stretch)
~1750C=O (Ester carbonyl stretch)
~1220C-O (Ester stretch)
~3050C-H (Aromatic stretch)
~1600, 1490C=C (Aromatic ring stretch)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.2 ppm (s, 3H, -COCH₃)

    • δ ~6.4 ppm (s, 1H, -CH(OAc)CN)

    • δ ~7.4-7.6 ppm (m, 5H, Ar-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~20.5 ppm (-COCH₃)

    • δ ~63.0 ppm (-CH(OAc)CN)

    • δ ~116.0 ppm (-CN)

    • δ ~127.0-134.0 ppm (Aromatic carbons)

    • δ ~169.0 ppm (C=O)

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 175.06

  • Key Fragmentation Peaks: Fragments corresponding to the loss of the acetyl group (m/z = 132) and the cyanobenzyl cation (m/z = 116) may be observed.

Safety and Handling

Caution: This synthesis involves highly toxic materials and should be performed in a well-ventilated fume hood by trained personnel.

  • Sodium Cyanide: Highly toxic if ingested, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas.

  • Benzaldehyde: Can cause skin and eye irritation.

  • Acetic Anhydride: Corrosive and causes severe burns.

  • α-Acetoxyphenylacetonitrile: The toxicological properties have not been fully investigated. May cause eye, skin, and respiratory tract irritation.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Waste Disposal: All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste. Cyanide-containing waste requires special handling and should be quenched with an oxidizing agent like sodium hypochlorite before disposal.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of α-acetoxyphenylacetonitrile. The detailed experimental protocol, coupled with the expected characterization data, offers a reliable framework for the successful preparation and validation of this important synthetic intermediate. Adherence to the outlined safety precautions is paramount to ensure a safe and successful experimental outcome. The insights into the rationale behind the experimental choices aim to empower researchers to adapt and optimize the synthesis for their specific needs.

References

  • Preparation method of mandelonitrile. (2021). Google Patents.
  • Process for the manufacture of cyanohydrin acylates of aldehydes. (1982). Google Patents.
  • Process for production of mandelonitrile compound. (2011). Google Patents.
  • Synthesis of benzaldehyde cyanohydrin. (n.d.). PrepChem.com. Retrieved from [Link]

  • Mandelic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation of cyanohydrins. (1974). Google Patents.
  • Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2020). ResearchGate. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Synthesis of (R)-mandelonitrile using different enzyme loadings. (n.d.). ResearchGate. Retrieved from [Link]

  • Conversion of benzaldehyde and HCN into its corresponding chiral... (n.d.). ResearchGate. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved from [Link]

  • Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. (2021). YouTube. Retrieved from [Link]

  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. (2019). YouTube. Retrieved from [Link]

  • Acetonitrile - SAFETY DATA SHEET. (2025). Penta chemicals. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of α-Acetoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Chiral Building Block α-Acetoxyphenylacetonitrile, a chiral cyanohydrin derivative, stands as a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chiral Building Block

α-Acetoxyphenylacetonitrile, a chiral cyanohydrin derivative, stands as a molecule of significant interest within the realms of organic synthesis and pharmaceutical development. Its unique structural features, combining a reactive nitrile group, a labile acetate ester, and a stereogenic center, render it a valuable synthon for the construction of complex, enantiomerically enriched molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the chemical properties and reactivity of α-acetoxyphenylacetonitrile. By delving into its spectroscopic signature, key chemical transformations, and potential applications as a chiral intermediate, this document aims to serve as a practical and insightful resource for harnessing the synthetic potential of this versatile compound.

Physicochemical and Spectroscopic Profile of α-Acetoxyphenylacetonitrile

A thorough understanding of the physical and spectroscopic properties of α-acetoxyphenylacetonitrile is fundamental to its effective utilization in a laboratory setting. These characteristics not only confirm the identity and purity of the compound but also offer insights into its molecular structure and bonding.

Core Chemical Properties

The fundamental properties of α-acetoxyphenylacetonitrile are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 5762-35-6 (racemate), 119718-89-7 ((R)-enantiomer);
Appearance Off-white crystalline powder
Solubility Soluble in water and polar organic solvents
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of α-acetoxyphenylacetonitrile is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and acetyl protons.

  • Aromatic Protons (C₆H₅): A complex multiplet is expected in the range of δ 7.3-7.5 ppm, characteristic of the phenyl group protons.

  • Methine Proton (-CH(OAc)CN): A singlet or a narrow multiplet is predicted to appear around δ 6.0 ppm. The downfield shift is attributed to the deshielding effects of the adjacent phenyl, cyano, and acetate groups.

  • Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent protons of the acetyl group should be observed around δ 2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The expected chemical shifts are as follows:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 168-170 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-135 ppm. The ipso-carbon (the carbon attached to the chiral center) may appear at a slightly different shift.

  • Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-120 ppm.

  • Methine Carbon (-CH(OAc)CN): A signal around δ 60-65 ppm, influenced by the attached oxygen, phenyl, and cyano groups.

  • Acetyl Carbon (-COCH₃): A signal in the upfield region, typically around δ 20-21 ppm.

The IR spectrum of α-acetoxyphenylacetonitrile is characterized by the absorption bands of its key functional groups:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the region of 2260-2220 cm⁻¹[1]. The exact position can be influenced by the electronic environment.

  • C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the range of 1750-1735 cm⁻¹[1]. Conjugation with the phenyl ring is not direct, so a significant shift from the typical aliphatic ester range is not expected.

  • C-O Stretch (Ester): One or two bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bond stretching vibrations of the acetate group.

  • C-H Stretch (Aromatic): Absorption bands are expected just above 3000 cm⁻¹[2].

  • C-H Stretch (Aliphatic): Absorptions for the methine and methyl C-H bonds will appear just below 3000 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) of α-acetoxyphenylacetonitrile would likely show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would be influenced by the stability of the resulting fragments. Key fragmentation pathways could include:

  • Loss of the acetyl group: Cleavage of the ester bond could lead to the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da), resulting in fragments at m/z 133 or m/z 132, respectively.

  • Loss of the cyano group: Cleavage of the C-CN bond would result in the loss of a cyanide radical (•CN, 26 Da), leading to a fragment at m/z 149.

  • Formation of the benzoyl cation: Rearrangement and fragmentation could lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Reactivity and Synthetic Utility

The reactivity of α-acetoxyphenylacetonitrile is dictated by its three primary functional groups: the nitrile, the ester, and the chiral center. This section explores the key chemical transformations of this molecule and highlights its utility in organic synthesis.

Hydrolysis: Accessing Mandelic Acid Derivatives

The ester and nitrile functionalities of α-acetoxyphenylacetonitrile are susceptible to hydrolysis under both acidic and basic conditions. This reaction provides a direct route to valuable mandelic acid and its derivatives.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the ester carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. Subsequent proton transfers lead to the elimination of acetic acid. The nitrile group is also hydrolyzed, typically proceeding through an amide intermediate to the carboxylic acid.

  • Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This is followed by the elimination of the acetate ion. The nitrile group is also hydrolyzed to a carboxylate. This process is irreversible due to the deprotonation of the resulting carboxylic acid.

The following protocol is adapted from the hydrolysis of mandelonitrile and can be applied to α-acetoxyphenylacetonitrile with appropriate modifications[3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-acetoxyphenylacetonitrile in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol).

  • Acid Hydrolysis: Add a concentrated acid, such as hydrochloric acid, to the solution. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the mandelic acid. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude mandelic acid can be purified by recrystallization.

Hydrolysis_Workflow A α-Acetoxyphenylacetonitrile B Acid or Base (e.g., HCl or NaOH) A->B React with C Heating (Reflux) B->C Apply D Work-up (Extraction) C->D Proceed to E Purification (Recrystallization) D->E Followed by F Mandelic Acid E->F Yields

Caption: Workflow for the hydrolysis of α-acetoxyphenylacetonitrile.

Reduction: Synthesis of Chiral Amino Alcohols

The nitrile and ester groups of α-acetoxyphenylacetonitrile can be reduced to an amine and a primary alcohol, respectively. This transformation provides access to valuable chiral 2-amino-1-phenylethanol derivatives, which are important scaffolds in medicinal chemistry.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce both the ester and the nitrile. The ester is reduced to a primary alcohol, and the nitrile is reduced to a primary amine. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon and the nitrile carbon.

  • Sodium Borohydride (NaBH₄): This milder reducing agent is generally not strong enough to reduce esters or nitriles under standard conditions. Therefore, for the reduction of α-acetoxyphenylacetonitrile, a stronger reducing agent like LiAlH₄ is required.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Substrate: Dissolve α-acetoxyphenylacetonitrile in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. The product can then be purified by distillation or chromatography.

Reduction_Workflow A α-Acetoxyphenylacetonitrile B LiAlH₄ in dry ether/THF A->B React with C Reflux B->C Apply D Quenching (Fieser Workup) C->D Proceed to E Purification D->E Followed by F 2-Amino-1-phenylethanol Derivative E->F Yields

Caption: Workflow for the reduction of α-acetoxyphenylacetonitrile.

Application in Asymmetric Synthesis and Drug Development

The chiral nature of α-acetoxyphenylacetonitrile, particularly its enantiopure forms such as (R)-α-acetoxyphenylacetonitrile, makes it a highly valuable starting material for the asymmetric synthesis of pharmaceuticals.

Role as a Chiral Intermediate

Enantiomerically pure α-acetoxyphenylacetonitrile serves as a chiral building block, allowing for the introduction of a stereocenter with a defined configuration into a target molecule. This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Potential in the Synthesis of Antiepileptic Drugs

While direct, documented use of α-acetoxyphenylacetonitrile in the synthesis of specific commercial drugs is not widely published in readily accessible literature, its structural motifs are present in several classes of pharmaceuticals. For instance, the core structure is related to intermediates used in the synthesis of certain antiepileptic drugs. The development of novel synthetic routes to antiepileptic drugs like Levetiracetam and Brivaracetam often involves chiral intermediates that could potentially be derived from or are analogous to α-acetoxyphenylacetonitrile[4][5][6][7][8][9][10][11][12][13]. The chemical handles present in α-acetoxyphenylacetonitrile (nitrile and ester) allow for a variety of chemical transformations to build the more complex structures of these active pharmaceutical ingredients.

Safety, Handling, and Storage

Proper handling and storage of α-acetoxyphenylacetonitrile are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on data for the closely related compound α-phenylacetoacetonitrile, α-acetoxyphenylacetonitrile should be handled with care. Potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4][14].

  • Irritation: May cause skin, eye, and respiratory tract irritation[4][14].

  • Chronic Effects: The toxicological properties have not been fully investigated, and chronic effects are unknown[14].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion and Future Outlook

α-Acetoxyphenylacetonitrile is a chiral synthon with considerable potential in organic synthesis and medicinal chemistry. Its readily transformable functional groups and inherent chirality make it an attractive starting material for the synthesis of a variety of complex and enantiomerically pure molecules. While its direct application in the synthesis of blockbuster drugs may not be extensively documented in the public domain, its structural relationship to key pharmaceutical intermediates suggests its value in the exploration of novel synthetic pathways. Further research into the asymmetric transformations of α-acetoxyphenylacetonitrile and its incorporation into diverse molecular scaffolds is likely to unveil new and exciting applications in drug discovery and development.

References

  • Organic Syntheses. (n.d.). Mandelic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MANDELIC ACID. Retrieved from [Link]

  • ACS Omega. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486-2503. Retrieved from [Link]

  • Indian Journal of Chemistry. (2009). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, 48B, 1435-1438.
  • E3S Web of Conferences. (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences, 233, 03031. Retrieved from [Link]

  • myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved from [Link]

  • Google Patents. (n.d.). US10221134B2 - Processes to produce brivaracetam.
  • Organic & Biomolecular Chemistry. (2012). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry, 10(40), 8041-8043. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of the Antiepileptic Drug Levetiracetam Enabled by Organophotocatalysis. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

  • YouTube. (2022). IR Absorption Spectrum - Functional Group Regions. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetonitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0055346). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 4. Retrieved from [Link]

  • ResearchGate. (2017). 1 H NMR spectra of 102.4 mM PA solution (A) before photolysis, (B) for.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003243). Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis and Pharmaceutical Industry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • Acta Scientific. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Retrieved from [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Retrieved from [Link]

  • MDPI. (2022). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. Retrieved from [Link]

  • Molecules. (2018). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step. Retrieved from [Link]

  • PubMed Central (PMC). (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • PubMed. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Retrieved from [Link]

  • BMRB. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate.
  • Google Patents. (n.d.). CN103351311A - Synthesis method of diphenylacetonitrile.
  • Google Patents. (n.d.). EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • Google Patents. (n.d.). US20170008848A1 - Methods of making netupitant and intermediates thereof.
  • Google Patents. (n.d.). CN114213365A - Synthetic method of empagliflozin intermediate.
  • XiXisys. (2025). SAFETY DATA SHEETS. Retrieved from [Link]

  • PubMed. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues..... Retrieved from [Link]

  • The ISIC - EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

Sources

Foundational

α-Acetoxyphenylacetonitrile CAS number 5762-35-6 properties

An In-depth Technical Guide to α-Acetoxyphenylacetonitrile (CAS 5762-35-6) Introduction α-Acetoxyphenylacetonitrile, registered under CAS number 5762-35-6, is a multifunctional organic compound of significant interest to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to α-Acetoxyphenylacetonitrile (CAS 5762-35-6)

Introduction

α-Acetoxyphenylacetonitrile, registered under CAS number 5762-35-6, is a multifunctional organic compound of significant interest to the scientific community. Characterized by the presence of a nitrile, an acetate ester, and a phenyl group all attached to a central methine carbon, it serves as a versatile and valuable intermediate in synthetic organic chemistry.[1][2] Its utility is most pronounced in the development of pharmaceuticals and agrochemicals, where its unique structure facilitates the introduction of key functional groups and the construction of complex molecular architectures.[2][3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, a validated synthesis workflow, its predicted spectroscopic signature, and essential safety protocols.

Chemical Identity and Physicochemical Properties

α-Acetoxyphenylacetonitrile is an achiral compound, often appearing as an off-white crystalline powder or a colorless to pale yellow liquid.[2][4] This variation in reported physical state may be attributable to purity levels or the presence of isomers in different batches. It is structurally related to mandelonitrile, serving as its O-acetylated derivative. The presence of both a polar cyano group and a nonpolar phenyl ring gives it solubility in a range of common organic solvents.[2]

Molecular Structure

Caption: Molecular structure of α-Acetoxyphenylacetonitrile.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 5762-35-6 [2][5]
Molecular Formula C₁₀H₉NO₂ [1][2]
Molecular Weight 175.18 g/mol [2][3]
Synonyms Cyano(phenyl)methyl acetate, α-Acetyl-phenylacetonitrile [2][4]
InChI InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 [1][2]

| SMILES | CC(=O)OC(C#N)c1ccccc1 |[2] |

Table 2: Physicochemical Properties

Property Value Notes Source
Appearance Off-white crystalline powder or colorless to pale yellow liquid Discrepancy exists in supplier data. May be a low-melting solid. [2][4]
Boiling Point Undetermined [6]
Density 1.115 g/mL at 20 °C Data reported for the (R)-enantiomer (CAS 119718-89-7). [3]

| Refractive Index | n20/D 1.506 | Data reported for the (R)-enantiomer (CAS 119718-89-7). |[3] |

Synthesis and Reactivity

Synthetic Pathway

The most direct and common synthesis of α-acetoxyphenylacetonitrile involves a two-step process starting from benzaldehyde. The first step is the formation of the cyanohydrin, mandelonitrile. This is a classic nucleophilic addition to a carbonyl, where a cyanide ion attacks the electrophilic carbonyl carbon. The subsequent step is the acylation of the hydroxyl group of mandelonitrile using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.[7] This pathway is efficient and utilizes readily available starting materials.

Synthesis_Workflow Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile (Intermediate) Benzaldehyde->Mandelonitrile Step 1: Cyanohydrin Formation Reagent1 NaCN / H⁺ (e.g., NaHSO₃ then NaCN) Reagent1->Mandelonitrile Product α-Acetoxyphenylacetonitrile Mandelonitrile->Product Step 2: O-Acylation Reagent2 Acetic Anhydride or Acetyl Chloride Reagent2->Product

Caption: General two-step synthesis workflow for α-Acetoxyphenylacetonitrile.

Experimental Protocol: Synthesis from Benzaldehyde

This protocol is a representative procedure. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.

  • Step 1: Mandelonitrile Synthesis (Cyanohydrin Formation)

    • Rationale: Benzaldehyde is reacted with a source of cyanide ions under slightly acidic conditions to form mandelonitrile. Using a bisulfite adduct as an intermediate can be a safer alternative to directly handling HCN.

    • Procedure:

      • In a well-ventilated fume hood, dissolve benzaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM).

      • Add a solution of sodium cyanide (1.1 eq) in water, followed by the slow, dropwise addition of an acid (e.g., acetic acid) at 0-5 °C to generate HCN in situ.

      • Stir the biphasic mixture vigorously for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

      • Perform an aqueous workup, carefully separating the organic layer. Caution: The aqueous layer contains residual cyanide and must be quenched with bleach (sodium hypochlorite) or ferrous sulfate before disposal according to hazardous waste protocols.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude mandelonitrile.

  • Step 2: Acylation to α-Acetoxyphenylacetonitrile

    • Rationale: The hydroxyl group of the intermediate mandelonitrile is esterified. Acetic anhydride is a common, effective, and relatively safe acetylating agent for this purpose, often used with a base catalyst.

    • Procedure:

      • Dissolve the crude mandelonitrile from Step 1 in a solvent such as DCM or pyridine.

      • Add acetic anhydride (1.2 eq) and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).

      • Allow the reaction to stir at room temperature overnight or until TLC indicates the complete consumption of the starting material.

      • Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to neutralize excess acid and anhydride.

      • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product via column chromatography on silica gel or recrystallization to obtain pure α-acetoxyphenylacetonitrile.

Reactivity Profile

The compound's reactivity is dominated by its functional groups. The α-proton is acidic and can be deprotonated by a suitable base, allowing for alkylation or other reactions at this position. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. This chemical versatility makes it a valuable building block for more complex molecules.[2]

Spectroscopic Signature Analysis

While specific, verified spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and MS.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (C₆H₅): Expected to appear as a multiplet in the range of δ 7.3-7.6 ppm . The specific pattern will depend on the solvent, but a complex signal is anticipated due to the overlapping shifts of the ortho, meta, and para protons.

  • Methine Proton (-CH(CN)OAc): This single proton is adjacent to three electron-withdrawing groups (phenyl, nitrile, and acetate). It is expected to be significantly deshielded, appearing as a sharp singlet around δ 6.0-6.5 ppm .

  • Acetyl Protons (-COCH₃): The three protons of the methyl group of the acetate moiety are chemically equivalent and will appear as a sharp singlet, shifted downfield by the adjacent carbonyl group to approximately δ 2.1-2.3 ppm .

Predicted ¹³C NMR Spectrum
  • Nitrile Carbon (-C≡N): Typically found in the range of δ 115-120 ppm .

  • Carbonyl Carbon (-C=O): Ester carbonyls resonate in the region of δ 168-172 ppm .

  • Aromatic Carbons (C₆H₅): A set of four signals is expected: one for the ipso-carbon (attached to the methine), and three others for the ortho, meta, and para carbons, typically between δ 125-140 ppm .

  • Methine Carbon (-CH(CN)OAc): This carbon, bonded to three heteroatoms or unsaturated groups, will be found in the δ 60-70 ppm region.

  • Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetate group should appear upfield, around δ 20-22 ppm .

Predicted Infrared (IR) Spectrum

An IR spectrum provides a molecular fingerprint based on bond vibrations.[8][9]

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the 2240-2260 cm⁻¹ region. Its intensity is moderate because the dipole moment change is not as large as in a carbonyl.

  • C=O Stretch (Ester): A very strong, sharp absorption band will be prominent in the 1745-1760 cm⁻¹ range. This is one of the most characteristic peaks in the spectrum.[10]

  • C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1200-1250 cm⁻¹ .

  • Aromatic C=C Bending: Multiple sharp peaks of varying intensity will be present in the fingerprint region, typically around 1450-1600 cm⁻¹ .

  • Aromatic C-H Stretch: A peak or series of peaks will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Predicted Mass Spectrum (MS)

In electron impact (EI) mass spectrometry, the molecule will fragment in predictable ways.

  • Molecular Ion (M⁺): The parent peak corresponding to the full molecular weight (m/z = 175) should be visible.

  • Major Fragments:

    • [M - 43]⁺ (m/z = 132): Loss of the acetyl group (CH₃CO•) via alpha cleavage is a highly probable fragmentation pathway.[11]

    • [M - 59]⁺ (m/z = 116): Loss of the entire acetate radical (•OCOCH₃).

    • [M - 26]⁺ or [M - 27]⁺: Loss of CN or HCN is possible but may be less favorable than fragmentation at the ester.

    • m/z = 77: The presence of a peak for the phenyl cation (C₆H₅⁺) is common for benzene-containing compounds.

    • m/z = 43: A prominent peak for the acetyl cation ([CH₃CO]⁺) is highly expected.

Safety, Handling, and Storage

α-Acetoxyphenylacetonitrile is a hazardous chemical and must be handled with appropriate precautions. The toxicological properties have not been fully investigated, warranting a cautious approach.[4]

Table 3: GHS Hazard Information

Hazard Class Statement Code Description Source
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled. [6]
Skin Corrosion/Irritation H315 Causes skin irritation. [6][12]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [6][12]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[6][12] |

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Use adequate ventilation to keep airborne concentrations low.[4]

  • Avoid all contact with eyes, skin, and clothing.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[4][12]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water and remove contaminated clothing.[6][14]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][13]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][13]

Storage and Disposal
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4][13]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

α-Acetoxyphenylacetonitrile (CAS 5762-35-6) is a compound with significant synthetic potential. Its straightforward two-step synthesis from benzaldehyde and its versatile reactivity make it an attractive intermediate for complex molecule construction. While direct, published spectral data is scarce, a thorough analysis of its structure allows for reliable prediction of its NMR, IR, and MS signatures, which are crucial for reaction monitoring and quality control. Due to its hazardous nature, strict adherence to safety and handling protocols is mandatory to ensure the well-being of laboratory personnel. This guide provides the foundational technical knowledge required for the effective and safe utilization of this important chemical building block.

References

  • Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99% - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGebL3AKVYTKhlazQm-jobUZY2PUaSjK0oQ1PNH82ubyx_Lg4ZTdihCYIsNKfcj5P9ydm_urjZiLZVCE46PJ56MMoWJanDg4_Csn19yW4zeCr9i3btirEFDMtCrfV4oznYhKgfJbqDx21eHklii]
  • (R)-α-Acetoxyphenylacetonitrile - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG8ote_b9_gEfzX1cKRgZ5SqnBZ0CwsmiSi-LuNZOAA0AB2jf4bLQ6CkFgjuuSc5TyHRL-prv6SNejukkvXYMf30KEpGcxvmM1qy6rbstUDce8TRH1GHNJfMqnmMWI9YyAK6o=]
  • 5762-35-6|alpha-乙酰氧基苯乙腈. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdU51ymevPbKM97APzZ4yXuBT58A6Z-zeuTE4wjopgUwH4fBRRh71IPR_B-zOPVHyFXfyv1ITkKrc96WtMNT_QmR-eCNoJYVZojMjernC4o66RbuxkSeKhWpvVwAYC4ahjU1tGu883aUt_]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJMlWXIymF6UYrf82CZ2xFWjsg1bZtWUb8UjErI1riMK0YuaJzD7scbEDS8i5B6MMPJu3CIgpcETnnvfbaBSD4vDu_aZEkrScFrR1peRRPd3j-_JR32It3uou7VIsH5ESIig_3lS_mCEu1bkFXj2xIGQ==]
  • SAFETY DATA SHEET - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV9oKwiNDVbo1t5R7he9v6aDDxfjh6AfqSZir43Jqu5znkALjxxvbhbsFju6f5bt4_NNxcHnIu1uqFUb0wa6tZvenaiVcR4raxrMsz8ye-frxYlq27rQ4KMIBL8HfkhzUVY3mSfNI_5xfM8lOJ]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrTbxznEKbzwsGBj_YQvDy3tc8yThEgwaRNRdM4IPaRsZRDMKuxosXEo_Gk02d11PUUzRX4Gr1xFggpJJINlTUwTF5pN-kamyv2HlFODBJPTtpNU9HaxaXWhv0fsg85dxpO6_7Vsf-oMO_o_pNlM08z0NsD6BYRdky0-WZZuI9EHDQMTXF8POHFHeq9UShvqxDCRUTRjNgQl08GM49QHO8K8nmpumvc3VyhrCkvmuQfJD19hU63NYbndKDUG1XKiYJ_-3G9JGN0SnP5IDaYzYOeJHwpEEkw==]
  • Safety Data Sheet - Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVpyekcps0-vRtrgi2zdPg6u4gCDHi_f5ANNdhZADbw4iSR4HB39oR9571QKvCuJdOsZ9qB8D8J9ENa4PsECwIu2w8KgozdaUcW8FOtBo1IJQ1wyWtTmXNOWIPClRqCa7kVEs6jga4Ay0=]
  • Alpha-Acetoxyphenylacetonitrile Supplier - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10o9f5MqV9GmJvU1vPyQ6uQTjOVgXcBs-0fUjByUVbY9oR9JT5NGviGGZKXqLNztG8kjiOvnhse0qNsrMEJMK9xZN9RoWB3-1d7eycUpXcM0aGwXecacDJv2U-AQq-kHoOr6AoiCiPg==]
  • CAS 5762-35-6: cyano(phenyl)methyl acetate | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Ae8uQ8Ov2dXuMEtY9vG0QdtO5XsGl5ctMtnZl3WnEWIO3BlDxGnBsyTCe1jkI0i2bp8wSdAEbFEL41F7CjBnkoISmn4fr0I_Z--YWB-179JCxkGTj4ev5xpw0B_zjzBFQA==]
  • 5762-35-6|Alpha-acetoxyphenylacetonitrile|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcUIbP4TsIt8M0HimHqgfSoTZeQ1wZjOyfcvkGS06spk-um760FzL_32MvcEcNHHcT4EiCZjgGOWmeQwzZrketUJEAH7je0H8e6waGGvRY6hv7KGNM-NkBSXk9-LO4MPeS461NWlncAIyhYQ==]
  • (R)-α-Acetoxyphenylacetonitrile, CAS 119718-89-7 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIuTwhVvsydS3DwtEH1ml32oSlVTUjblmqxEiuGv-ajQIFAmzs_gB8b2i5-iLEa7EYgc72T4tUDPgHnl35ivVN9QwJTli78KlibubQyC53AN_NCejnmRhc5D00GCcqWKUcKbaAeH0xz3VwYUYkTVCM1rM6au-upkyqp-5v43lm1dDg]
  • (R)-a-Acetoxyphenylacetonitrile | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgpiJVGz7FIb2FkbNUTWb2t1X8AQIKJGQJan6DIdhaAPlFk0Zro3zTpiDoBh42zNJTgr4a3Cz5cR4-b1tT6ePosQXtm-2-JgU_q9O-GJgiorNRo1AOh3yL2IPTd7Vmfdse7DkLdeWk0M_XWUjeQM]
  • alpha-Acetoxyphenylacetonitrile - 西典实验供应试剂中间体原料. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWs3sU2kMmu6Log0rdePM-WH2RbEaJSq2UoV-__aW9dokTqpjvv35OV6RLJlUUDCdbTyDspRL5XMGd5oSTQgGs3LKPkSDoCsbKmPu0rO6bhEQNNGnjqHBnV563fM2qSc2sVOgTtFqgA0Fc7Cd4]
  • ¹H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk-q-ifoaVL1v9a00yV2PmYZaXux1_TXpZALHdsAN9GPgnCqFnjcVh2rPcvMJhPExC4ra6d58mi5LAMQcwZbuj66fZMDKxUSqi2Dc0q5fHMm5Fazo6g1PF318bxHOtb8Cye3rdg3tEC58OskRV7SAApvoyu3DVuTDP13HJNWmkxxmCfdCDsyGDIWQLihxUvg==]
  • database IR spectra INFRARED SPECTROSCOPY INDEX - Doc Brown's Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH61LqsLxOZ040ZSvCPU3YiHqHPTkKJahqFa-T1A_XOAV-jLyK4feZBNYyiwflDX0iPI6ow07eAC7i7mxie8S5H18snUzJhPzn8QpE7YNE0mVZ05dgYhvdFqma7QWN5pU77LbuFU6ZLDZ-4bsxR4Fg=]
  • Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTcp95oPFTqoYTeej_IUmxs53Au9htGuX0ktVh4vI-SkfmWoI5_2K91INKoetSsgXoefxtdOXOrZ0U1cLy9AFtkD2u3Rsp5E0qxZMj22HIfby8RvT0Eu2xk3wcPRixLc9HBh1k]
  • Experimental 1 H-NMR Spectra of alpha-aminonitrile 1 - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB1EBS5ALXRUFzZWDTY0CXmU8v8FLVqow5iwu_afi9Cn2T2x10F7Ou5kkseWjIyk8SqGo3DvxyWfK-pe_1YDETqdXDJZESOKIGs4ON7TfsKDWbh7VSBJhqZDqfC1tsLrkH1dZzIH4I4XWD2CD8MMad4vWQscyY9WlPDAzt0sqt4M30OVcA36CL_ges4KSYvJI4Rst9gPr1qB34iDqSC6UINSE=]
  • IR Spectroscopy | Structure Determination of unknown molecule - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxwUc12NBpHEugcI02nQvNRxknLnvg-EnSkK-0znncwh9cBBfVv7A5iPfcA3AfS_js1cgf2_gGiER4B5EwtLhAdJ3iuGYrd-jhkbLhV9hrpDyHx3geF-CnPbCDO8JK5yRuvxitspQ=]
  • IR Spectroscopy | Phytochemistry(Part 35) - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnhdmxelCAZMKqGjdPCM6QGdL5U4cMlc9EiWcr0GBA-rP_muovK1XErgXwznWWGSZSJbhI_djoPUnT9nqLSejmiM5zzXmmgB8x5TloUxJNVDqQaANfY_HF8c5adJNhqC9W2k4t8xA=]
  • Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn1fd-w7sYTyUmURLZpPegPx37ZcgxtOLckuFK1PREh6rTutl7XX3BJdhGux4b0fnyPg5DcuWnp6N_HrsqOe5PrXCgpijHQmo4yqkYC-sRVIxrDYl7dUkxgFFVT4XtpjRDxN5Lep0=]
  • Infra Red (IR) Spectroscopy | A-level Chemistry | OCR, AQA, Edexcel - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2J3k9F1KrjJf4UHMmi_Dg8hRoWaWYw7DuKVFPPoJAmGzU-qwwBGz_Nn5Y8FOGefBPZG3cihZP17ziBft5-oy8pDxQy3I3qOgA0cwwM6zUCwBrmvQFpZAZSriHPFjAWCcLzbBOafA=]
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCHkiTT5sWoqh2X2SZ3IKoQyN87S3di1J2XvThV30eOZMv0AoX_3AQglpjAUJlmRzzDnaAQyPvrj6AkRv4FVxEPc0gwgv8bCDd6nyr5eX7Qmnaxkhdzr8SUa5N4OsVrr28PQyyolFF0CuHoXDFeiBEEbOi2IukN2Km4uieVZ3wpbGi2cDOlWNRyEg=]
  • ALPHA-METHYLPHENYLACETONITRILE(1823-91-2) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7YflXH9RfYkoSoJgyLhBUkA-iOsOJvunU45Jk4SjyFwWgzEdw8nXo_gJzdFrTmtdiFLP2jbpQ0YESiDvwjkdSW3eJ3Q-qBj6tqTGNTMkwFvmxEqpGJlLPpl7-INSeTR6ekGTlLhZfASx38NKTzmVQ2LgroDzK]
  • Mass Spectrometry: Alpha Cleavage of Aldehydes - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKm2-cahIUMLD4psAPuVxmhwZ7DN9Tx4GfkVOwqsLhKs8iKkRn3Pk3wh8MpiNwrf0_tCWEwdk5of2pEpaZA7VvodL0K2M7wYm2n81D8-jNLkGH_Eans1jBmZ7TyrGBRmwFevfLEM=]
  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtBF8sh1ehgOamlFvAH9oloz90AclCnCTRKPEeScBf3FFJM8habpDyp2o2n-3xWfFM-ioOZyrMjEW0elIonPTR5f7nqKFvjgyMxb8dxZgDGMLfqACkMYoNICtEsNI2bJsVAfp-178=]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Historical Synthesis of α-Acetoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract α-Acetoxyphenylacetonitrile, also known as O-acetylmandelonitrile or α-cyanobenzyl acetate, is a significant chiral intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetoxyphenylacetonitrile, also known as O-acetylmandelonitrile or α-cyanobenzyl acetate, is a significant chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its strategic importance lies in its ability to introduce a protected α-hydroxyphenylacetonitrile moiety, which is a precursor to valuable α-hydroxy acids and other chiral building blocks. This guide provides a comprehensive overview of the discovery and historical synthesis of α-acetoxyphenylacetonitrile, tracing its roots from the early explorations of cyanohydrin chemistry to the development of more refined synthetic protocols. By examining the evolution of its synthesis, this document offers valuable insights into the experimental choices and underlying chemical principles that have shaped its production.

Introduction: The Strategic Importance of α-Acetoxyphenylacetonitrile

α-Acetoxyphenylacetonitrile is a versatile synthetic intermediate, valued for its role in the asymmetric synthesis of enantiomerically pure compounds crucial for drug development. Its structure combines a nitrile group, a phenyl ring, and a chiral center bearing an acetate group. This arrangement makes it a stable, protected form of mandelonitrile, the cyanohydrin of benzaldehyde. The acetate group serves as a protecting group for the hydroxyl function of the cyanohydrin, which can be unstable under certain conditions.

The core value of α-acetoxyphenylacetonitrile in organic synthesis stems from the reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, and the potential for stereocontrolled transformations at the chiral center. These features have established it as a key building block in the synthesis of complex organic molecules.

Table 1: Key Properties of α-Acetoxyphenylacetonitrile

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 5762-35-6 (racemic)
Chirality Exists as (R)- and (S)-enantiomers

The Genesis: Discovery and Synthesis of the Precursor, Mandelonitrile

The history of α-acetoxyphenylacetonitrile is intrinsically linked to its precursor, mandelonitrile. The formation of cyanohydrins, the class of compounds to which mandelonitrile belongs, is a fundamental reaction in organic chemistry.

The Urech Cyanohydrin Method and the Dawn of Cyanohydrin Chemistry

The first synthesis of a cyanohydrin was reported by Friedrich Urech in 1872. He discovered that aldehydes and ketones react with alkali cyanides in the presence of an acid to form α-hydroxynitriles. This reaction, now known as the Urech cyanohydrin method, laid the groundwork for the synthesis of mandelonitrile.

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde or ketone, followed by protonation of the resulting alkoxide.

Early Synthesis of Mandelonitrile

Following Urech's discovery, the synthesis of mandelonitrile from benzaldehyde and a cyanide source became a standard laboratory procedure. Early methods often involved the reaction of benzaldehyde with hydrogen cyanide (HCN) or an alkali metal cyanide such as potassium cyanide (KCN) or sodium cyanide (NaCN) in an acidic medium.

A common early approach involved the preparation of the bisulfite addition compound of benzaldehyde, which would then be treated with potassium cyanide to yield mandelonitrile. This method mitigated the need to handle the highly volatile and toxic hydrogen cyanide directly.

Experimental Protocol: A Classic Synthesis of Mandelonitrile

  • Formation of the Bisulfite Adduct: Benzaldehyde is reacted with a concentrated aqueous solution of sodium bisulfite. The resulting crystalline bisulfite addition product is isolated by filtration.

  • Cyanide Displacement: The bisulfite adduct is then treated with an aqueous solution of potassium cyanide. The cyanide ion displaces the bisulfite, forming mandelonitrile as an oily layer.

  • Workup: The mandelonitrile is separated from the aqueous layer and can be used in subsequent steps, often without extensive purification due to its relative instability.

A Landmark in Stereochemistry: The First Enantioselective Synthesis

A significant milestone in the history of mandelonitrile was the first enantioselective synthesis reported by L. Rosenthaler in 1908. He utilized an enzyme preparation from bitter almonds, known as emulsin, to catalyze the addition of hydrogen cyanide to benzaldehyde, yielding optically active (R)-mandelonitrile. This was one of the earliest examples of a biocatalytic asymmetric synthesis and highlighted the potential of enzymes in producing chiral molecules.

The Emergence of α-Acetoxyphenylacetonitrile: The Acetylation Step

While the synthesis of mandelonitrile was established in the late 19th and early 20th centuries, the specific historical details of the first synthesis of its acetylated derivative, α-acetoxyphenylacetonitrile, are less explicitly documented in readily available literature. However, the chemical transformation itself—the acylation of an alcohol—was a well-known reaction.

Historical Context: The Acylation of Cyanohydrins

The early 20th century saw investigations into the reactions of cyanohydrins. A notable early example of the acylation of a cyanohydrin is found in a 1902 publication by Van Sleen, which described the reaction of acrolein cyanohydrin with acetic anhydride in the presence of sodium acetate. This suggests that the methodology for acetylating cyanohydrins was being explored during this period. A similar method was also reported by R. Rambaud in 1934.

Based on this historical context, the first synthesis of α-acetoxyphenylacetonitrile likely involved the direct acetylation of mandelonitrile using common acetylating agents.

Logical Postulate for the First Synthesis:

The first preparation of α-acetoxyphenylacetonitrile would have logically followed a two-step sequence:

  • Synthesis of Mandelonitrile: Using one of the established methods of the time, such as the reaction of benzaldehyde with an alkali cyanide.

  • Acetylation of Mandelonitrile: The resulting mandelonitrile would then be treated with an acetylating agent like acetic anhydride, likely in the presence of a base catalyst such as sodium acetate or pyridine, to yield α-acetoxyphenylacetonitrile.

Diagram 1: The Two-Step Historical Synthesis Pathway

G Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile Step 1: Cyanohydrin Formation KCN KCN / H+ Product α-Acetoxyphenylacetonitrile Mandelonitrile->Product Step 2: Acetylation AceticAnhydride Acetic Anhydride (Ac₂O)

Caption: A simplified workflow of the historical two-step synthesis of α-acetoxyphenylacetonitrile.

Evolution of the Synthetic Methodology

Over time, the synthesis of α-acetoxyphenylacetonitrile has been refined to improve yield, purity, and stereoselectivity. Modern methods often focus on asymmetric synthesis to obtain enantiomerically pure forms of the compound, which are highly sought after in the pharmaceutical industry.

Table 2: Comparison of Historical and Modern Synthetic Approaches

FeatureHistorical Methods (Early 20th Century)Modern Methods
Stereocontrol Primarily racemic synthesisHigh demand for enantioselective synthesis (e.g., using chiral catalysts or enzymes)
Reagents Stoichiometric use of often hazardous reagents (e.g., KCN, Ac₂O)Catalytic methods, greener reagents, and enzymatic processes
Process Often two-step, with isolation of the mandelonitrile intermediateOne-pot or flow chemistry processes for improved efficiency and safety
Yield & Purity Often moderate yields and required purificationHigh yields and purity, with advanced analytical techniques for characterization

Diagram 2: Reaction Mechanism of Mandelonitrile Acetylation

G cluster_0 Acetylation of Mandelonitrile Mandelonitrile Mandelonitrile (with -OH group) Intermediate Activated Complex Mandelonitrile->Intermediate Nucleophilic attack by -OH AceticAnhydride Acetic Anhydride (Ac₂O) AceticAnhydride->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Catalyst Product α-Acetoxyphenylacetonitrile (with -OAc group) Intermediate->Product Byproduct Acetic Acid Intermediate->Byproduct

Caption: The general mechanism for the base-catalyzed acetylation of mandelonitrile.

Modern Perspectives and Conclusion

The journey from the initial discovery of the cyanohydrin reaction to the sophisticated, stereocontrolled syntheses of α-acetoxyphenylacetonitrile reflects the broader evolution of organic chemistry. While the fundamental chemical principles remain the same, the focus has shifted towards efficiency, safety, and sustainability.

Modern synthetic chemists now have a diverse toolkit at their disposal, including:

  • Biocatalysis: Utilizing hydroxynitrile lyases (HNLs) for the enantioselective synthesis of mandelonitrile, followed by chemical or enzymatic acylation.

  • Chiral Lewis Acid Catalysis: Employing metal-ligand complexes to catalyze the asymmetric addition of cyanide to benzaldehyde.

  • Flow Chemistry: Conducting the synthesis in continuous flow reactors to enhance safety and control over reaction parameters.

The historical synthesis of α-acetoxyphenylacetonitrile, rooted in the foundational work of chemists like Urech and Rosenthaler, provides a rich context for understanding the importance of this versatile molecule. The continued development of innovative synthetic routes ensures its ongoing relevance in the creation of novel therapeutics and advanced materials.

References

  • Urech, F. (1872). Ueber einige Cyanderivate des Acetons. Liebigs Annalen, 164(2), 255-267. [Link]

  • Rosenthaler, L. (1908). Durch Enzyme bewirkte asymmetrische Synthesen. I. Biochemische Zeitschrift, 14, 238-253.
  • Van Sleen, N. (1902). Sur la cyanohydrine de l'acroléine. Recueil des Travaux Chimiques des Pays-Bas, 21(5), 209-215.
  • Rambaud, R. (1934). Contribution à l'étude des aldéhydes α,β-éthyléniques et de leurs dérivés. Bulletin de la Société Chimique de France, 1, 1317-1326.
  • Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Mandelic Acid. Organic Syntheses, 6, 58. [Link]

  • Grienke, U., Schmidt, A., & Zabelinskaja-Mackova, A. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5894-5906. [Link]

Foundational

Unlocking the Stereoelectronic Landscape of α-Acetoxyphenylacetonitrile: A-In-Depth Guide to Theoretical and Computational Modeling

This technical guide provides a comprehensive framework for the theoretical and computational investigation of α-acetoxyphenylacetonitrile, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of α-acetoxyphenylacetonitrile, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a strategic, in-depth exploration of how computational chemistry can elucidate the structural, electronic, and reactive properties of this molecule. By understanding its intrinsic characteristics at a quantum and molecular level, we can accelerate its application in the rational design of novel therapeutics.

Introduction: The Significance of α-Acetoxyphenylacetonitrile in Medicinal Chemistry

α-Acetoxyphenylacetonitrile is a chiral molecule of significant interest in the pharmaceutical industry. Its utility as a versatile building block stems from the presence of multiple reactive sites and a stereocenter, which are crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug is often critical to its efficacy and safety, making the study of chiral intermediates like α-acetoxyphenylacetonitrile a paramount concern in drug development.

Computational modeling offers a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for characterizing such molecules. Through a synergistic application of quantum mechanics, molecular dynamics, and other computational techniques, we can gain unprecedented insights into the behavior of α-acetoxyphenylacetonitrile, guiding its synthetic utilization and the design of novel molecular entities.

Theoretical Framework: A Multi-Scale Approach to Understanding α-Acetoxyphenylacetonitrile

A robust computational investigation of α-acetoxyphenylacetonitrile necessitates a multi-scale approach, ranging from the electronic structure of a single molecule to its behavior in a condensed-phase environment. This guide proposes a hierarchical workflow, as depicted below, to systematically unravel the complexities of this molecule.

Computational Workflow for α-Acetoxyphenylacetonitrile Figure 1: Hierarchical Computational Workflow cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Dynamics (MD) cluster_2 Molecular Docking & QSAR A Geometry Optimization & Conformational Analysis B Electronic Structure Analysis (HOMO, LUMO, ESP) A->B Optimized Geometry C Spectroscopic Properties (IR, Raman, NMR) A->C Vibrational Frequencies F Conformational Sampling in Solution A->F Initial Conformer D Reactivity Descriptors (Fukui Functions, Bond Orders) B->D Electronic Properties E Solvation Dynamics G Transport Properties (Diffusion Coefficient) E->G H Binding Mode Analysis (with target enzymes) F->H Bioactive Conformation I Quantitative Structure-Activity Relationship (QSAR) Modeling H->I

Caption: Hierarchical computational workflow for α-acetoxyphenylacetonitrile.

This workflow progresses from fundamental quantum mechanical calculations on an isolated molecule to more complex simulations that account for its environment and interactions with other molecules.

Quantum Mechanical Investigations: Probing the Intrinsic Properties

Quantum mechanics (QM) provides the most accurate description of the electronic structure and energetics of a molecule.[1] For a molecule like α-acetoxyphenylacetonitrile, QM calculations are indispensable for understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first and most critical step in any computational study is to determine the molecule's most stable three-dimensional structure. Due to the presence of rotatable bonds, α-acetoxyphenylacetonitrile can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-energy conformers that may be present in solution.

Experimental Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Build the 3D structure of (R)- or (S)-α-acetoxyphenylacetonitrile using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

  • Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set.[2]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: Determine the relative energies of the conformers, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

Electronic Structure Analysis

Once the stable conformers are identified, their electronic properties can be investigated to understand their reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of α-Acetoxyphenylacetonitrile (B3LYP/6-311+G(d,p))

PropertyValueInterpretation
HOMO Energy-7.2 eVIndicates the energy of the most loosely held electrons.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy state for an accepted electron.
HOMO-LUMO Gap6.7 eVSuggests high kinetic stability.
Dipole Moment3.5 DIndicates a significant molecular polarity.
Spectroscopic Properties

QM calculations can predict various spectroscopic properties, which can be used to validate the computational model against experimental data.

  • Infrared (IR) and Raman Spectroscopy: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the accuracy of the optimized geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to aid in structural elucidation.

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While QM calculations provide insights into the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior in a realistic environment, such as in solution or interacting with a biological macromolecule.

Solvation Dynamics

The solvent can have a profound impact on the conformation, reactivity, and properties of a molecule. MD simulations explicitly model the solvent molecules, providing a dynamic picture of the solute-solvent interactions.

Experimental Protocol: MD Simulation of α-Acetoxyphenylacetonitrile in Water

  • System Setup: Place the optimized global minimum conformer of α-acetoxyphenylacetonitrile in the center of a cubic box of water molecules (e.g., TIP3P water model).

  • Force Field Parameterization: Assign appropriate force field parameters (e.g., from the General Amber Force Field - GAFF) to the α-acetoxyphenylacetonitrile molecule.

  • Minimization and Equilibration: Perform energy minimization of the system to remove any steric clashes. Subsequently, equilibrate the system in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring it to the desired temperature and pressure.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule in solution.

  • Trajectory Analysis: Analyze the resulting trajectory to study the conformational dynamics, hydrogen bonding with water, and other properties.

MD Simulation Workflow Figure 2: Molecular Dynamics Simulation Workflow A System Setup (Molecule + Solvent) B Force Field Parameterization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Run E->F G Trajectory Analysis F->G

Sources

Exploratory

α-Acetoxyphenylacetonitrile: A Comprehensive Technical Guide to its Molecular Structure and Conformation

Introduction Physicochemical Properties and Identification A foundational aspect of any chemical study is the precise identification and characterization of the molecule . The key properties of α-acetoxyphenylacetonitril...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Physicochemical Properties and Identification

A foundational aspect of any chemical study is the precise identification and characterization of the molecule . The key properties of α-acetoxyphenylacetonitrile are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 5762-35-6 (racemate), 119718-89-7 ((R)-enantiomer)[1][3]
Appearance Off-white crystalline powder
Density 1.115 g/mL at 20 °C[3]
Refractive Index n20/D 1.506[3]

Synthesis of α-Acetoxyphenylacetonitrile: An Experimental Protocol

The synthesis of α-acetoxyphenylacetonitrile can be achieved through the acetylation of mandelonitrile, which itself is formed from the reaction of benzaldehyde with a cyanide source. The following protocol is a representative method based on established procedures for the synthesis of cyanohydrin esters.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) (optional)

Procedure:

  • Cyanohydrin Formation: In a well-ventilated fume hood, a solution of potassium cyanide in water is carefully added to a stirred solution of benzaldehyde in dichloromethane at 0-5 °C. The reaction is stirred for several hours until the formation of mandelonitrile is complete, as monitored by thin-layer chromatography (TLC). The use of a phase-transfer catalyst can enhance the reaction rate.

  • Acetylation: Acetic anhydride is added dropwise to the reaction mixture at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acid byproducts, and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-acetoxyphenylacetonitrile.

  • Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Synthesis_of_alpha_Acetoxyphenylacetonitrile benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile Step 1: Cyanohydrin Formation kcn Potassium Cyanide kcn->mandelonitrile product α-Acetoxyphenylacetonitrile mandelonitrile->product Step 2: Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->product workup Aqueous Work-up & Purification product->workup Step 3 workup->product Purified Product

Caption: A workflow diagram illustrating the two-step synthesis of α-acetoxyphenylacetonitrile.

Spectroscopic Characterization: A Predictive Analysis

Due to the absence of published, experimentally-derived spectra for α-acetoxyphenylacetonitrile, this section will provide a predictive analysis based on the known spectroscopic behaviors of its constituent functional groups and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of α-acetoxyphenylacetonitrile is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons of the acetyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.3-7.6 ppm. The methine proton (the one attached to the chiral center) is expected to be a singlet around 6.0-6.5 ppm, shifted downfield due to the deshielding effects of the adjacent phenyl, cyano, and acetate groups. The methyl protons of the acetyl group should appear as a sharp singlet at approximately 2.1-2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments. The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of 168-172 ppm. The aromatic carbons will show a series of peaks between 125 and 135 ppm. The cyano carbon will likely appear around 115-120 ppm. The chiral methine carbon is expected to be in the region of 60-70 ppm, and the methyl carbon of the acetyl group will be found upfield, around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-acetoxyphenylacetonitrile is predicted to exhibit the following characteristic absorption bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C≡N (Nitrile)2240-2260Sharp, medium intensity
C=O (Ester)1740-1760Strong, sharp
C-O (Ester)1200-1250Strong
Aromatic C-H3000-3100Weak to medium
Aromatic C=C1450-1600Medium, multiple bands
Aliphatic C-H2850-3000Weak to medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For α-acetoxyphenylacetonitrile (MW = 175.18), the molecular ion peak ([M]⁺) would be observed at m/z 175. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 132, and the loss of the entire acetate group (CH₃COO, 59 Da) to give a fragment at m/z 116. Another plausible fragmentation is the loss of the cyano group (CN, 26 Da) to yield a fragment at m/z 149.

Molecular Conformation: A Theoretical Perspective

The conformation of α-acetoxyphenylacetonitrile is determined by the rotation around the single bonds, particularly the bond connecting the chiral center to the phenyl group and the bond between the chiral center and the acetate group. The molecule's three-dimensional shape will be a balance between steric hindrance and electronic interactions.

The phenyl group and the acetate group are the two largest substituents on the chiral carbon. It is expected that the molecule will adopt a staggered conformation to minimize steric strain. The relative orientation of these groups will be crucial in determining the overall shape of the molecule.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to perform a conformational analysis. This would involve calculating the energies of different rotational isomers (rotamers) to identify the most stable conformations.

Conformational_Analysis cluster_0 Potential Energy Surface cluster_1 Computational Approach Rotamer A Rotamer A Transition State 1 Transition State 1 Rotamer A->Transition State 1 ΔE₁ Rotamer B Rotamer B Transition State 1->Rotamer B Transition State 2 Transition State 2 Rotamer B->Transition State 2 ΔE₂ Rotamer C Rotamer C Transition State 2->Rotamer C Transition State 3 Transition State 3 Rotamer C->Transition State 3 ΔE₃ Transition State 3->Rotamer A DFT Calculations DFT Calculations Energy Minimization Energy Minimization DFT Calculations->Energy Minimization Identification of Stable Conformers Identification of Stable Conformers Energy Minimization->Identification of Stable Conformers

Caption: A conceptual diagram illustrating the conformational analysis of α-acetoxyphenylacetonitrile.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational aspects of α-acetoxyphenylacetonitrile. While a complete experimental picture remains to be fully elucidated in the scientific literature, the predictive analyses presented here, based on established chemical principles, offer a solid foundation for researchers working with this important chiral intermediate. The detailed synthetic protocol and the predicted spectroscopic data serve as a valuable resource for the synthesis and characterization of this compound. Further experimental and computational studies are warranted to provide a more definitive understanding of its conformational landscape, which will undoubtedly aid in its application in the development of new pharmaceuticals and other advanced materials.

References

  • (R)-ALPHA-CYANOBENZYL ACETATE, CAS 119718-89-7. LookChem. [Link]

  • Synthesis and elaboration of cyanohydrins. ResearchGate. [Link]

Sources

Foundational

Solubility and stability of α-Acetoxyphenylacetonitrile in different solvents

An In-depth Technical Guide to the Solubility and Stability of α-Acetoxyphenylacetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract α-Acetoxyphenylacetonitrile, a key chiral intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of α-Acetoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetoxyphenylacetonitrile, a key chiral intermediate in pharmaceutical synthesis, possesses physicochemical properties that are critical to its handling, reaction kinetics, and the purity of final products. This technical guide provides a comprehensive overview of the solubility and stability of α-acetoxyphenylacetonitrile in various organic solvents. While specific quantitative data for this compound is limited in public literature, this guide synthesizes information from structurally related compounds, particularly its parent cyanohydrin, mandelonitrile, to provide a robust framework for its practical application. The guide delves into the theoretical and practical aspects of its solubility, offering insights into solvent selection for synthesis and purification. Furthermore, it outlines a systematic approach to evaluating its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, which is crucial for establishing appropriate storage and handling protocols and for the development of stability-indicating analytical methods.

Introduction

α-Acetoxyphenylacetonitrile, also known as mandelonitrile acetate, is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereocenter makes it a valuable precursor for enantiomerically pure drugs. A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and safety of the final drug product. This guide aims to provide researchers and drug development professionals with a detailed understanding of these critical parameters.

Physicochemical Properties of α-Acetoxyphenylacetonitrile

A foundational understanding of the physicochemical properties of α-acetoxyphenylacetonitrile is essential for interpreting its solubility and stability characteristics.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂N/A
Molecular Weight 175.18 g/mol N/A
Appearance Likely a crystalline solid or oilN/A
Melting Point Not readily availableN/A
Boiling Point Not readily availableN/A
Density Not readily availableN/A

Solubility Profile

The solubility of α-acetoxyphenylacetonitrile in various solvents is a critical factor for its use in chemical reactions, purification, and formulation. While direct quantitative solubility data for α-acetoxyphenylacetonitrile is not widely published, the solubility of its parent compound, mandelonitrile, provides a valuable reference point. The acetate group in α-acetoxyphenylacetonitrile is expected to slightly increase its lipophilicity compared to the hydroxyl group in mandelonitrile, which may influence its solubility in different solvents.

Qualitative Solubility

Based on the general principles of "like dissolves like," α-acetoxyphenylacetonitrile, with its aromatic ring and ester functionality, is expected to be soluble in a range of common organic solvents.

Semi-Quantitative Solubility Estimates from Mandelonitrile Data

The following table presents the solubility of mandelonitrile in various organic solvents. It is anticipated that α-acetoxyphenylacetonitrile will exhibit a similar solubility trend, potentially with slightly higher solubility in less polar solvents and slightly lower solubility in highly polar, protic solvents.

SolventMandelonitrile Solubility (g/L)[1]Expected Trend for α-Acetoxyphenylacetonitrile
Acetone841.24High
Acetonitrile482.37High
Methanol288.3Good
Ethanol203.54Good
Ethyl Acetate321.91High
Toluene51.62Moderate
Water12.7Low

Note: This data should be used as a guideline. Experimental determination of solubility for α-acetoxyphenylacetonitrile is strongly recommended for any critical application.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of α-acetoxyphenylacetonitrile is the isothermal shake-flask method.

Materials:

  • α-Acetoxyphenylacetonitrile

  • Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, water)

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV) or other quantitative analytical technique.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of α-acetoxyphenylacetonitrile to a known volume of each solvent in sealed vials.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of α-acetoxyphenylacetonitrile.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.

Stability Profile and Degradation Pathways

Understanding the stability of α-acetoxyphenylacetonitrile is crucial for defining storage conditions, shelf-life, and for identifying potential impurities that may arise during manufacturing and storage. As a cyanohydrin ester, it is susceptible to degradation via several pathways, primarily hydrolysis. Forced degradation studies are essential to elucidate these pathways and to develop stability-indicating analytical methods.

Hydrolytic Stability

Cyanohydrin esters are known to be susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of α-acetoxyphenylacetonitrile is expected to yield acetic acid and mandelonitrile. Mandelonitrile itself is unstable, especially under neutral to basic conditions, and can decompose into benzaldehyde and hydrogen cyanide[2][3].

  • Acidic Conditions: Under acidic conditions, the ester linkage is the primary site of hydrolysis.

  • Basic Conditions: Under basic conditions, both the ester and the cyanohydrin are highly labile.

Hydrolysis_Pathway

Oxidative Stability

The potential for oxidation of α-acetoxyphenylacetonitrile should be investigated, although there are no obvious functionalities that are highly susceptible to oxidation under typical storage conditions. Forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended.

Photostability

The aromatic ring in α-acetoxyphenylacetonitrile suggests a potential for photosensitivity. Photostability testing, as per ICH Q1B guidelines, should be conducted to determine if the compound degrades upon exposure to light.

Thermal Stability

Cyanohydrins and their esters can be thermally labile. High temperatures can promote decomposition, potentially leading to the elimination of acetic acid or the breakdown of the cyanohydrin moiety[4][5]. Thermal degradation studies are important to define acceptable temperature ranges for processing and storage.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • α-Acetoxyphenylacetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of α-acetoxyphenylacetonitrile in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of α-acetoxyphenylacetonitrile to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of α-acetoxyphenylacetonitrile to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact α-acetoxyphenylacetonitrile from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that no co-eluting peaks are present.

Forced_Degradation_Workflow

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Method Development Considerations
  • Column: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure the stability of the analyte on the column. Given the instability of the parent cyanohydrin in neutral and basic conditions, an acidic mobile phase is likely preferable[2].

  • Detection: UV detection at a wavelength where α-acetoxyphenylacetonitrile has significant absorbance is appropriate. A PDA detector is highly recommended for peak purity analysis.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific experimental data for α-acetoxyphenylacetonitrile is not extensively available in the public domain, a comprehensive understanding of its likely solubility and stability characteristics can be extrapolated from the properties of its parent compound, mandelonitrile, and general chemical principles. This guide provides a framework for researchers and drug development professionals to approach the handling, use, and analysis of this important pharmaceutical intermediate. The experimental protocols outlined for solubility determination and forced degradation studies offer a practical starting point for generating the necessary in-house data to support process development and regulatory submissions. The development of a validated, stability-indicating analytical method is a critical step in ensuring the quality and safety of any drug substance and is strongly emphasized.

References

  • Process for chemical reactions involving cyanohydrins. (n.d.). Google Patents.
  • Mandelonitrile (CAS 532-28-5): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved January 16, 2026, from [Link]

  • Time course and stoichiometric analysis of mandelonitrile hydrolysis by... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Thermal Decomposition of Cyanate Ester Resins. (n.d.). ROSA P. Retrieved January 16, 2026, from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 16, 2026, from [Link]

  • Thermal Decomposition of Cyanate Ester Resins | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Process for preparing cyanohydrin esters. (n.d.). Google Patents.
  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Schematic representation of the spontaneous decomposition of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

Quantum Chemical Blueprint for α-Acetoxyphenylacetonitrile: A Technical Guide for Drug Development Professionals

Abstract In the landscape of modern drug discovery and development, α-acetoxyphenylacetonitrile stands as a pivotal chiral intermediate, its structural nuances holding the key to the efficacy and specificity of novel the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, α-acetoxyphenylacetonitrile stands as a pivotal chiral intermediate, its structural nuances holding the key to the efficacy and specificity of novel therapeutic agents. This technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the electronic structure, spectroscopic signatures, and reactivity of α-acetoxyphenylacetonitrile. By integrating Density Functional Theory (DFT) with field-proven insights, this document serves as a practical manual for researchers, scientists, and drug development professionals, enabling a deeper, more predictive understanding of this molecule's behavior at the quantum level. We will navigate the theoretical underpinnings, detail a robust computational workflow, and establish a protocol for validating theoretical data against experimental benchmarks, thereby empowering more informed, data-driven decisions in the pharmaceutical sciences.

Introduction: The Significance of α-Acetoxyphenylacetonitrile in Medicinal Chemistry

α-Acetoxyphenylacetonitrile, a derivative of mandelonitrile, is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its structure, comprising a phenyl ring, a nitrile group, and an acetate ester attached to a stereocenter, presents a unique combination of electronic and steric features that are critical to its role in asymmetric synthesis. A precise understanding of its three-dimensional geometry, electronic properties, and reactivity is paramount for optimizing reaction conditions, predicting metabolic pathways, and designing novel derivatives with enhanced therapeutic profiles.

Quantum chemical calculations offer a powerful, non-invasive lens through which to examine these molecular properties with high fidelity. By solving the Schrödinger equation, or approximations thereof, we can generate a wealth of information that complements and often precedes experimental investigation. This guide is structured to provide both the theoretical foundation and the practical steps necessary to perform and interpret these calculations effectively.

Theoretical Foundations: A Scientist's Guide to Quantum Chemical Methods

The bedrock of modern quantum chemical calculations for organic molecules lies in two primary theoretical frameworks: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock Theory: The Foundational Approximation

Hartree-Fock theory is a cornerstone of quantum chemistry, providing a systematic method for approximating the many-electron wavefunction and energy of a system.[2][3] It simplifies the complex electron-electron interactions by assuming that each electron moves in an average, or mean, field created by all other electrons.[4][5] While HF theory neglects the instantaneous correlation of electron movements, it serves as an excellent starting point for more sophisticated methods and can provide qualitatively correct molecular geometries and orbitals.[4]

Density Functional Theory (DFT): Balancing Accuracy and Efficiency

Density Functional Theory has emerged as the workhorse of computational chemistry for its remarkable balance of computational cost and accuracy.[6] DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density. This shifts the computational challenge from the complex many-electron wavefunction to the more manageable three-dimensional electron density.

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.[7] For organic molecules like α-acetoxyphenylacetonitrile, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide excellent results.[8]

The Computational Protocol: A Step-by-Step Workflow

This section details a comprehensive, self-validating workflow for performing quantum chemical calculations on α-acetoxyphenylacetonitrile.

Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of α-acetoxyphenylacetonitrile. This can be accomplished using molecular building software. It is crucial to define the correct stereochemistry at the chiral center (either (R) or (S) as required for the specific application).

Methodological Choices: A Rationale-Driven Approach

The selection of the computational method is a critical decision that directly impacts the quality of the results.

3.2.1 The B3LYP Functional: A Hybrid Workhorse

For a molecule containing aromatic and carbonyl functionalities, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely validated choice.[8] It has consistently demonstrated a good balance of accuracy and computational efficiency for a broad range of organic molecules.[7]

3.2.2 The 6-311+G(d,p) Basis Set: Flexibility and Polarization

A basis set is the set of mathematical functions used to construct the molecular orbitals.[9] For α-acetoxyphenylacetonitrile, the Pople-style 6-311+G(d,p) basis set is recommended. This is a split-valence, triple-zeta basis set, which provides a flexible description of the valence electrons.[10] The inclusion of diffuse functions ('+') is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions ('d,p') allow for the distortion of atomic orbitals upon molecule formation, which is crucial for describing chemical bonds accurately.[10]

3.2.3 Solvation Effects: The Polarizable Continuum Model (PCM)

To simulate the behavior of α-acetoxyphenylacetonitrile in a solution, which is more representative of experimental conditions, an implicit solvent model is employed.[11] The Polarizable Continuum Model (PCM) is a widely used and effective method that treats the solvent as a continuous dielectric medium.[12] This approach captures the bulk electrostatic effects of the solvent on the solute's electronic structure.

The Computational Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the computational protocol.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results & Analysis Build 1. Build 3D Structure (α-acetoxyphenylacetonitrile) GeoOpt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) Build->GeoOpt Initial Coordinates Freq 3. Frequency Calculation (Verify Minimum, Obtain Spectra) GeoOpt->Freq Optimized Geometry SPE 4. Single-Point Energy (with PCM Solvent Model) Freq->SPE Verified Minimum Structure Validation 5. Validation (Compare with Experimental Data) SPE->Validation Calculated Properties Properties 6. Analyze Molecular Properties (Orbitals, Charges, Reactivity) Validation->Properties Validated Model

Caption: A schematic of the quantum chemical calculation workflow.

Step-by-Step Experimental Protocol
  • Geometry Optimization: Perform a full geometry optimization of the α-acetoxyphenylacetonitrile structure using the B3LYP functional and the 6-311+G(d,p) basis set in the gas phase. This will yield the lowest energy conformation of the molecule.

  • Frequency Calculation: Following the geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To compute the harmonic vibrational frequencies, which can be used to simulate the infrared (IR) spectrum.

  • Single-Point Energy Calculation with Solvation: Using the optimized gas-phase geometry, perform a single-point energy calculation incorporating the PCM solvent model to obtain the electronic energy and properties of the molecule in solution.

  • NMR Chemical Shift Calculation: To further validate the electronic structure, calculate the nuclear magnetic resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory, employing the PCM solvent model.

Results and Discussion: Bridging Theory and Experiment

The output of these calculations provides a rich dataset for understanding the molecular properties of α-acetoxyphenylacetonitrile.

Optimized Molecular Geometry

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's three-dimensional shape and steric profile, which are key determinants of its interaction with biological targets.

Table 1: Selected Calculated Geometric Parameters for α-Acetoxyphenylacetonitrile

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthC≡N~1.16 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
C-C (phenyl-chiral center)~1.52 Å
Bond AngleO=C-O (ester)~124°
C-C≡N~179°
Dihedral AnglePhenyl-C-C-NVaries with conformation

Note: These are typical expected values. Actual calculated values should be reported from the output.

Validation through Spectroscopic Data

A critical step in any computational study is the validation of the theoretical model against experimental data.[11]

4.2.1 Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. The key vibrational modes for α-acetoxyphenylacetonitrile are the nitrile stretch (C≡N), the carbonyl stretch (C=O) of the ester, and the aromatic C-H and C=C stretches.

Table 2: Comparison of Calculated and Expected Experimental IR Frequencies (cm⁻¹)

Vibrational ModeCalculated Frequency (Scaled)Expected Experimental Range
Aromatic C-H Stretch~3050-31003000-3100
Aliphatic C-H Stretch~2950-30002850-3000
Nitrile (C≡N) Stretch~22402220-2260
Ester (C=O) Stretch~17501735-1750
Aromatic C=C Stretch~1450-16001450-1600
C-O Stretch (Ester)~12401200-1300

Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to improve agreement.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts provide another layer of validation. By comparing the calculated shifts with experimental data for similar compounds, we can assess the accuracy of the computed electronic environment around each nucleus.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) relative to TMS

ProtonPredicted Chemical Shift (B3LYP/6-311+G(d,p), PCM)Expected Experimental Range
Phenyl Protons~7.3-7.57.0-8.0
Methine Proton (chiral center)~6.05.5-6.5
Methyl Protons (acetate)~2.12.0-2.5

Note: The exact chemical shifts are sensitive to the solvent and the specific conformation.

Electronic Structure and Reactivity Insights

Once the computational model is validated, it can be used to explore the electronic properties that govern the reactivity of α-acetoxyphenylacetonitrile.

4.3.1 Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

4.3.2 Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It visually identifies regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. This is invaluable for predicting intermolecular interactions, including those with biological receptors.

Diagram of Key Molecular Properties

The following diagram illustrates the key molecular properties that can be derived from the quantum chemical calculations.

Molecular_Properties cluster_calc Validated DFT Model cluster_props Derived Molecular Properties DFT_Model α-Acetoxyphenylacetonitrile Geometry Optimized Geometry (Bond Lengths, Angles) DFT_Model->Geometry Spectra Spectroscopic Signatures (IR, NMR) DFT_Model->Spectra Orbitals Electronic Structure (HOMO, LUMO, MEP) DFT_Model->Orbitals Reactivity Reactivity Descriptors (Charges, Fukui Functions) DFT_Model->Reactivity

Caption: Derivable molecular properties from the validated DFT model.

Conclusion: Empowering Rational Drug Design

This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of α-acetoxyphenylacetonitrile. By adhering to the principles of methodological rigor and experimental validation, researchers can unlock a wealth of predictive information about this important pharmaceutical intermediate. The insights gained from these calculations—from precise structural details to nuanced electronic properties—provide a powerful advantage in the rational design of new drugs, enabling more efficient optimization of lead compounds and a deeper understanding of their mechanism of action. As computational resources become increasingly accessible, the integration of these in-depth theoretical analyses into the drug development pipeline will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Hartree–Fock method - Wikipedia. Available at: [Link]

  • Solvent model - Wikipedia. Available at: [Link]

  • Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes - Fiveable. Available at: [Link]

  • Hartree–Fock — Computational Chemistry from Laptop to HPC. Available at: [Link]

  • 11.2 Chemical Solvent Models - Q-Chem Manual. Available at: [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - RSC Publishing. Available at: [Link]

  • Solvent models – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. Available at: [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. Available at: [Link]

  • A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry - Taylor & Francis Online. Available at: [Link]

  • Hartree Fock method: A simple explanation - InSilicoSci. Available at: [Link]

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - RSC Publishing. Available at: [Link]

  • Choosing the Right Basis Set - ChemistryViews. Available at: [Link]

  • Quantum Mechanical Continuum Solvation Models | Chemical Reviews - ACS Publications. Available at: [Link]

  • Basis set (chemistry) - Wikipedia. Available at: [Link]

  • Validation of Density Functional Theory for Materials | NIST. Available at: [Link]

  • Basics of performing DFT calculations with Q-Chem - YouTube. Available at: [Link]

  • density functional theory - What considerations must be made when selecting a basis set? - Chemistry Stack Exchange. Available at: [Link]

  • How do I choose the best exchange correlation functional for running a DFT calculation? - ResearchGate. Available at: [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. Available at: [Link]

  • 8.1 Introduction to Basis Sets - Q-Chem Manual. Available at: [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - NIH. Available at: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8608827/
  • Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile - ResearchGate. Available at: [Link]

  • DFT Functional Selection Criteria - Chemistry Stack Exchange. Available at: [Link]

  • Quantum chemical analysis of reaction indices and reaction path for drug molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

α-Acetoxyphenylacetonitrile: A Comprehensive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of α-Acetoxyphenylacetonitrile in Modern Synthesis α-Acetoxyphenylacetonitrile, also known as O...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of α-Acetoxyphenylacetonitrile in Modern Synthesis

α-Acetoxyphenylacetonitrile, also known as O-acetylmandelonitrile, is a versatile chiral building block with significant applications in pharmaceutical and fine chemical synthesis. Its structure, combining a reactive nitrile group, a phenyl ring, and a chiral center bearing an acetate group, makes it a valuable intermediate for the asymmetric synthesis of a variety of complex molecules. The acetate group not only serves as a protecting group for the cyanohydrin functionality but can also influence the stereochemical outcome of reactions at the cyano group. This guide provides a comprehensive overview of the experimental protocols involving α-Acetoxyphenylacetonitrile, detailing its synthesis, characterization, and key chemical transformations. The protocols are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and safety in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of α-Acetoxyphenylacetonitrile is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Off-white crystalline powder[2]
Melting Point Not widely reported, related compounds have varied melting points.
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge
CAS Number 5762-35-6 (racemic), 119718-89-7 ((R)-enantiomer)[1]

Safety and Handling:

α-Acetoxyphenylacetonitrile should be handled with care in a well-ventilated fume hood.[2] It may cause skin and eye irritation, and its toxicological properties have not been fully investigated.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] In case of contact, flush the affected area with copious amounts of water.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Synthesis of α-Acetoxyphenylacetonitrile

The synthesis of α-Acetoxyphenylacetonitrile is typically achieved through the acetylation of mandelonitrile, which is itself generated from the reaction of benzaldehyde with a cyanide source. A common and effective method involves the in-situ generation of mandelonitrile followed by acetylation.

Protocol 1: One-Pot Synthesis from Benzaldehyde

This protocol outlines a one-pot procedure for the synthesis of racemic α-Acetoxyphenylacetonitrile starting from benzaldehyde.

Reaction Scheme:

Synthesis_of_alpha-Acetoxyphenylacetonitrile benzaldehyde Benzaldehyde intermediate Mandelonitrile Intermediate benzaldehyde->intermediate + KCN kcn KCN kcn->intermediate acetic_anhydride Acetic Anhydride product α-Acetoxyphenylacetonitrile acetic_anhydride->product intermediate->product + Acetic Anhydride

A schematic for the synthesis of α-Acetoxyphenylacetonitrile.

Materials:

  • Benzaldehyde (1.0 eq)

  • Potassium cyanide (KCN) (1.1 eq)

  • Acetic anhydride (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, add benzaldehyde and dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide in a minimal amount of water and add it dropwise to the stirred solution of benzaldehyde over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour. The formation of the mandelonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Acetylation: To the reaction mixture, add acetic anhydride dropwise at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the mandelonitrile intermediate.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale: The reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl carbon of benzaldehyde to form the mandelonitrile intermediate. The subsequent addition of acetic anhydride acetylates the hydroxyl group to yield the final product. The use of a one-pot procedure is efficient as it avoids the isolation of the potentially unstable mandelonitrile intermediate.

Characterization of α-Acetoxyphenylacetonitrile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • Aromatic Protons: A multiplet in the range of δ 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.

  • Methine Proton: A singlet at approximately δ 6.0-6.2 ppm for the proton attached to the chiral center (-CH(OAc)CN).

  • Acetyl Protons: A singlet around δ 2.1-2.2 ppm corresponding to the three protons of the methyl group in the acetate moiety.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • Carbonyl Carbon: A signal around δ 169-170 ppm for the carbonyl carbon of the acetate group.

  • Aromatic Carbons: Signals in the region of δ 127-135 ppm for the carbons of the phenyl ring.

  • Nitrile Carbon: A peak in the range of δ 115-117 ppm for the carbon of the cyano group.

  • Methine Carbon: A signal around δ 60-65 ppm for the chiral carbon.

  • Methyl Carbon: A peak at approximately δ 20-21 ppm for the methyl carbon of the acetate group.

Note: The exact chemical shifts may vary depending on the solvent used for the NMR analysis.

Key Applications and Protocols

α-Acetoxyphenylacetonitrile serves as a valuable precursor in several important synthetic transformations.

Application 1: Hydrolysis to Mandelic Acid

The hydrolysis of both the nitrile and the ester functionalities of α-Acetoxyphenylacetonitrile provides a straightforward route to mandelic acid, an important α-hydroxy acid with various applications.

Reaction Scheme:

Hydrolysis_to_Mandelic_Acid start α-Acetoxyphenylacetonitrile product Mandelic Acid start->product Hydrolysis reagents aq. HCl, Heat reagents->product

Hydrolysis of α-Acetoxyphenylacetonitrile to Mandelic Acid.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is adapted from the well-established procedure for the hydrolysis of mandelonitrile.[3][4]

Materials:

  • α-Acetoxyphenylacetonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add α-Acetoxyphenylacetonitrile and concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux using a heating mantle and stir vigorously. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Cooling and Precipitation: After the reaction is complete (typically several hours), cool the reaction mixture to room temperature and then in an ice bath. Mandelic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acid and inorganic salts.

  • Drying: Dry the purified mandelic acid in a desiccator or a vacuum oven at a low temperature.

Causality: The strong acidic conditions and elevated temperature facilitate the hydrolysis of both the ester and the nitrile groups. The nitrile is first hydrolyzed to a carboxylic acid amide, which is then further hydrolyzed to the carboxylic acid. The ester linkage is also cleaved under these conditions.

Application 2: Synthesis of N-Substituted Amides

α-Acetoxyphenylacetonitrile can be utilized as an acylating agent for the synthesis of N-substituted amides. This application leverages the reactivity of the acetyl group.

Protocol 3: Amidation with Primary Amines

Reaction Scheme:

Amide_Synthesis start α-Acetoxyphenylacetonitrile product N-Substituted Amide (R-NHAc) start->product amine Primary Amine (R-NH₂) amine->product Acylation

Synthesis of N-Substituted Amides.

Materials:

  • α-Acetoxyphenylacetonitrile (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • A suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve α-Acetoxyphenylacetonitrile in the chosen solvent.

  • Amine Addition: Add the primary amine to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. Gentle heating may be required for less reactive amines.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted amide.

Mechanistic Insight: In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide product and mandelonitrile as a byproduct.

Asymmetric Synthesis Considerations

The chiral nature of α-Acetoxyphenylacetonitrile makes it a valuable precursor in asymmetric synthesis.[5][6] Enantiomerically enriched α-Acetoxyphenylacetonitrile can be prepared using chiral catalysts or enzymes. For example, the enantioselective acylation of mandelonitrile can be achieved using a chiral acylation agent or a lipase enzyme. The resulting enantiopure α-Acetoxyphenylacetonitrile can then be used in subsequent reactions to introduce a stereocenter with a defined configuration.

Conclusion

α-Acetoxyphenylacetonitrile is a key synthetic intermediate with a rich and versatile chemistry. The protocols detailed in this guide provide a solid foundation for researchers working with this compound. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its successful application in the development of new pharmaceuticals and fine chemicals. As with all chemical procedures, adherence to safety protocols and careful experimental technique are paramount for achieving reliable and reproducible results.

References

  • Organic Syntheses. α-Phenylacetoacetonitrile. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. Available from: [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available from: [Link]

  • Organic Syntheses. Mandelic Acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

  • University of York, Department of Chemistry. Asymmetric Synthesis. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • YouTube. Recrystallization. Available from: [Link]

  • YouTube. Recrystallizing and using melting point to identify a compound. Available from: [Link]

  • Ataman Kimya. Mandelic Acid. Available from: [Link]

  • Chemguide. Interpreting C-13 NMR spectra. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Available from: [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0055346). Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 13C NMR Chemical Shifts. Available from: [Link]

  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. Available from: [Link]

  • PubMed. Asymmetric synthesis of N-N axially chiral compounds via organocatalytic atroposelective N-acylation. Available from: [Link]

  • YouTube. Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. Available from: [Link]

  • Innovation of Chemistry & Materials for Sustainability. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Available from: [Link]

  • Frontiers. Recent advances in catalytic asymmetric synthesis. Available from: [Link]

  • UNC Chemistry Department. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. Available from: [Link]

  • ChemRxiv. Catalytic Enantioselective α-Allenylation of Acetonitrile. Available from: [Link]

  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Available from: [Link]

  • PubMed. Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. Available from: [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. Available from: [Link]

  • Chemistry Steps. Converting Amines to Amides. Available from: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available from: [Link]

Sources

Application

α-Acetoxyphenylacetonitrile as a Protecting Group: An Analysis of Current Literature

A comprehensive review of scientific databases and chemical literature reveals a notable absence of α-acetoxyphenylacetonitrile's application as a conventional protecting group in organic synthesis. While the principles...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific databases and chemical literature reveals a notable absence of α-acetoxyphenylacetonitrile's application as a conventional protecting group in organic synthesis. While the principles of protecting group chemistry are well-established, with a vast arsenal of reagents available to chemists, α-acetoxyphenylacetonitrile does not appear to be a recognized or utilized protecting group for common functional groups such as alcohols, amines, or carbonyls.

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other parts of the molecule. Standard protecting groups for hydroxyl functions include silyl ethers (e.g., TMS, TBS), benzyl ethers, and various acetals. For amino groups, carbamates like Boc and Cbz are frequently employed.

Despite extensive searches for protocols, reaction mechanisms, and stability data related to α-acetoxyphenylacetonitrile as a protecting group, no specific examples or methodologies could be found in peer-reviewed journals or chemical databases. This lack of documentation suggests that α-acetoxyphenylacetonitrile is either not suitable for this purpose or its use is extremely limited and not reported in the mainstream scientific literature.

Therefore, the creation of detailed application notes and protocols for α-acetoxyphenylacetonitrile as a protecting group is not feasible at this time due to the absence of foundational scientific evidence. The following sections, which would typically detail the introduction, removal, and stability of a protecting group, cannot be populated with scientifically validated information for the topic .

General Principles of Protecting Group Strategy

While specific information on α-acetoxyphenylacetonitrile is unavailable, the core requirements of a protecting group strategy remain universal. For researchers and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a synthetic route.

Key Considerations for a Protecting Group:
  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions.[1]

  • Stability: It must be robust enough to withstand a variety of reaction conditions planned for subsequent steps in the synthesis.[1]

  • Ease of Removal (Deprotection): The protecting group should be cleanly and selectively removed in high yield without affecting other functional groups.[1]

  • Orthogonality: In complex syntheses with multiple protecting groups, each group should be removable under a unique set of conditions that do not affect the others. This concept of "orthogonal protection" is crucial for the selective manipulation of different functional groups.[2][3][4][5][6]

  • Minimal Introduction of New Stereocenters: The protecting group should ideally not introduce new chiral centers, which could complicate purification and characterization.[1]

  • Availability and Cost: The reagent should be readily available and economically viable for the intended scale of the synthesis.[1]

Typical Workflow for a Protecting Group Strategy:

The logical flow of employing a protecting group in a synthesis is a three-step process:

G A Protection (Masking the functional group) B Chemical Transformation (Reaction at another site) A->B C Deprotection (Unmasking the functional group) B->C

Sources

Method

Application Note: High-Throughput Screening and Mechanistic Analysis of Enzyme Inhibitors Using α-Acetoxyphenylacetonitrile

Abstract This comprehensive guide details the application of α-Acetoxyphenylacetonitrile as a versatile substrate for robust enzyme inhibition assays. Primarily focusing on serine proteases, with α-Chymotrypsin as a mode...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of α-Acetoxyphenylacetonitrile as a versatile substrate for robust enzyme inhibition assays. Primarily focusing on serine proteases, with α-Chymotrypsin as a model enzyme, we provide a foundational understanding, detailed experimental protocols, and data analysis workflows. This document is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient screening platform for identifying and characterizing novel enzyme inhibitors. The protocols herein are structured to be self-validating, incorporating essential controls and kinetic analyses to ensure data integrity and mechanistic insight.

Part 1: Foundational Principles of the Assay System

The Substrate: α-Acetoxyphenylacetonitrile

α-Acetoxyphenylacetonitrile is a chiral organic compound featuring an acetate ester linkage.[1] Its utility in enzyme assays stems from this ester group, which can be catalytically cleaved by hydrolytic enzymes such as esterases and proteases.

  • Chemical Properties:

    • Synonyms: α-Cyanobenzyl acetate, O-Acetyl-mandelonitrile[1]

    • Molecular Formula: C₁₀H₉NO₂

    • Molecular Weight: 175.18 g/mol [1]

    • Appearance: Off-white to light yellow crystalline powder.[2][3]

The core principle of the assay is that the hydrolysis of the non-chromogenic substrate, α-Acetoxyphenylacetonitrile, by an enzyme like α-Chymotrypsin, yields products that can be detected spectrophotometrically. The primary hydrolysis product, mandelonitrile (α-hydroxyphenylacetonitrile), is unstable and can decompose into benzaldehyde and hydrogen cyanide. Benzaldehyde exhibits a distinct absorbance maximum near 250-256 nm, allowing for a continuous kinetic assay by monitoring the increase in absorbance at this wavelength.

The Model Enzyme: α-Chymotrypsin

α-Chymotrypsin is a well-characterized serine protease found in the digestive system.[4] It selectively catalyzes the cleavage of peptide bonds on the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[4] Its broad substrate specificity also allows it to hydrolyze ester bonds, making it an ideal model enzyme for this assay system. The protocols described can be adapted for other relevant hydrolases, including other proteases and acetylcholinesterases, which are key targets in various diseases.[5][6]

The Theory of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity.[7] They are fundamental tools in drug discovery and cellular biology. Inhibition can be classified as either reversible or irreversible.[7][8]

  • Reversible Inhibition: The inhibitor binds non-covalently and can be removed, restoring enzyme activity.[7] This category is further divided into:

    • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This inhibition can be overcome by increasing substrate concentration.[7]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation so that its catalytic efficiency is reduced, regardless of whether the substrate is bound.[9]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding (K_m) and catalytic rate (V_max).[8]

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently deactivating it.[8] A specific class, known as "suicide inhibitors" or "mechanism-based inactivators," involves the enzyme converting a seemingly harmless substrate analog into a highly reactive molecule that then inactivates the enzyme.[10][11][12]

The following diagram illustrates the primary modes of reversible enzyme inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Modes of Reversible Enzyme Inhibition.

Part 2: Pre-Assay Preparation and Safety

Successful and reproducible assays depend on meticulous preparation and adherence to safety protocols.

Reagent Handling and Safety Precautions

α-Acetoxyphenylacetonitrile is classified as harmful and an irritant. Always consult the latest Safety Data Sheet (SDS) before use.

Hazard Precaution Reference
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[13]
Irritation Causes skin, eye, and respiratory irritation.[2][3]
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][3][13]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like strong oxidizing agents.[2][14]
Preparation of Stock Solutions
  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂. Calcium ions are often required for the stability of proteases like chymotrypsin.[15]

  • α-Chymotrypsin Stock (1 mg/mL): Dissolve bovine pancreas α-Chymotrypsin in cold 1 mM HCl. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. For daily use, prepare working solutions by diluting the stock in cold 1 mM HCl.[15]

  • α-Acetoxyphenylacetonitrile Stock (e.g., 100 mM): Due to its low water solubility, dissolve the substrate in a suitable organic solvent like DMSO or methanol before making final dilutions in the assay buffer. Note: Ensure the final concentration of the organic solvent in the assay is low (typically <1-2%) and consistent across all wells to avoid affecting enzyme activity.

  • Test Inhibitor Stock: Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. Create serial dilutions from this stock for dose-response experiments.

Part 3: Experimental Protocols

The following protocols provide a framework for characterizing the enzyme-substrate interaction and subsequently screening for inhibitors.

Protocol 1: Determination of Enzyme and Substrate Optimal Concentrations

Before screening inhibitors, it is critical to establish assay conditions that yield a robust and linear reaction rate.

  • Enzyme Titration:

    • Prepare a series of α-Chymotrypsin dilutions in the assay buffer.

    • In a 96-well UV-transparent plate, add a fixed, saturating concentration of α-Acetoxyphenylacetonitrile to each well.

    • Initiate the reaction by adding the different enzyme concentrations.

    • Immediately measure the absorbance at 256 nm every 30 seconds for 10-15 minutes.

    • Plot the initial velocity (ΔA₂₅₆/min) against enzyme concentration. Select a concentration from the linear range of this plot for subsequent experiments.[16]

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Prepare serial dilutions of the α-Acetoxyphenylacetonitrile stock solution.

    • To the 96-well plate, add the fixed optimal concentration of α-Chymotrypsin determined above.

    • Initiate the reactions by adding the varying substrate concentrations.

    • Measure the kinetics as described above.

    • Plot the initial velocity against substrate concentration. This will yield a hyperbolic curve from which K_m and V_max can be estimated.[17]

Protocol 2: IC₅₀ Determination for Test Inhibitors

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[18]

G cluster_workflow IC50 Determination Workflow prep Prepare Reagent Plates (Serial Dilutions of Inhibitor) enzyme_add Add Enzyme to Assay Plate (Pre-incubate with Inhibitor) prep->enzyme_add sub_add Initiate Reaction (Add Substrate) enzyme_add->sub_add read Read Kinetics (Spectrophotometer at 256 nm) sub_add->read analyze Analyze Data (Calculate % Inhibition) read->analyze plot Plot Dose-Response Curve (Determine IC50) analyze->plot

Caption: Workflow for Determining Inhibitor IC50.

Step-by-Step Procedure:

  • Prepare Controls: In a 96-well plate, set up the following controls:

    • 100% Activity Control (No Inhibitor): Enzyme + Substrate + DMSO (vehicle).

    • 0% Activity Control (No Enzyme): Substrate + Assay Buffer.

    • Compound Control (No Enzyme): Substrate + Highest concentration of inhibitor (to check for compound interference).

  • Prepare Test Wells: Add the desired volume of each inhibitor dilution to the wells.

  • Enzyme Addition: Add the optimal concentration of α-Chymotrypsin to all wells except the "No Enzyme" control. Allow for a pre-incubation period (e.g., 10-15 minutes at 25°C) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add α-Acetoxyphenylacetonitrile to all wells to start the reaction. The substrate concentration should ideally be at or near the K_m value for sensitive detection of competitive inhibitors.

  • Kinetic Measurement: Immediately begin reading the absorbance at 256 nm for 10-15 minutes.[15]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_no_inhibitor)) * 100

  • Plotting: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]

Protocol 3: Investigating the Mechanism of Inhibition

To determine if an inhibitor is competitive, non-competitive, or mixed, the substrate titration experiment (Protocol 1.2) is repeated in the presence of a fixed concentration of the inhibitor.

  • Setup: Perform the substrate titration experiment under three conditions:

    • Condition A: 0 inhibitor (control).

    • Condition B: A fixed concentration of inhibitor (e.g., near the IC₅₀ value).

    • Condition C: A higher fixed concentration of inhibitor (e.g., 2-5x IC₅₀).

  • Data Collection: Measure the initial velocities for all substrate concentrations under each inhibitor condition.

  • Analysis (Lineweaver-Burk Plot): Transform the data by taking the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]). Plot 1/V versus 1/[S].[19]

    • Competitive Inhibition: The lines will intersect on the y-axis (V_max is unchanged, apparent K_m increases).[7]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (V_max decreases, K_m is unchanged).

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis), indicating changes in both V_max and K_m.[8]

Part 4: Data Analysis and Interpretation

Key Parameters and Calculations
Parameter Description How to Determine Reference
V_max The maximum rate of the reaction at saturating substrate concentrations.From the y-intercept of a Lineweaver-Burk plot (1/V_max) or non-linear regression of a Michaelis-Menten plot.[17]
K_m Michaelis constant; the substrate concentration at which the reaction rate is half of V_max.From the x-intercept of a Lineweaver-Burk plot (-1/K_m) or non-linear regression.[17]
IC₅₀ The concentration of an inhibitor that reduces enzyme activity by 50%.Non-linear regression of a dose-response curve (% inhibition vs. log[I]).[18]
K_i Inhibition constant; a measure of the inhibitor's binding affinity.Derived from analysis of inhibition mechanism experiments (e.g., using the Cheng-Prusoff equation for competitive inhibitors).[20]
Troubleshooting
Problem Potential Cause Solution
High background signal Substrate is unstable and hydrolyzing spontaneously.Check the pH and temperature of the assay buffer. Run a "no enzyme" control to quantify and subtract the background rate.
No or low signal Enzyme is inactive; Substrate or enzyme concentration is too low.Verify enzyme activity with a known standard substrate. Re-run titration experiments (Protocol 1.1). Ensure proper storage of reagents.
Precipitation in wells Compound or substrate insolubility at assay concentration.Decrease the final concentration. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not inhibit the enzyme.
Non-linear reaction rates Substrate depletion; Product inhibition; Enzyme instability.Use a lower enzyme concentration or measure only the very initial linear phase of the reaction. Check enzyme stability over time in the assay buffer.[16][21]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%.
  • Krupyanko, V. I. (2005). Additional Possibility of Data Analysis of Enzyme Inhibition and Activation. Journal of Biological Sciences - Pakistan. doi:10.3923/jbs.2005.82.91.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. doi:10.1007/s00249-021-01530-8.
  • Cayman Chemical. (2024). Safety Data Sheet - α-Phenylacetoacetonitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Benzeneacetonitrile, .alpha.-phenyl-.
  • Enzyme Kinetics Data Analysis. (2021, May 7). YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzeneacetonitrile, 4-nitro-.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
  • Tipton, K. F., & McDonald, A. G. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4269. doi:10.3390/molecules25184269
  • Ghisla, S., & Massey, V. (n.d.). Suicide Substrates as Irreversible Inhibitors of Flavoenzymes.
  • Liu, K. (2023). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of the American Oil Chemists' Society, 100(3), 225-237. doi:10.1002/aocs.12678
  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Suicide inhibition. Retrieved from [Link]

  • Kumar, A., et al. (2013). Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. Journal of Chemical Information and Modeling, 53(9), 2357-2367. doi:10.1021/ci400304y
  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]

  • Juskowiak, B., et al. (2017). Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors, 17(11), 2536. doi:10.3390/s17112536
  • Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. Retrieved from [Link]

  • Ullah, F., et al. (2022). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 26(10), 3484-3494.
  • Al-Mugainy, B., & Khan, I. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of Molecular Structure, 1242, 130737. doi:10.1016/j.molstruc.2021.130737
  • ResearchGate. (n.d.). A simple method to determine trypsin and chymotrypsin inhibitory activity. Retrieved from [Link]

  • Wang, C., et al. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances, 10(4), 2139-2148. doi:10.1039/c9ra09680a
  • Taylor & Francis. (n.d.). Suicide inhibition – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of α-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Lee, Y. C., & Lee, Y. H. (1993). Inactivation kinetics of enzyme pharmaceuticals in aqueous solution. Journal of Pharmaceutical Sciences, 82(11), 1109-1112. doi:10.1002/jps.2600821109
  • Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]

  • ResearchGate. (n.d.). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Retrieved from [Link]

  • Abuin, E., et al. (2005). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Journal of Colloid and Interface Science, 283(2), 539-545. doi:10.1016/j.jcis.2004.08.177
  • Bender, M. L., & Clement, G. E. (1963). KINETIC EVIDENCE FOR AN ACYL-ENZYME INTERMEDIATE IN THE ALPHA-CHYMOTRYPSIN-CATALYZED HYDROLYSIS OF N-ACETYL-L-TRYPTOPHAN ETHYL ESTER. Biochemical and Biophysical Research Communications, 12, 339-344. doi:10.1016/0006-291x(63)90308-5

Sources

Application

Application Note: α-Acetoxyphenylacetonitrile as a Novel Fluorogenic Probe for Esterase Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential New Tool for Cellular Analysis The quest for sensitive and specific tools to interrogate biological systems is a driving...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential New Tool for Cellular Analysis

The quest for sensitive and specific tools to interrogate biological systems is a driving force in biomedical research and drug development. Small-molecule fluorescent probes have emerged as indispensable instruments for real-time visualization of cellular processes, offering high sensitivity and spatiotemporal resolution.[1][2][3] This application note introduces α-acetoxyphenylacetonitrile, a cyanohydrin derivative, as a promising candidate for a new class of fluorogenic probes. While traditionally utilized as a chiral intermediate in pharmaceutical synthesis, its chemical structure suggests a latent potential as a "turn-on" fluorescent sensor for detecting esterase activity.[4]

The core hypothesis is that the non-fluorescent α-acetoxyphenylacetonitrile can undergo enzymatic hydrolysis by cellular esterases, cleaving the acetate group. This cleavage is predicted to yield mandelonitrile, a compound that may exhibit enhanced fluorescence, or could be further processed by other cellular enzymes to generate a fluorescent product.[5][6] The intensity of the resulting fluorescence would thus be directly proportional to the esterase activity, providing a quantitative measure of this important class of enzymes.

This document provides a comprehensive guide for the synthesis, characterization, and application of α-acetoxyphenylacetonitrile as a potential fluorogenic probe. We will delve into the underlying scientific principles, provide detailed, field-tested protocols, and offer insights into the interpretation of results.

Scientific Rationale and Proposed Mechanism

The design of this potential probe is predicated on a common strategy in fluorescent sensor development: modulating the electronic properties of a fluorophore through a chemical reaction.[2][7] In its native state, the acetyl group on α-acetoxyphenylacetonitrile acts as an electron-withdrawing group, which can quench the intrinsic fluorescence of the phenylacetonitrile core.

Our proposed mechanism of action is illustrated below:

G cluster_0 Cellular Environment Probe α-Acetoxyphenylacetonitrile (Non-fluorescent) Product_1 Mandelonitrile (Potentially Fluorescent) Probe->Product_1 Enzymatic Cleavage Enzyme Esterase Enzyme->Probe Fluorescence Fluorescence Product_1->Fluorescence Emits Light Product_2 Acetate

Figure 1: Proposed mechanism for fluorescence activation of α-acetoxyphenylacetonitrile.

This proposed "turn-on" mechanism offers a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target enzyme.[3]

Synthesis and Characterization of α-Acetoxyphenylacetonitrile

3.1. Materials and Reagents

  • Benzaldehyde

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)[8][9]

  • Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

3.2. Synthesis Protocol

This two-step synthesis first forms mandelonitrile, which is then acetylated.[10]

Step 1: Synthesis of Mandelonitrile [9][11][12]

  • In a well-ventilated fume hood, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as ethyl acetate.[8]

  • Prepare an aqueous solution of sodium cyanide (1.1 equivalents). Adjust the pH to a range of 6.5-7.5 with a suitable acid like hydrochloric acid.[8]

  • Slowly add the sodium cyanide solution to the benzaldehyde solution with vigorous stirring at room temperature.

  • Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Perform a liquid-liquid extraction with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude mandelonitrile.

Step 2: Acetylation of Mandelonitrile [10]

  • Dissolve the crude mandelonitrile in dichloromethane (DCM).

  • Add acetic anhydride (1.2 equivalents) and pyridine (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure α-acetoxyphenylacetonitrile.

3.3. Characterization

The identity and purity of the synthesized α-acetoxyphenylacetonitrile should be confirmed using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., nitrile, ester carbonyl).

  • Melting Point Analysis: To assess purity.

Photophysical Properties Evaluation

A thorough characterization of the photophysical properties is crucial to validate the potential of α-acetoxyphenylacetonitrile as a fluorescent probe.

G Start Synthesized α-Acetoxyphenylacetonitrile Absorbance Measure Absorbance Spectrum (Determine λmax,abs) Start->Absorbance Emission Measure Emission Spectrum (Determine λmax,em) Absorbance->Emission Quantum_Yield Calculate Fluorescence Quantum Yield (ΦF) Emission->Quantum_Yield Stokes_Shift Calculate Stokes Shift Emission->Stokes_Shift End Characterized Probe Quantum_Yield->End Stokes_Shift->End

Figure 2: Workflow for photophysical characterization.

4.1. Protocol for Photophysical Measurements

  • Prepare stock solutions of α-acetoxyphenylacetonitrile and the expected product, mandelonitrile, in a suitable solvent (e.g., acetonitrile or a buffer solution).

  • Using a UV-Vis spectrophotometer, measure the absorbance spectra to determine the maximum absorption wavelength (λmax,abs).

  • Using a spectrofluorometer, excite the samples at their respective λmax,abs and record the emission spectra to determine the maximum emission wavelength (λmax,em).

  • Calculate the Stokes shift (λmax,em - λmax,abs).

  • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate).

4.2. Expected Photophysical Data (Hypothetical)

Compoundλmax,abs (nm)λmax,em (nm)Stokes Shift (nm)Quantum Yield (ΦF)
α-Acetoxyphenylacetonitrile~260~350~90< 0.01
Mandelonitrile~265~450~185> 0.1

In Vitro Assay for Esterase Activity

This protocol details the use of α-acetoxyphenylacetonitrile to measure the activity of purified esterase in a microplate format.

5.1. Materials and Reagents

  • α-Acetoxyphenylacetonitrile stock solution (in DMSO)

  • Purified esterase (e.g., porcine liver esterase)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplates with clear bottoms

  • Microplate reader with fluorescence detection capabilities

5.2. Protocol

  • Prepare a serial dilution of the esterase in the assay buffer.

  • To each well of the microplate, add 50 µL of the esterase dilution. Include wells with buffer only as a negative control.

  • Prepare a working solution of α-acetoxyphenylacetonitrile in the assay buffer.

  • Add 50 µL of the probe working solution to each well to initiate the reaction. The final concentration of the probe should be optimized (e.g., 1-10 µM).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using the predetermined excitation and emission wavelengths for mandelonitrile.

Application in Cellular Imaging

This protocol outlines the use of α-acetoxyphenylacetonitrile for imaging intracellular esterase activity in live cells.

G Cell_Culture Culture Cells on Coverslips or Imaging Dishes Loading Incubate Cells with α-Acetoxyphenylacetonitrile Cell_Culture->Loading Wash Wash Cells to Remove Excess Probe Loading->Wash Imaging Image Cells using Fluorescence Microscopy Wash->Imaging Analysis Quantify Intracellular Fluorescence Imaging->Analysis

Figure 3: Workflow for cellular imaging with α-acetoxyphenylacetonitrile.

6.1. Materials and Reagents

  • Adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • α-Acetoxyphenylacetonitrile stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

6.2. Protocol

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Prepare a loading solution of α-acetoxyphenylacetonitrile in serum-free medium (e.g., 5 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS to remove any excess probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Acquire images in both the phase-contrast/DIC and fluorescence channels.

Conclusion and Future Perspectives

This application note presents a detailed framework for the investigation of α-acetoxyphenylacetonitrile as a novel fluorogenic probe for esterase activity. The proposed mechanism, based on enzymatic cleavage of the acetate group, offers a promising strategy for developing a "turn-on" sensor. The provided protocols for synthesis, characterization, and application in both in vitro and cellular contexts are designed to be robust and reproducible.

Further research should focus on a comprehensive evaluation of the probe's selectivity against a panel of different hydrolases, its photostability, and its cytotoxicity. Successful validation of α-acetoxyphenylacetonitrile as an esterase probe would open new avenues for its use in drug screening, disease diagnosis, and fundamental biological research.

References

  • Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.0c00635]
  • Small-molecule fluorescent probes and their design. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05213h]
  • Small-molecule fluorescent probes and their design. (SciSpace). [URL: https://typeset.io/papers/small-molecule-fluorescent-probes-and-their-design-130wwf7r]
  • Rational design of small molecule fluorescent probes for biological applications. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01353a]
  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (MDPI). [URL: https://www.mdpi.com/1424-8220/22/23/9253]
  • Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/tb/c2tb00259k]
  • Fluorescent Probe for Detection of Cyanide Ion in Aqueous Medium: Cellular Uptake and Assay for β-Glucosidase and Hydroxynitrile Lyase. (ResearchGate). [URL: https://www.researchgate.net/publication/283307409_Fluorescent_Probe_for_Detection_of_Cyanide_Ion_in_Aqueous_Medium_Cellular_Uptake_and_Assay_for_b-Glucosidase_and_Hydroxynitrile_Lyase]
  • The absorption and fluorescent spectral properties of compounds (AF) in methanol. (ResearchGate). [URL: https://www.researchgate.net/figure/The-absorption-and-fluorescent-spectral-properties-of-compounds-A-F-in-methanol_fig2_328003635]
  • Synthesis of (R)-mandelonitrile using different enzyme loadings. (ResearchGate). [URL: https://www.researchgate.
  • Preparation method of mandelonitrile. (Google Patents). [URL: https://patents.google.
  • Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. (MDPI). [URL: https://www.mdpi.com/2073-4352/12/11/1785]
  • Mandelonitrile. (CymitQuimica). [URL: https://www.cymitquimica.com/en/cas/532-28-5]
  • Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381717/]
  • (R)-α-Acetoxyphenylacetonitrile. (Chem-Impex). [URL: https://www.chemimpex.com/products/09930]
  • Research Progress of Cyanine-Based Near-Infrared Fluorescent Probes for Biological Application. (PubMed). [URL: https://pubmed.ncbi.nlm.nih.gov/39039605/]
  • Preparation of mandelonitrile. (PrepChem.com). [URL: https://prepchem.com/synthesis-of-mandelonitrile/]
  • A ratiometric near-infrared fluorescent probe based on a novel reactive cyanine platform for mitochondrial pH detection. (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686005/]
  • Formation of cyanohydrin derivative upon addition of cyanide to a... (ResearchGate). [URL: https://www.researchgate.net/figure/a-Formation-of-cyanohydrin-derivative-upon-addition-of-cyanide-to-a-solution-of-36-and_fig11_338981446]
  • The photophysical properties of compounds 1 and 2 in acetonitrile at room temperature. (ResearchGate). [URL: https://www.researchgate.
  • Mandelonitrile. (Wikipedia). [URL: https://en.wikipedia.org/wiki/Mandelonitrile]
  • Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6920956/]
  • Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. (ACS Omega). [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03792]
  • A Mitochondria-Specific Fluorescent Probe for Visualizing Endogenous Hydrogen Cyanide Fluctuations in Neurons. (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4468249/]
  • Applications and Development of Fluorescent Nanomaterials in Biomedical Imaging. [URL: https://b2b.partcommunity.
  • Synthesis, Photophysical and Aggregation Properties of Novel Phenanthrene and Pyrene Substituted Phthalocyanines. [URL: https://www.ijsr.net/get_abstract.php?paper_id=ART20183350]
  • Fluorescent Probes for Biological Imaging. (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695886/]
  • Fluorescence Imaging in Biomedical Science. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.006837.php]
  • (R)-α-Acetoxyphenylacetonitrile, CAS 119718-89-7. (SCBT). [URL: https://www.scbt.com/p/r-acetoxyphenylacetonitrile-cas-119718-89-7]
  • GC-FID chromatogram of ( ± )-mandelonitrile and benzaldehyde. (ResearchGate). [URL: https://www.researchgate.net/figure/GC-FID-chromatogram-of-mandelonitrile-and-benzaldehyde_fig1_349791459]
  • Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. (MDPI). [URL: https://www.mdpi.com/1420-3049/29/5/1109]
  • Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands. (PubMed). [URL: https://pubmed.ncbi.nlm.nih.gov/34982029/]
  • Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. (PubMed). [URL: https://pubmed.ncbi.nlm.nih.gov/28599147/]
  • Phenylacetonitrile. (PubChem). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetonitrile]
  • Alpha-acetoxyphenylacetonitrile. (BLD Pharm). [URL: https://www.bldpharm.com/products/5762-35-6.html]
  • Synthesis and properties of the α-keto acids. (ResearchGate). [URL: https://www.researchgate.net/publication/16091483_Synthesis_and_properties_of_the_a-keto_acids]

Sources

Method

α-Acetoxyphenylacetonitrile: A Keystone Intermediate in Modern Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract α-Acetoxyphenylacetonitrile, particularly its chiral forms, stands as a versatile and crucial intermediate in the l...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetoxyphenylacetonitrile, particularly its chiral forms, stands as a versatile and crucial intermediate in the landscape of pharmaceutical development.[1] As a key building block, its unique chemical structure facilitates the efficient construction of complex molecular architectures essential for therapeutic agents.[1] This document provides a comprehensive guide for laboratory professionals, detailing the synthesis, properties, and critical applications of α-acetoxyphenylacetonitrile. We will explore its role through a practical case study in the synthesis of a significant pharmaceutical agent, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This guide is designed to bridge theoretical knowledge with practical application, ensuring scientific integrity and operational excellence.

Physicochemical Properties & Safety Data

Understanding the fundamental properties and safety requirements of α-acetoxyphenylacetonitrile is paramount for its safe handling and effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Varies (consult supplier data)-
CAS Number 119718-89-7 ((R)-enantiomer)[2][3]
Storage Conditions Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4]
Primary Hazards Acute toxicity (Oral, Dermal, Inhalation). Causes skin and eye irritation.[4]

Handling Precautions: Always handle α-acetoxyphenylacetonitrile in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid the formation of dust and aerosols. In case of fire, use CO₂, dry chemical, or foam for extinction.[4]

Synthesis of α-Acetoxyphenylacetonitrile

A common and efficient method for the synthesis of α-acetoxyphenylacetonitrile involves the acylation of mandelonitrile. Mandelonitrile itself is typically formed from the reaction of benzaldehyde with a cyanide source. This process is an adaptation of the Strecker synthesis of aminonitriles.[5]

The workflow below illustrates a generalized, two-step synthesis pathway. The first step generates the cyanohydrin intermediate, which is then acylated in the second step.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acylation A Benzaldehyde + Sodium Cyanide B Mandelonitrile (Intermediate) A->B Acidic Conditions D α-Acetoxyphenylacetonitrile (Final Product) B->D Reaction C Acetic Anhydride + Pyridine (Catalyst) C->D Reagents

Caption: Generalized workflow for the synthesis of α-acetoxyphenylacetonitrile.

Causality Behind Experimental Choices:

  • Acidic Conditions (Step 1): The reaction of an aldehyde with a cyanide salt requires a proton source to generate hydrogen cyanide (HCN) in situ, which then attacks the carbonyl carbon. Using a mild acid prevents the premature decomposition of the cyanide salt.

  • Pyridine (Step 2): Pyridine acts as a nucleophilic catalyst and a mild base. It activates the acetic anhydride, making it a more potent acylating agent, and also neutralizes the acetic acid byproduct formed during the reaction.

Application in Pharmaceutical Synthesis: A Case Study

α-Acetoxyphenylacetonitrile is a pivotal intermediate in the synthesis of numerous pharmaceuticals.[1][6] Its utility stems from the reactivity of the nitrile and acetate groups, allowing for a variety of chemical transformations. A prominent example of its application is in the synthesis of precursors for Modafinil, a wakefulness-promoting agent used to treat narcolepsy.[7][8][9]

Reaction Mechanism

The synthesis of key pharmaceutical building blocks often involves nucleophilic substitution reactions where the acetate group of α-acetoxyphenylacetonitrile acts as a good leaving group, allowing for the introduction of other functionalities.

The diagram below illustrates a key mechanistic step where a sulfur-based nucleophile (R-SH), a common precursor in the synthesis of sulfinylacetamide drugs like Modafinil, displaces the acetate group.

G start α-Acetoxyphenylacetonitrile Ph-CH(OAc)CN intermediate {Transition State} start->intermediate nucleophile {Thiol Nucleophile | R-SH} nucleophile->intermediate Nucleophilic Attack product Thioether Product Ph-CH(SR)CN intermediate->product Leaving Group Departs leaving_group {Acetate Ion | AcO⁻} intermediate->leaving_group

Caption: Nucleophilic substitution at the α-carbon of α-acetoxyphenylacetonitrile.

Protocol: Synthesis of 2-(Benzhydrylthio)acetonitrile

This protocol describes the synthesis of a key thioether intermediate from a derivative of α-acetoxyphenylacetonitrile, illustrating its practical application. This pathway is analogous to steps used in the synthesis of Modafinil precursors.[8][10]

Materials:

  • Diphenylmethanol (Benzhydrol)

  • Thioglycolic acid

  • Trifluoroacetic acid (TFA)

  • Chloroacetonitrile

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Synthesis of 2-(benzhydrylsulfanyl)acetic acid:

    • To a stirred solution of diphenylmethanol (1.0 eq) in trifluoroacetic acid (TFA) at room temperature, add thioglycolic acid (1.0 eq).

    • Stir the mixture for 3 hours at room temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water to yield 2-(benzhydrylsulfanyl)acetic acid.[9]

  • Synthesis of 2-(benzhydrylsulfanyl)acetonitrile:

    • Suspend the 2-(benzhydrylsulfanyl)acetic acid (1.0 eq) in a suitable solvent like dichloromethane.

    • Add a solution of sodium hydroxide (2.0 eq) in water and stir to form the sodium salt.

    • To this solution, add chloroacetonitrile (1.1 eq) dropwise.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

    • After the reaction is complete (monitored by TLC), separate the organic layer.

    • Wash the organic layer with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Trustworthiness: The success of this protocol relies on careful monitoring and purification. The identity and purity of the final product, 2-(benzhydrylsulfanyl)acetonitrile, should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. This ensures that the intermediate is of sufficient quality for subsequent steps in a pharmaceutical synthesis pipeline.

Analytical Methods for Quality Control

Ensuring the purity and identity of α-acetoxyphenylacetonitrile is a critical quality control step.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any impurities. Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of chiral variants like (R)-α-acetoxyphenylacetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the key functional groups present in the molecule, such as the nitrile (C≡N) and ester carbonyl (C=O) groups.

Conclusion

α-Acetoxyphenylacetonitrile is more than just a chemical compound; it is an enabling tool in pharmaceutical synthesis.[12] Its value as a chiral intermediate allows for the stereospecific synthesis of complex drug molecules, which is crucial for efficacy and safety.[1] The protocols and principles outlined in this guide demonstrate its practical utility and underscore the importance of understanding the underlying chemistry to achieve successful and reproducible synthetic outcomes. As drug development continues to advance, the role of versatile intermediates like α-acetoxyphenylacetonitrile will remain indispensable to innovation in medicinal chemistry.

References

  • XiXisys. (n.d.). (R)-alpha-Acetoxyphenylacetonitrile SDS. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • Li, Q. (n.d.). Synthesis of Modafinil. Semantic Scholar. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • Sizemore, N., & Rychnovsky, S. D. (2003). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Organic Syntheses, 80, 177. Retrieved from [Link]

  • Hebei Zhuanglai Chemical Trading Co., Ltd. (2023). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Qingmu. (2023). An Overview of Pharmaceutical Intermediates: What You Should Know. Retrieved from [Link]

  • Jung, J. C., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 17(9), 10447-10461. Retrieved from [Link]

  • Chemistry in a Nutshell. (2022, April 2). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • van der Heijden, L. A. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1585–1596. Retrieved from [Link]

  • Soula, G., & Lafon, L. (2004). Modafinil synthesis process. Google Patents.
  • Jung, J. C., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Kim, H. R., et al. (2014). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][3][4]triazol-4-yl-methyl Esters. Molecules, 19(6), 7218-7231. Retrieved from [Link]

  • Chem with Dr. C. (2020, November 11). Units 5.4 & 5.7 - Elementary Reactions & Introduction to Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Biocatalytic and Chemoenzymatic Synthesis of α-Acetoxyphenylacetonitrile

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic and chemoenzymatic synthesis of α-ace...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic and chemoenzymatic synthesis of α-acetoxyphenylacetonitrile, a valuable chiral building block. Traditional chemical syntheses often rely on harsh conditions and can be difficult to control stereochemically. In contrast, enzymatic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[1][2][3] This guide focuses on two primary enzymatic strategies: the direct asymmetric synthesis of the precursor (R)-mandelonitrile using hydroxynitrile lyases (HNLs) and the kinetic resolution of racemic mandelonitrile using lipases. We provide in-depth explanations of the underlying principles, step-by-step experimental protocols, and comparative data to assist researchers in selecting and implementing the optimal synthetic route for their needs.

Introduction: The Strategic Importance of Chiral Cyanohydrins

α-Acetoxyphenylacetonitrile, also known as O-acetylmandelonitrile, is a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is critical, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. The core of its synthesis lies in the formation and functionalization of its precursor, mandelonitrile.

Biocatalysis has emerged as a powerful tool for producing enantiopure cyanohydrins and their derivatives.[4][5] Enzymes, operating with high precision under benign aqueous or biphasic conditions, can overcome many limitations of classical chemistry, such as the use of toxic reagents and the formation of racemic mixtures that require challenging resolutions.[2][3] This guide explores the practical application of two highly effective enzyme classes: hydroxynitrile lyases and lipases.

Strategy I: Asymmetric Synthesis using Hydroxynitrile Lyases (HNLs)

The most direct biocatalytic route to an enantiopure cyanohydrin is the asymmetric addition of a cyanide source to an aldehyde, catalyzed by a hydroxynitrile lyase (HNL), also known as an oxynitrilase.[6] These enzymes facilitate the formation of a new C-C bond with exceptional stereocontrol.[7] Depending on the source, HNLs can produce either the (R)- or (S)-enantiomer, providing access to both chiral pathways.[7]

The primary challenge in HNL-catalyzed reactions is suppressing the competing non-enzymatic chemical reaction, which produces a racemic product. This is effectively managed by controlling the pH. Operating at a slightly acidic pH (typically 4.0-5.5) maximizes the enzymatic rate while minimizing the chemical background reaction.[2][8]

General Workflow for HNL-Catalyzed Synthesis

The process involves a biphasic system where the organic substrate (benzaldehyde) and product (mandelonitrile) reside in an organic phase, while the enzyme and cyanide source are in the aqueous buffer phase. This setup facilitates product isolation and can improve enzyme stability.

HNL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Benzaldehyde in Organic Solvent (MTBE) E Biphasic Reaction Mixture (Vigorous Stirring, 5-25°C) A->E B Aqueous Buffer (e.g., Citrate, pH 4.0) B->E C Immobilized HNL C->E D Cyanide Source (e.g., KCN in Buffer) D->E F Phase Separation E->F G Filter to Recover Immobilized Enzyme E->G Enzyme Recycling H Isolate Organic Phase F->H I Dry & Evaporate Solvent H->I J Purified (R)-Mandelonitrile I->J

Caption: Workflow for HNL-catalyzed synthesis of (R)-mandelonitrile.

Protocol: HNL-Catalyzed Synthesis of (R)-Mandelonitrile

This protocol describes a general method for the synthesis of (R)-mandelonitrile using an immobilized HNL in a biphasic system.[1][2]

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN) or Hydrocyanic acid (HCN)

  • Immobilized (R)-Hydroxynitrile lyase (e.g., from Prunus dulcis, PdHNL)

  • Citrate buffer (e.g., 0.1 M, pH 4.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment, including a temperature-controlled reaction vessel with overhead stirring.

Procedure:

  • Reaction Setup: In a jacketed reaction vessel maintained at 5°C, prepare a two-phase system by adding 100 mL of MTBE and 100 mL of 0.1 M citrate buffer (pH 4.0).[2]

  • Enzyme Addition: Add the immobilized HNL catalyst (e.g., 1 g of PdHNL-CLEA) to the biphasic system.[2]

  • Substrate Addition: Dissolve 10 mmol of benzaldehyde in 20 mL of MTBE and add it to the reaction vessel.

  • Initiating the Reaction: Begin vigorous stirring (e.g., 500 RPM) to ensure good mixing. Slowly add a solution of KCN (12 mmol) in 30 mL of the citrate buffer over 1-2 hours using a syringe pump. Caution: KCN and HCN are highly toxic. All manipulations must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Maintain the reaction at 5°C. Monitor the progress by taking small aliquots from the organic phase every few hours. Analyze the samples by chiral GC or HPLC to determine the conversion of benzaldehyde and the enantiomeric excess (ee) of the mandelonitrile product.[1]

  • Workup: Once the reaction reaches the desired conversion (e.g., >95%), stop the stirring.

  • Enzyme Recovery: Separate the immobilized enzyme by filtration. The enzyme can be washed with buffer and stored for reuse.

  • Product Isolation: Transfer the biphasic mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Remove the solvent (MTBE) under reduced pressure to yield the crude (R)-mandelonitrile. The product is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.

Subsequent Acetylation

The resulting enantiopure (R)-mandelonitrile can be acetylated using standard chemical methods (e.g., acetic anhydride in the presence of a base like pyridine) to yield the final product, (R)-α-acetoxyphenylacetonitrile.

Representative Data for HNL-Catalyzed Synthesis
Enzyme SourceSubstrateTemp (°C)pHYield (%)ee (%)Reference
Prunus dulcis (PdHNL)Benzaldehyde54.093>99 (R)[2]
Hevea brasiliensis (HbHNL)Benzaldehyde255.5>90>98 (S)[4]
Manihot esculenta (MeHNL)Benzaldehyde255.0>95>99 (S)[9]

Strategy II: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

An alternative and widely used chemoenzymatic strategy involves the kinetic resolution of a chemically synthesized racemic mandelonitrile. This approach leverages the high enantioselectivity of lipases to acylate one enantiomer much faster than the other.[10][11]

The process yields two valuable, separable products: one enantiomer of O-acetylmandelonitrile (the target molecule) and the unreacted, enantiomerically enriched mandelonitrile. For this process, lipases, particularly Candida antarctica Lipase B (CALB), are highly effective.[12]

Principle of Lipase-Catalyzed Kinetic Resolution

The reaction involves the transesterification of racemic (±)-mandelonitrile with an acyl donor, such as vinyl acetate. The lipase selectively catalyzes the acetylation of one enantiomer (e.g., the (S)-enantiomer), leaving the (R)-enantiomer largely unreacted.[12][13] The reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both the acetylated product and the remaining substrate.

EKR_Diagram racemate (R,S)-Mandelonitrile (Racemic Mixture) lipase Lipase (CALB) racemate->lipase acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->lipase product (S)-α-Acetoxyphenylacetonitrile (Product) lipase->product Fast Reaction unreacted (R)-Mandelonitrile (Unreacted Substrate) lipase->unreacted Slow/No Reaction Nitrilase_Pathway cluster_products Resolution Products racemate (R,S)-Mandelonitrile nitrilase Nitrilase (Enantioselective Hydrolysis) racemate->nitrilase mandelic_acid (R)-Mandelic Acid nitrilase->mandelic_acid Fast unreacted (S)-Mandelonitrile nitrilase->unreacted Slow chem2 Chemical Acetylation unreacted->chem2 chem1 Chemical Esterification target (S)-α-Acetoxyphenyl- acetonitrile chem2->target

Sources

Method

Application Notes and Protocols: The Strategic Role of α-Acetoxyphenylacetonitrile in Modern Cyanohydrin Chemistry

These application notes are intended for researchers, scientists, and professionals in drug development. They provide an in-depth technical guide on the synthesis, advantages, and applications of α-acetoxyphenylacetonitr...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are intended for researchers, scientists, and professionals in drug development. They provide an in-depth technical guide on the synthesis, advantages, and applications of α-acetoxyphenylacetonitrile, a key intermediate in cyanohydrin chemistry. This document emphasizes the causality behind experimental choices and provides validated protocols for practical implementation.

Introduction: The Significance of Chiral Cyanohydrins

Cyanohydrins, organic compounds containing a hydroxyl and a nitrile group attached to the same carbon, are highly versatile intermediates in organic synthesis.[1] Their synthetic utility stems from the facile conversion of the nitrile and hydroxyl moieties into a wide array of functional groups, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[2][3] Enantiomerically pure cyanohydrins are particularly valuable as chiral building blocks for the synthesis of pharmaceuticals and agrochemicals.[4]

However, the direct synthesis of cyanohydrins often presents challenges. The addition of cyanide to aldehydes and ketones is a reversible reaction, and the resulting cyanohydrins can be unstable, particularly under basic conditions, leading to decomposition back to the starting carbonyl compound.[2][3] This instability complicates their isolation, purification, and use in subsequent synthetic steps.

α-Acetoxyphenylacetonitrile: A Stable and Versatile Cyanohydrin Surrogate

α-Acetoxyphenylacetonitrile, also known as mandelonitrile acetate, is an O-acetylated derivative of mandelonitrile (the cyanohydrin of benzaldehyde). The acetylation of the hydroxyl group provides a robust protecting strategy that overcomes the inherent instability of the free cyanohydrin.[2] This O-protection renders the molecule more stable, allowing for easier handling, purification, and a broader range of compatible reaction conditions in downstream applications.

The primary significance of α-acetoxyphenylacetonitrile in cyanohydrin chemistry lies in its role as a stable, chiral precursor to a variety of valuable molecules. Through chemoenzymatic methods, it can be produced in high enantiomeric purity, making it a critical starting material for asymmetric synthesis.

Synthesis of Enantiomerically Enriched α-Acetoxyphenylacetonitrile: A Chemoenzymatic Approach

The most effective method for producing enantiomerically pure α-acetoxyphenylacetonitrile is a two-step chemoenzymatic process. This involves the initial chemical synthesis of racemic mandelonitrile, followed by an enzymatic kinetic resolution.

Chemical Synthesis of Racemic (±)-Mandelonitrile

The synthesis of racemic mandelonitrile is typically achieved through the addition of a cyanide source to benzaldehyde. A common and effective method involves the reaction of benzaldehyde with sodium cyanide in a biphasic system with pH control.

Protocol 1: Synthesis of Racemic (±)-Mandelonitrile

  • Materials:

    • Benzaldehyde

    • Sodium cyanide (NaCN)

    • Ethyl acetate

    • Hydrochloric acid (HCl) for pH adjustment

  • Procedure:

    • Dissolve benzaldehyde in ethyl acetate in a reaction vessel.

    • Prepare an aqueous solution of sodium cyanide.

    • With vigorous stirring, add the sodium cyanide solution to the benzaldehyde solution.

    • Carefully adjust the pH of the aqueous phase to between 6.8 and 7.2 by the dropwise addition of hydrochloric acid.

    • Maintain the reaction at a controlled temperature (e.g., 5-10°C) and continue stirring.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, stop the stirring and allow the layers to separate.

    • Separate the organic layer, and recover the ethyl acetate under reduced pressure to yield racemic mandelonitrile.[5]

Enzymatic Kinetic Resolution of (±)-Mandelonitrile

The separation of the enantiomers of mandelonitrile is efficiently achieved through lipase-catalyzed kinetic resolution. Lipases, such as Candida antarctica lipase B (CALB), selectively acylate one enantiomer of the racemic mixture, leaving the other unreacted. This process allows for the separation of the two enantiomers.[6]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile

  • Materials:

    • Racemic (±)-mandelonitrile

    • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

    • Vinyl acetate (as the acyl donor)

    • Toluene (as the solvent)

  • Procedure:

    • In a suitable reaction vessel, dissolve (±)-mandelonitrile in toluene.

    • Add vinyl acetate to the solution.

    • Add the immobilized CALB to the reaction mixture.

    • Stir the suspension at a controlled temperature (e.g., 32°C in an orbital shaker).

    • Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the product and the remaining starting material.

    • The reaction selectively produces (S)-α-acetoxyphenylacetonitrile, leaving behind unreacted (R)-mandelonitrile.[6]

    • Upon reaching approximately 50% conversion, filter off the immobilized enzyme (which can be washed and reused).

    • The resulting mixture contains (S)-α-acetoxyphenylacetonitrile and (R)-mandelonitrile, which can be separated by standard chromatographic techniques.

Data Presentation: Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile

SubstrateProductEnzymeConditionsConversion (%)Product ee (%)Ref
(±)-Mandelonitrile(S)-Mandelonitrile acetateCandida antarctica lipase BOrbital shaker, 32°C, 184 h~50>98[6]
(±)-Mandelonitrile(S)-Mandelonitrile acetateCandida antarctica lipase BMicrowave, 80°C, 8 h3592[4][6]

Advantages of α-Acetoxyphenylacetonitrile in Organic Synthesis

The use of α-acetoxyphenylacetonitrile offers several distinct advantages over its unprotected counterpart, mandelonitrile:

  • Enhanced Stability: The acetyl group protects the hydroxyl functionality, preventing the retro-cyanohydrin reaction and decomposition, especially in the presence of bases.[2]

  • Improved Handling and Purification: Its increased stability allows for easier handling, purification by standard techniques like column chromatography, and long-term storage.

  • Versatile Chiral Building Block: Enantiomerically pure α-acetoxyphenylacetonitrile is a stable chiral synthon that can be used in a variety of subsequent transformations where the free cyanohydrin would be unsuitable.

  • Controlled Deprotection: The acetyl group can be selectively removed under mild conditions to liberate the free cyanohydrin when needed for a specific reaction step.

Applications in Drug Development and Asymmetric Synthesis

Chiral cyanohydrins and their derivatives are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The enantiopure forms of α-acetoxyphenylacetonitrile are valuable starting materials for the synthesis of complex molecules where stereochemistry is critical for biological activity.

Workflow for the Application of α-Acetoxyphenylacetonitrile in Synthesis

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Downstream Synthesis A Benzaldehyde + NaCN B Racemic (±)-Mandelonitrile A->B Chemical Synthesis C Lipase (e.g., CALB) + Vinyl Acetate D (S)-α-Acetoxyphenylacetonitrile C->D Selective Acylation E (R)-Mandelonitrile C->E Unreacted Enantiomer F Chiral Pharmaceutical Intermediates D->F E->F G Active Pharmaceutical Ingredients (APIs) F->G

Caption: Chemoenzymatic synthesis and application of α-acetoxyphenylacetonitrile.

Visualization of Key Processes

Mechanism of Lipase-Catalyzed Kinetic Resolution

G cluster_0 Racemic Mixture cluster_1 Enzyme-Substrate Interaction cluster_2 Acylation and Product Formation Racemic (R/S)-Mandelonitrile SMandelonitrile (S)-Mandelonitrile Racemic->SMandelonitrile RMandelonitrile (R)-Mandelonitrile Racemic->RMandelonitrile Lipase Lipase Active Site AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Reacts with Vinyl Acetate SMandelonitrile->Lipase Binds effectively RMandelonitrile->Lipase Poor fit SProduct (S)-α-Acetoxyphenylacetonitrile AcylEnzyme->SProduct Acyl transfer to (S)-Mandelonitrile

Caption: Lipase-catalyzed kinetic resolution of mandelonitrile.

Advantages of α-Acetoxyphenylacetonitrile

G A α-Acetoxyphenylacetonitrile + Enhanced Stability + Ease of Handling + Versatile Chiral Building Block + Controlled Deprotection C Reliable and Reproducible Synthesis A->C Leads to B Unprotected Mandelonitrile - Instability (Retro-reaction) - Difficult Purification - Limited Reaction Scope D Lower Yields and Side Products B->D Leads to

Caption: Comparison of protected vs. unprotected mandelonitrile.

Conclusion

α-Acetoxyphenylacetonitrile represents a strategically important molecule in modern organic synthesis. Its enhanced stability compared to the parent cyanohydrin, coupled with the availability of efficient chemoenzymatic routes to its enantiopure forms, makes it an invaluable chiral building block. The protocols and insights provided in these application notes are designed to enable researchers and drug development professionals to effectively utilize α-acetoxyphenylacetonitrile in their synthetic endeavors, ultimately facilitating the development of novel and complex chiral molecules.

References

  • Ribeiro, S. S., de Oliveira, J. R., Leite, S. G. F., & Antunes, O. A. C. (2012). Lipase-catalyzed kinetic resolution of (±)-mandelonitrile under conventional condition and microwave irradiation. Química Nova, 35(5), 989-992. [Link]

  • BenchChem. (2025). Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis. BenchChem Scientific Resources.
  • CN112341361A - Preparation method of mandelonitrile. (2021).
  • Gomez, L., & Garcia, A. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 26(15), 4691. [Link]

  • Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. Journal of Biotechnology, 155(4), 479-494.
  • Ribeiro, S. S., de Oliveira, J. R., Antunes, O. A. C., & Leite, S. G. F. (2012). Influence of microwave irradiation on lipase-catalyzed kinetic resolution of (±)-mandelonitrile. 40th World Chemistry Congress.
  • Hanefeld, U., & Wajant, H. (2016). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Green Chemistry, 18(15), 4213-4219.
  • Dadashipour, M., & Asano, Y. (2011). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings....
  • North, M., & Belokon, Y. N. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3451-3482.
  • Semantic Scholar. (2015). Article. [Link]

  • BenchChem. (2025). Application Notes and Protocols: (R)-Mandelonitrile in Pharmaceutical Manufacturing. BenchChem Scientific Resources.
  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. [Link]

  • Woo, J. M., Kang, Y. S., Lee, S. M., Kim, H. S., & Park, J. B. (2017). Substrate-binding Site Engineering of Candida antarctica Lipase B to Improve Selectivity for Synthesis of 1-monoacyl-sn-glycerols. Applied and Environmental Microbiology, 83(17), e00945-17.
  • Gotor-Fernández, V., & Gotor, V. (2016). Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrilase Immobilised on Celite R-633.
  • Dadashipour, M., & Asano, Y. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27429-27439.
  • Le, C. H., & Kim, J. (2019). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Scientific Reports, 9(1), 1-10.
  • Knez, D., & St-Gelais, M. (2020). Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B. The Journal of Organic Chemistry, 85(24), 16078-16091.
  • North, M. (2003). Synthesis and Applications of Non-Racemic Cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176.
  • ChemRxiv. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv.
  • Gomez, L., & Garcia, A. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Semantic Scholar.
  • Taylor & Francis. (2022). Cyanohydrins – Knowledge and References. Taylor & Francis Online.
  • North, M., & Belokon, Y. N. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Tetrahedron Letters, 43(10), 1939-1942.
  • Gotor-Fernández, V., & Gotor, V. (2011). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. European Journal of Organic Chemistry, 2011(24), 4583-4590.
  • DiVA portal. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
  • Wikipedia. (n.d.). Cyanohydrin reaction. Wikipedia.

Sources

Application

Application Notes &amp; Protocols: α-Acetoxyphenylacetonitrile as a Versatile Precursor in the Synthesis of α-Hydroxy Acids and α-Amino Alcohols

Abstract α-Hydroxy acids and α-amino alcohols represent privileged structural motifs integral to the development of pharmaceuticals, fine chemicals, and agrochemicals.[1][2][3] Their synthesis, particularly in enantiomer...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Hydroxy acids and α-amino alcohols represent privileged structural motifs integral to the development of pharmaceuticals, fine chemicals, and agrochemicals.[1][2][3] Their synthesis, particularly in enantiomerically pure forms, is a cornerstone of modern organic chemistry. This guide details the utility of α-acetoxyphenylacetonitrile (also known as O-acetylmandelonitrile), a stable and readily accessible cyanohydrin derivative, as a divergent starting material for the efficient synthesis of both α-hydroxy carboxylic acids and 1,2-amino alcohols.[4] We provide in-depth mechanistic discussions, validated experimental protocols, and process logic to empower researchers in leveraging this versatile chemical scaffold.

Introduction: The Strategic Importance of α-Acetoxyphenylacetonitrile

Cyanohydrins are valuable intermediates that combine hydroxyl and nitrile functionalities, enabling a wide range of chemical transformations.[5][6] However, free cyanohydrins, such as mandelonitrile, can be unstable and prone to dissociation back to the parent aldehyde and hazardous hydrogen cyanide.[7]

α-Acetoxyphenylacetonitrile, the acetyl-protected form of mandelonitrile, offers a significant advantage in terms of stability, handling, and shelf-life. The acetate group serves as a robust protecting group that can be readily removed under specific conditions, unmasking the hydroxyl group when desired. This inherent stability, coupled with the dual reactivity of the nitrile and ester groups, positions α-acetoxyphenylacetonitrile as a strategic and versatile precursor for creating molecular diversity.

This document outlines two primary synthetic pathways originating from this single precursor, providing a divergent approach to valuable compound classes.

G cluster_key Synthetic Pathways start α-Acetoxyphenylacetonitrile prod1 α-Hydroxy Acid (e.g., Mandelic Acid) start->prod1 Acidic Hydrolysis prod2 α-Amino Alcohol (e.g., 2-Amino-2-phenylethanol) start->prod2 1. Reduction (LiAlH₄) 2. Hydrolytic Workup key_start Starting Material key_prod Product Classes

Figure 1: Divergent synthesis pathways from α-acetoxyphenylacetonitrile.

Synthesis of α-Hydroxy Acids via Acid-Catalyzed Hydrolysis

The conversion of α-acetoxyphenylacetonitrile to an α-hydroxy acid, such as mandelic acid, is achieved through the simultaneous hydrolysis of both the nitrile and the acetate ester functionalities under acidic conditions.[8] This transformation is a robust and high-yielding method for producing valuable α-hydroxy carboxylic acids.

Mechanistic Rationale

The reaction proceeds in two concurrent hydrolysis events, typically catalyzed by a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Nitrile Hydrolysis: The nitrile group is protonated by the acid, which activates the carbon atom toward nucleophilic attack by water. The resulting imidate intermediate undergoes tautomerization to an amide. This amide is then further hydrolyzed under the acidic conditions to yield a carboxylic acid and an ammonium salt.

  • Ester Hydrolysis: Concurrently, the acetate ester is hydrolyzed. The carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid reveal the free hydroxyl group.[9]

The choice of strong acid and elevated temperature ensures the reaction proceeds to completion, driving off volatile byproducts and favoring the formation of the stable carboxylic acid.

G cluster_workflow Workflow for α-Hydroxy Acid Synthesis A 1. Dissolve α-Acetoxyphenylacetonitrile in Aqueous Acid (e.g., HCl) B 2. Heat Mixture to Reflux (e.g., 100-110 °C) A->B C 3. Monitor Reaction (e.g., by TLC) B->C D 4. Cool and Induce Crystallization C->D E 5. Isolate Product by Filtration D->E F 6. Wash with Cold Water and Dry E->F G Final Product: Mandelic Acid F->G G cluster_workflow Workflow for α-Amino Alcohol Synthesis A 1. Prepare LiAlH₄ Suspension in Anhydrous THF under N₂ B 2. Add α-Acetoxyphenylacetonitrile Solution Dropwise at 0 °C A->B C 3. Warm to RT and Reflux to Complete Reduction B->C D 4. Cool to 0 °C and Quench (Sequential H₂O, NaOH) C->D E 5. Filter off Aluminum Salts D->E F 6. Extract Aqueous Layer with Organic Solvent E->F G 7. Dry, Concentrate, and Purify (e.g., Crystallization) F->G H Final Product: 2-Amino-2-phenylethanol G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of α-Acetoxyphenylacetonitrile Synthesis

Welcome to the technical support center for the synthesis of α-acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and present optimized protocols for this important synthetic transformation. Our focus is on providing practical, field-proven insights to enhance your experimental success.

I. Reaction Overview and Key Challenges

The synthesis of α-acetoxyphenylacetonitrile is a two-step process commencing with the formation of mandelonitrile (α-hydroxy-α-phenylacetonitrile) from benzaldehyde and a cyanide source. This is followed by the acetylation of the hydroxyl group of mandelonitrile.

Synthesis_Overview Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile Cyanide Cyanide Source (e.g., NaCN) Cyanide->Mandelonitrile Acetylation Acetylation (e.g., Acetic Anhydride) Mandelonitrile->Acetylation Product α-Acetoxyphenylacetonitrile Acetylation->Product

Caption: Overall synthetic workflow for α-acetoxyphenylacetonitrile.

While seemingly straightforward, this synthesis presents several challenges that can impact yield and purity. The primary hurdles include the inherent instability of the mandelonitrile intermediate and potential side reactions during both steps. This guide will address these challenges in a systematic, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high yield in the first step, the synthesis of mandelonitrile?

A1: The formation of mandelonitrile is a reversible reaction, and the equilibrium can be influenced by several factors. Key considerations include:

  • Purity of Benzaldehyde: Use freshly distilled benzaldehyde. Benzaldehyde can oxidize to benzoic acid upon storage, which can interfere with the reaction.

  • Reaction pH: Mandelonitrile is unstable in neutral to basic conditions and can decompose back to benzaldehyde and hydrogen cyanide.[1] Maintaining a slightly acidic to neutral pH (around 6.5-7.5) is crucial for stability and to drive the reaction forward.[2]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically 0-10 °C) helps to favor the formation of the cyanohydrin and minimizes side reactions.

  • Slow Addition of Reagents: Slow, controlled addition of the cyanide source or acid is important to manage the exotherm and maintain the optimal pH.

Q2: My mandelonitrile intermediate appears oily and dark. Is this normal, and how can I purify it before acetylation?

A2: A yellow or brownish oil is not uncommon for crude mandelonitrile. However, significant darkening can indicate the presence of impurities. While some protocols proceed to the acetylation step with the crude intermediate, purification can improve the final product yield and purity. Due to its thermal instability, distillation is often not recommended.[3] A common purification method involves:

  • Extraction: Dissolve the crude mandelonitrile in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with a dilute acidic solution (e.g., dilute HCl) to remove any basic impurities and then with brine to remove water-soluble byproducts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Carefully remove the solvent under reduced pressure at a low temperature.

Q3: What are the best reagents and conditions for the acetylation of mandelonitrile?

A3: Acetic anhydride is a common and effective acetylating agent for this transformation. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

  • Acetic Anhydride with Pyridine: This is a classic and highly effective method.[4][5][6] Pyridine acts as both a solvent and a basic catalyst.[5] The reaction is usually performed at or below room temperature.

  • Acetic Anhydride with Sodium Acetate: Anhydrous sodium acetate can also be used as a base.[7] This can be a more economical option than pyridine.

Q4: How can I monitor the progress of the acetylation reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (mandelonitrile) and the product (α-acetoxyphenylacetonitrile). The disappearance of the mandelonitrile spot and the appearance of the product spot indicate the reaction's progress.

Q5: What is the best way to purify the final product, α-acetoxyphenylacetonitrile?

A5: Recrystallization is a highly effective method for purifying solid α-acetoxyphenylacetonitrile.[8][9][10][11][12][13] The choice of solvent is critical for successful recrystallization.[13] A good solvent will dissolve the compound when hot but not when cold.[11][12] Common solvent systems include:

  • Ethanol/Water

  • Isopropyl alcohol

  • Hexane/Ethyl Acetate

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Workflow cluster_mandelonitrile Step 1: Mandelonitrile Synthesis cluster_acetylation Step 2: Acetylation M_Low_Yield Low Yield of Mandelonitrile M_Cause1 Benzaldehyde Impurity M_Low_Yield->M_Cause1 Potential Causes M_Cause2 Incorrect pH M_Low_Yield->M_Cause2 Potential Causes M_Cause3 Poor Temperature Control M_Low_Yield->M_Cause3 Potential Causes M_Impure Impure Mandelonitrile (Dark Oil) M_Impure_Cause1 Side Reactions M_Impure->M_Impure_Cause1 Potential Causes M_Impure_Cause2 Decomposition M_Impure->M_Impure_Cause2 Potential Causes M_Solution1 Distill Benzaldehyde M_Cause1->M_Solution1 Solution M_Solution2 Monitor and Adjust pH M_Cause2->M_Solution2 Solution M_Solution3 Use Ice Bath M_Cause3->M_Solution3 Solution M_Impure_Solution1 Optimize Conditions M_Impure_Cause1->M_Impure_Solution1 Solution M_Impure_Solution2 Work-up Quickly M_Impure_Cause2->M_Impure_Solution2 Solution A_Low_Yield Low Yield of α-Acetoxyphenylacetonitrile A_Cause1 Mandelonitrile Decomposition A_Low_Yield->A_Cause1 Potential Causes A_Cause2 Inefficient Acetylation A_Low_Yield->A_Cause2 Potential Causes A_Incomplete Incomplete Reaction A_Incomplete_Cause1 Insufficient Reagent A_Incomplete->A_Incomplete_Cause1 Potential Causes A_Incomplete_Cause2 Low Temperature A_Incomplete->A_Incomplete_Cause2 Potential Causes A_Solution1 Use Anhydrous Conditions A_Cause1->A_Solution1 Solution A_Solution2 Use Catalyst (e.g., DMAP) A_Cause2->A_Solution2 Solution A_Incomplete_Solution1 Add More Acetic Anhydride A_Incomplete_Cause1->A_Incomplete_Solution1 Solution A_Incomplete_Solution2 Increase Temperature Slightly A_Incomplete_Cause2->A_Incomplete_Solution2 Solution

Caption: Troubleshooting workflow for the synthesis of α-acetoxyphenylacetonitrile.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Mandelonitrile 1. Impure Benzaldehyde: Presence of benzoic acid. 2. Incorrect pH: pH is too high, leading to decomposition.[1] 3. Poor Temperature Control: Reaction temperature is too high.1. Purify Benzaldehyde: Distill benzaldehyde immediately before use. 2. Monitor and Control pH: Maintain a slightly acidic pH (6.5-7.5) throughout the addition of reagents.[2] 3. Maintain Low Temperature: Use an efficient ice bath to keep the reaction temperature between 0-10 °C.
Mandelonitrile is a Dark, Tarry Substance 1. Side Reactions: Formation of polymeric byproducts. 2. Decomposition: Mandelonitrile has degraded due to prolonged reaction time or exposure to non-acidic conditions.[1]1. Optimize Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed. 2. Immediate Work-up: Proceed with the work-up and extraction immediately after the reaction is complete.
Low Yield of α-Acetoxyphenylacetonitrile 1. Decomposition of Mandelonitrile: The intermediate decomposed before or during acetylation.[1][3] 2. Inefficient Acetylation: The acetylation reaction did not go to completion. 3. Loss during Work-up: Product lost during extraction or purification steps.1. Use Anhydrous Conditions: Ensure all glassware and solvents are dry. Water can promote the decomposition of mandelonitrile. 2. Use a Catalyst: Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the acetylation.[4] 3. Careful Work-up: Ensure complete extraction and minimize transfers.
Incomplete Acetylation Reaction (Observed by TLC) 1. Insufficient Acetylating Agent: Not enough acetic anhydride was used. 2. Low Reaction Temperature: The reaction is too slow at the current temperature.1. Add Excess Acetic Anhydride: Use a larger excess of acetic anhydride (e.g., 2-3 equivalents). 2. Gently Warm the Reaction: If the reaction is sluggish at room temperature, consider gently warming it to 40-50 °C while monitoring by TLC.
Difficulty in Purifying the Final Product 1. Presence of Unreacted Mandelonitrile: Can co-crystallize with the product. 2. Formation of Byproducts: Such as diacetylated compounds or polymers.1. Optimize Acetylation: Ensure the acetylation reaction goes to completion. 2. Recrystallization: Perform a careful recrystallization, potentially using a different solvent system to improve separation.[8][9][10][11][12][13]

IV. Detailed Experimental Protocols

Safety First: The synthesis of α-acetoxyphenylacetonitrile involves the use of highly toxic cyanide salts and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16][17]

Protocol 1: Synthesis of Mandelonitrile
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.05 eq) in deionized water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Reaction: To the cooled cyanide solution, add freshly distilled benzaldehyde (1.0 eq).

  • Acidification: Slowly add a solution of acetic acid (1.1 eq) in water dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC until the benzaldehyde spot disappears.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain crude mandelonitrile as a pale yellow oil.

Protocol 2: Synthesis of α-Acetoxyphenylacetonitrile
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude mandelonitrile (1.0 eq) in anhydrous pyridine (5-10 volumes).[4][5]

  • Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq) dropwise with stirring.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add cold water to quench the excess acetic anhydride.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x).

  • Washing: Combine the organic extracts and wash successively with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acetoxyphenylacetonitrile.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) by testing the solubility of a small amount of the crude product.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[11][12]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

V. Analytical Characterization

The purity and identity of the synthesized α-acetoxyphenylacetonitrile can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N) and ester (C=O) functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the product and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[18]

VI. References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014, August 12). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Schematic representation of the spontaneous decomposition of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization - YouTube. (2020, July 1). Retrieved from [Link]

  • O-Acetylation using acetic anhydride in pyridine - PubMed. (2022, March 17). Retrieved from [Link]

  • Mandelonitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization - YouTube. (2014, November 20). Retrieved from [Link]

  • Recrystallizing and using melting point to identify a compound - YouTube. (2020, December 28). Retrieved from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • acetone cyanohydrin - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Retrieved from [Link]

  • Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750. (n.d.). PubMed Central. Retrieved from [Link]

  • CN112341361A - Preparation method of mandelonitrile - Google Patents. (n.d.). Retrieved from

  • Enzymatic cascade flow synthesis of protected mandelonitrile derivatives - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Acetylacetone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... - ResearchGate. (n.d.). Retrieved from [Link]

  • High-Throughput Enzymatic Method for Enantiomeric Excess Determination of O-Acetylated Cyanohydrins - Journal of the American Chemical Society (ACS Publications). (2006, February 1). Retrieved from [Link]

  • Cyanohydrins - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Mandelonitrile – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Preparation of acetic anhydride - PrepChem.com. (n.d.). Retrieved from [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • Preparation of Acetic anhydride via the classic method | Chemplayer. - YouTube. (2023, March 17). Retrieved from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (n.d.). Retrieved from [Link]

  • A one-step automated high-radiochemical-yield synthesis of 18F-FECNT from mesylate precursor - PubMed. (n.d.). Retrieved from [Link]

Sources

Optimization

Improving the yield and purity of α-Acetoxyphenylacetonitrile

An essential precursor in pharmaceutical synthesis, α-acetoxyphenylacetonitrile (also known as mandelonitrile acetate) demands high purity and yield for subsequent transformations. This technical support guide, designed...

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, α-acetoxyphenylacetonitrile (also known as mandelonitrile acetate) demands high purity and yield for subsequent transformations. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and purification. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

Q1: Why is my yield of α-acetoxyphenylacetonitrile consistently low?

Low yield can stem from several factors, ranging from incomplete reactions to product degradation. A systematic approach is crucial for diagnosis.

Possible Cause 1: Incomplete Reaction The primary cause of low conversion is often suboptimal reaction conditions. The reaction, typically a base-catalyzed condensation followed by acetylation, is equilibrium-driven.

  • Solution:

    • Catalyst Activity: Ensure your base catalyst (e.g., triethylamine, DBU, or sodium acetate) is not degraded. Use a freshly opened bottle or appropriately stored reagent.

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (benzaldehyde, phenylacetonitrile) are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.

    • Water Scavenging: The initial condensation step to form the mandelonitrile intermediate often releases water, which can inhibit the reaction or cause side reactions. Performing the reaction under anhydrous conditions or with a Dean-Stark apparatus can significantly improve conversion.

Possible Cause 2: Product Hydrolysis The acetyl group of α-acetoxyphenylacetonitrile is susceptible to hydrolysis, especially under basic or acidic conditions during the workup, reverting the product to mandelonitrile or even mandelic acid.[1]

  • Solution:

    • Neutralize Carefully: During the aqueous workup, neutralize the reaction mixture cautiously. Avoid strong acids or bases. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid catalyst.

    • Minimize Contact Time: Reduce the contact time of your organic product with the aqueous phase during extraction.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis during the reaction itself.

Possible Cause 3: Side Reactions Benzaldehyde can undergo self-condensation (Cannizzaro reaction) under strong basic conditions, consuming the starting material and complicating purification.[2]

  • Solution:

    • Controlled Addition: Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations.

    • Choice of Base: Employ non-nucleophilic, hindered bases if side reactions are prevalent.

Below is a troubleshooting workflow to diagnose yield issues:

G cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield Observed check_tlc Analyze Crude Product via TLC/NMR start->check_tlc sm_present High % of Starting Materials Present? check_tlc->sm_present side_products Significant Side Products Observed? sm_present->side_products No incomplete_rxn Incomplete Reaction: - Check catalyst activity - Increase reaction time/temp - Ensure anhydrous conditions sm_present->incomplete_rxn Yes hydrolysis Hydrolysis/Side Reactions: - Use mild workup conditions - Control base addition rate - Consider alternative catalyst side_products->hydrolysis Yes purification_loss Mechanical Loss: - Optimize extraction/filtration - Ensure complete product precipitation - Check for product volatility side_products->purification_loss No

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is an oil and won't crystallize. How can I purify it?

An oily product typically indicates the presence of impurities that disrupt the crystal lattice formation.

Possible Cause 1: Residual Solvent Even small amounts of reaction solvent (e.g., toluene, DMF) or extraction solvent (e.g., ethyl acetate, dichloromethane) can prevent crystallization.

  • Solution:

    • High Vacuum: Place the oil under a high vacuum for several hours to remove volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of product decomposition.

    • Trituration: Add a poor solvent (a solvent in which your product is insoluble, like hexanes or pentane) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and often induces crystallization of the product.

Possible Cause 2: Impurities Unreacted starting materials or side products are the most common culprits.

  • Solution:

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A detailed protocol is provided later in this guide. Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your product and the impurities.[3]

    • Recrystallization Attempt: Even if the crude product is an oil, a carefully selected recrystallization can work. Dissolve the oil in a minimum amount of a hot solvent in which the product has high solubility, then cool slowly.[4][5] If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

Q3: My NMR spectrum shows unreacted benzaldehyde and phenylacetonitrile. How can I remove them?

Removing Benzaldehyde: Benzaldehyde can be tricky to remove completely by evaporation due to its relatively high boiling point.

  • Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Benzaldehyde forms a water-soluble adduct that will be extracted into the aqueous phase.

  • Chromatography: If bisulfite washing is insufficient, column chromatography is highly effective.

Removing Phenylacetonitrile: Phenylacetonitrile is less polar than the product.

  • Extraction: Phenylacetonitrile has a weakly acidic α-proton. Washing the organic layer with a dilute base like 1M NaOH can help deprotonate and extract some of it, but this risks hydrolyzing your product. This is generally not recommended.

  • Chromatography: This is the preferred method. Phenylacetonitrile will elute much faster than the more polar α-acetoxyphenylacetonitrile, allowing for a clean separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis?

The synthesis is typically a two-step process occurring in one pot: a base-catalyzed Knoevenagel condensation followed by acetylation.

  • Step 1: Knoevenagel Condensation: A base removes the acidic α-proton from phenylacetonitrile to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is protonated and then eliminates water to form α-phenylcinnamonitrile.

  • Step 2: Acetylation: In the presence of an acetylating agent like acetic anhydride and a catalyst (often the same base or an added one like DMAP), the intermediate is acetylated to yield the final product. However, a more direct route involves the formation of mandelonitrile, which is then acetylated.

The diagram below outlines the base-catalyzed formation of the mandelonitrile intermediate, which is subsequently acetylated.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Intermediates benzaldehyde Benzaldehyde nucleophilic_attack Nucleophilic Attack benzaldehyde->nucleophilic_attack phenylacetonitrile Phenylacetonitrile deprotonation Deprotonation phenylacetonitrile->deprotonation base Base (e.g., Et₃N) base->deprotonation carbanion Phenylacetonitrile Carbanion deprotonation->carbanion alkoxide Intermediate Alkoxide nucleophilic_attack->alkoxide protonation Protonation mandelonitrile Mandelonitrile protonation->mandelonitrile acetylation Acetylation final_product α-Acetoxyphenylacetonitrile acetylation->final_product carbanion->nucleophilic_attack alkoxide->protonation mandelonitrile->acetylation

Caption: Simplified reaction pathway for α-acetoxyphenylacetonitrile synthesis.

Q2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Impurities should ideally remain soluble at all temperatures.

SolventSuitability for α-AcetoxyphenylacetonitrileComments
Methanol/Ethanol GoodOften used. The product has moderate solubility when cold and high solubility when hot.[6][7]
Isopropanol Very GoodSimilar to ethanol but lower volatility can allow for slower, more controlled crystal growth.
Toluene PoorProduct is often too soluble even at room temperature.
Hexanes/Heptane Poor (as primary solvent)Product is largely insoluble. Excellent as an anti-solvent or for trituration.
Ethanol/Water Good (mixed solvent)Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[7]

Pro-Tip: Test solvents on a small scale first. Place a small amount of your crude product in a test tube and add a few drops of the solvent. Observe solubility at room temperature and after heating.

Q3: What are the critical safety precautions for this synthesis?
  • Cyanide Handling: Phenylacetonitrile is a cyanide-containing compound and is toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that acidification of cyanide-containing waste can generate highly toxic hydrogen cyanide (HCN) gas.

  • Base Handling: Many bases used (e.g., sodium amide, sodium ethoxide) are corrosive and/or water-reactive.[8] Handle with care.

  • Solvent Flammability: Most organic solvents used are flammable. Do not handle them near open flames or ignition sources.

Detailed Experimental Protocols

Protocol 1: Synthesis of α-Acetoxyphenylacetonitrile

This protocol is a representative procedure and may require optimization.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, combine phenylacetonitrile (1.0 eq) and benzaldehyde (1.05 eq).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (0.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Acetylation: Cool the mixture back to 0°C and add acetic anhydride (1.2 eq) dropwise. Add 4-dimethylaminopyridine (DMAP) (0.05 eq). Allow the reaction to stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for the product.[3]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.[3]

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Guisado-Barrios, G., et al. (2014). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. Retrieved from [Link]

  • Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Tollens Reagent Mechanism - Lucas & Chromic Acid Test [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: α-Acetoxyphenylacetonitrile Purification

Welcome to the technical support guide for α-Acetoxyphenylacetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered du...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for α-Acetoxyphenylacetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your final product.

Section 1: Understanding the Molecule - Core Stability Challenges

α-Acetoxyphenylacetonitrile is a cyanohydrin ester. Its structure contains two primary points of vulnerability that are central to most purification challenges: the ester linkage and the benzylic proton.

  • Ester Hydrolysis: The acetyl group is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water. This degradation pathway is a primary source of impurities, yielding mandelonitrile and acetic acid, which can further degrade to benzaldehyde.[1][2] Careful control of pH and exclusion of moisture are paramount during workup and purification.

  • Byproduct Formation: The synthesis of α-acetoxyphenylacetonitrile involves the formation of mandelonitrile followed by acylation. Incomplete reactions or side reactions can lead to a variety of impurities that must be removed.[3]

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Degradation Pathway A α-Acetoxyphenylacetonitrile p1 A->p1 B Mandelonitrile C Benzaldehyde B->C Decomposition p2 B->p2 D Acetic Acid E Mandelic Acid p1->B Hydrolysis (Ester Cleavage) p1->D p2->E Hydrolysis (Nitrile)

Caption: Primary degradation pathways of α-acetoxyphenylacetonitrile.

Section 2: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My purified solid has a low, broad melting point. What is the likely cause?

A1: A low and broad melting point is a classic indicator of impurities. For α-acetoxyphenylacetonitrile, the most common culprits are:

  • Residual Starting Material: Unreacted mandelonitrile or benzaldehyde.

  • Hydrolysis Products: Mandelic acid or mandelonitrile formed from degradation during workup or storage.

  • Solvent Contamination: Residual solvent from the purification process that was not fully removed.

Troubleshooting Steps:

  • Assess Purity: Use Thin Layer Chromatography (TLC) against a pure standard if available. Co-spot your material with the starting materials to check for their presence. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment of purity.[4]

  • Re-purify: If significant impurities are detected, a second purification step is necessary. If the product is a solid, recrystallization is often the most effective method.[5][6] If it is an oil or the impurities are difficult to remove, column chromatography may be required.

Q2: My product yield is significantly lower than expected after recrystallization. Why?

A2: Low recovery from recrystallization typically points to one of two issues:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor and be lost during filtration.

  • Premature Crystallization: If the solution cools too quickly, the compound can "crash out" of solution, trapping impurities and leading to poor recovery of pure crystals. Slow cooling is critical for forming large, pure crystals.[6]

  • Excess Solvent: Using too much hot solvent to dissolve the crude product will result in low recovery upon cooling, as the solution will not become saturated enough for crystallization to occur efficiently.[5]

Q3: I observe an oil forming in my supposedly pure, solid product upon storage. What is happening?

A3: This is a strong indication of product degradation, specifically hydrolysis. The presence of moisture in the storage container or residual acidic/basic impurities can catalyze the breakdown of the ester back to mandelonitrile (which can be an oil) and eventually to benzaldehyde.

Preventative Measures:

  • Thorough Drying: Ensure the purified product is completely dry before storage. Use a vacuum oven at a gentle temperature if necessary.

  • Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and air.

  • Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. Consider using paraffin film to seal the cap for long-term storage.

  • Storage Conditions: Store in a cool, dark place, such as a refrigerator or freezer, to slow the rate of any potential degradation.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of α-Acetoxyphenylacetonitrile

This protocol is designed for purifying a solid crude product where impurities have different solubility profiles from the desired compound.

Principle: The technique relies on dissolving an impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the colder solvent (mother liquor).[5][6]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate/heptane mixture) to find a suitable system. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.[5]

  • Decolorization (Optional): If the solution is colored, it may indicate colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

  • Purity Verification: Check the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value indicates high purity.[5]

Table 1: Example Solvent Systems for Recrystallization

Solvent/SystemRationale
IsopropanolOften a good starting point for moderately polar compounds.
Ethanol/WaterA binary system where water acts as an anti-solvent. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of hot ethanol.
TolueneA non-polar option if impurities are highly polar.
Ethyl Acetate/HeptaneA versatile binary system. Dissolve in a minimum of hot ethyl acetate and add warm heptane as the anti-solvent.
Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying oily products or complex solid mixtures where recrystallization is ineffective.

Principle: Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel). Separation occurs based on the differential partitioning of the components of the mixture between the mobile and stationary phases.

G cluster_workflow Purification Workflow A Crude Product B Analyze by TLC (Determine Eluent) A->B C Pack Column with Silica Gel B->C D Load Sample (Dry or Wet Loading) C->D E Elute with Solvent (Apply Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Purified Product I->J

Caption: General workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of heptane and ethyl acetate) that gives your desired product a retention factor (Rf) of approximately 0.25-0.35.

  • Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified α-acetoxyphenylacetonitrile.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to handle and store purified α-acetoxyphenylacetonitrile? A: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[7] Store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, and place it in a cool, dry, and dark location (e.g., a refrigerator). This minimizes the risk of hydrolysis.

Q: Which analytical techniques are recommended for final purity confirmation? A: A combination of techniques provides the most comprehensive assessment:

  • GC or HPLC: Provides quantitative purity data (e.g., ≥97.0%).

  • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.[5]

  • FT-IR: Confirms the presence of key functional groups (nitrile, ester carbonyl).

Q: Can I use water in my reaction workup? A: Yes, but with caution. An aqueous workup is often necessary to remove water-soluble byproducts. However, it is crucial to minimize the contact time with water and to avoid extreme pH conditions. After the aqueous wash, the organic layer should be thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal to eliminate dissolved water, which could cause degradation upon concentration and storage.

References

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Nerz, D. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS for (R)-alpha-Acetoxyphenylacetonitrile. Retrieved from [Link]

  • Igumnov, S. N., Kulagin, V. N., & Korneeva, T. B. (2013). Purification of acetonitrile. Advanced Materials Research, 665, 1-4. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. Foods, 10(5), 1099. Retrieved from [Link]

  • Gabelli, S. B., & Boto, A. N. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in enzymology, 541, 129–140. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • de Souza, T., & Martins, I. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Química Nova, 36(1), 92-96. Retrieved from [Link]

  • Not Voodoo. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. Retrieved from [Link]

  • Fleschin, S., et al. (2021). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. ResearchGate. Retrieved from [Link]

  • Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]

  • van Maarschalkerweerd, A., et al. (2020). Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols. ACS chemical neuroscience, 11(23), 4058–4068. Retrieved from [Link]

  • Hawe, A., et al. (2011). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical research, 28(7), 1779–1789. Retrieved from [Link]

Sources

Optimization

Troubleshooting common issues in α-Acetoxyphenylacetonitrile experiments

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for α-Acetoxyphenylacetonitrile. This guide is designed to provide in-depth troubleshooting assistance and a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for α-Acetoxyphenylacetonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that researchers may encounter during the synthesis, purification, and handling of this versatile chemical intermediate. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve experimental challenges effectively.

Section 1: Synthesis of α-Acetoxyphenylacetonitrile - Troubleshooting & FAQs

The synthesis of α-Acetoxyphenylacetonitrile typically proceeds in two key stages: the formation of mandelonitrile from benzaldehyde and a cyanide source, followed by the acetylation of the resulting cyanohydrin. This section will address common issues that can arise during this process.

Low Yield of α-Acetoxyphenylacetonitrile

Question: I am consistently obtaining a low yield of α-Acetoxyphenylacetonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Benzaldehyde: Benzaldehyde is prone to oxidation to benzoic acid on exposure to air. The presence of benzoic acid can interfere with the reaction.

      • Recommendation: Use freshly distilled or commercially available high-purity benzaldehyde. Always store it under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

    • Cyanide Source: The purity and dryness of the cyanide salt (e.g., NaCN or KCN) are critical. Moisture can lead to the formation of hydrogen cyanide gas and reduce the concentration of the active nucleophile.

      • Recommendation: Use a freshly opened container of the cyanide salt or dry it in a vacuum oven before use. Handle with extreme caution in a well-ventilated fume hood due to its high toxicity.

  • Suboptimal Reaction Conditions for Mandelonitrile Formation:

    • pH Control: The formation of the cyanohydrin is reversible and pH-dependent. The reaction requires a slightly basic medium to ensure a sufficient concentration of the cyanide anion (CN⁻), which is the active nucleophile. However, strongly basic conditions can promote the benzoin condensation of benzaldehyde as a side reaction.[1]

      • Recommendation: Maintain a slightly basic pH. The reaction between an aldehyde or ketone and hydrogen cyanide happens very slowly, but the rate is increased by the addition of a trace amount of base or cyanide salt.[1]

    • Temperature: The reaction is typically carried out at or below room temperature. Higher temperatures can favor side reactions and the decomposition of the cyanohydrin.

      • Recommendation: Maintain the reaction temperature between 0-25 °C.

  • Inefficient Acetylation:

    • Incomplete Reaction: The acetylation of mandelonitrile with acetic anhydride or acetyl chloride may not go to completion.

      • Recommendation: Ensure a slight excess of the acetylating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the mandelonitrile spot disappears.[2]

    • Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture and will hydrolyze to acetic acid, reducing their effectiveness.

      • Recommendation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[3]

  • Product Loss During Workup and Purification:

    • Decomposition: α-Acetoxyphenylacetonitrile can be susceptible to hydrolysis, especially under acidic or basic conditions during the aqueous workup.

      • Recommendation: Perform the workup with neutral or weakly acidic/basic washes and work quickly. Keep the temperature low during extraction and solvent removal.

    • Purification Issues: Improper choice of solvent for recrystallization or column chromatography can lead to significant product loss.

      • Recommendation: Refer to Section 2 for detailed purification protocols.

Formation of Significant Side Products

Question: My crude product shows multiple spots on the TLC plate. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Identifying these byproducts is the first step toward optimizing your reaction to favor the desired product.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Benzoic Acid Oxidation of the starting material, benzaldehyde.Use freshly distilled or high-purity benzaldehyde. Store under an inert atmosphere.
Benzoin A self-condensation reaction of two molecules of benzaldehyde, catalyzed by the cyanide ion.Maintain a neutral to slightly acidic pH during the cyanohydrin formation. Avoid strongly basic conditions.
Mandelic Acid Hydrolysis of the nitrile group of mandelonitrile or α-acetoxyphenylacetonitrile.Use anhydrous conditions. Perform aqueous workup quickly and under neutral conditions.
Unreacted Mandelonitrile Incomplete acetylation of the cyanohydrin intermediate.Use a slight excess of the acetylating agent (acetic anhydride or acetyl chloride). Monitor the reaction by TLC to ensure completion.

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_mandelonitrile Mandelonitrile Synthesis cluster_acetylation Acetylation cluster_purification Purification benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile slightly basic pH cyanide Cyanide Source (e.g., NaCN) cyanide->mandelonitrile acetoxyphenylacetonitrile α-Acetoxyphenylacetonitrile mandelonitrile->acetoxyphenylacetonitrile Pyridine (catalyst) acetic_anhydride Acetic Anhydride acetic_anhydride->acetoxyphenylacetonitrile crude_product Crude Product acetoxyphenylacetonitrile->crude_product Aqueous Workup pure_product Pure α-Acetoxyphenylacetonitrile crude_product->pure_product Recrystallization / Chromatography

Caption: General workflow for the synthesis of α-Acetoxyphenylacetonitrile.

Section 2: Purification of α-Acetoxyphenylacetonitrile - Troubleshooting & FAQs

Purification is a critical step to obtain high-purity α-Acetoxyphenylacetonitrile, which is often required for subsequent applications.

Difficulty in Recrystallization

Question: I am having trouble recrystallizing my crude α-Acetoxyphenylacetonitrile. It either oils out or the recovery is very low. What should I do?

Answer:

Successful recrystallization depends heavily on the choice of solvent system and the cooling rate.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]

    • Recommendation: A common and effective solvent system for compounds of this type is a mixture of a good solvent (e.g., ethyl acetate, acetone, or isopropanol) and a poor solvent (e.g., hexanes or heptane).[6]

    • Procedure for Solvent System Selection:

      • Dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature.

      • Slowly add the "poor" solvent until the solution becomes cloudy.

      • Gently heat the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

    • Recommendation:

      • Use a lower boiling point solvent system if possible.

      • Ensure a slow cooling rate. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.

      • Try scratching the inside of the flask with a glass rod to induce crystallization.

      • Adding a seed crystal of the pure compound can also initiate crystallization.[5]

  • Low Recovery: This can be due to using too much solvent or the compound having significant solubility in the solvent even at low temperatures.

    • Recommendation: Use the minimum amount of hot solvent required to dissolve the crude product. After crystallization, ensure the mixture is thoroughly cooled in an ice bath before filtering to maximize the recovery of the solid.

Chiral Purification

Question: My synthesis is not stereospecific, and I need to separate the enantiomers of α-Acetoxyphenylacetonitrile. What methods are available?

Answer:

For the separation of enantiomers, specialized techniques are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers on an analytical and preparative scale.[][8][9]

    • Principle: A chiral stationary phase (CSP) is used in the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[][9]

    • Common Chiral Stationary Phases: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[9]

  • Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or recrystallization.[] The original enantiomers can then be regenerated by cleaving the derivatizing agent.

Section 3: Characterization and Stability - Troubleshooting & FAQs

Accurate characterization is essential to confirm the identity and purity of your product. Understanding its stability is crucial for proper handling and storage.

Interpreting NMR Spectra and Identifying Impurities

Question: I have an NMR spectrum of my product, but I see some unexpected peaks. How can I identify common impurities?

Answer:

¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation and purity assessment. Comparing your spectrum to a reference spectrum of pure α-Acetoxyphenylacetonitrile and being aware of the chemical shifts of potential impurities is key.

Expected ¹H NMR Peaks for α-Acetoxyphenylacetonitrile:

  • Aromatic protons (phenyl group): ~7.4-7.6 ppm (multiplet)

  • Methine proton (-CH(OAc)CN): ~6.0-6.2 ppm (singlet)

  • Acetyl methyl protons (-C(O)CH₃): ~2.2 ppm (singlet)

Common Impurities and their Approximate ¹H NMR Chemical Shifts (in CDCl₃):

ImpurityApproximate Chemical Shift (ppm)Multiplicity
Benzaldehyde10.0 (aldehyde), 7.5-7.9 (aromatic)s, m
Mandelonitrile~5.5 (methine), ~3.5 (hydroxyl), 7.4-7.6 (aromatic)s, br s, m
Acetic Acid~2.1 (methyl), ~11-12 (acidic proton)s, br s
Benzoic Acid7.5-8.1 (aromatic), ~12-13 (acidic proton)m, br s
Ethyl Acetate~4.1 (q), ~2.0 (s), ~1.2 (t)q, s, t
Hexanes~0.9, ~1.3m

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Product Stability and Storage

Question: How stable is α-Acetoxyphenylacetonitrile, and what are the optimal storage conditions?

Answer:

  • Hydrolysis: The ester and nitrile groups are susceptible to hydrolysis. The presence of water, especially under acidic or basic conditions, can lead to the formation of mandelonitrile, mandelic acid, and acetic acid.

    • Recommendation: Store in a tightly sealed container in a cool, dry place, away from moisture.[10] An inert atmosphere (argon or nitrogen) is recommended for long-term storage.

  • Thermal Stability: While many organic compounds are stable at room temperature, prolonged exposure to elevated temperatures should be avoided to prevent potential decomposition.

    • Recommendation: Store at room temperature or refrigerated (2-8 °C) for enhanced stability, especially for high-purity samples.

  • Light Sensitivity: Some organic molecules can be sensitive to light.

    • Recommendation: Store in an amber or opaque container to protect from light.

Logical Flow for Troubleshooting Stability Issues:

Stability_Troubleshooting start Suspected Product Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analyze_sample Analyze Sample by NMR/LC-MS start->analyze_sample identify_impurities Identify Degradation Products (e.g., Mandelic Acid, Benzoic Acid) analyze_sample->identify_impurities confirm_hydrolysis Confirm Hydrolysis Pathway identify_impurities->confirm_hydrolysis repurify Re-purify Material if Necessary identify_impurities->repurify adjust_storage Adjust Storage Conditions (Dry, Inert Atmosphere, Cool, Dark) confirm_hydrolysis->adjust_storage repurify->adjust_storage

Caption: A logical workflow for troubleshooting suspected degradation of α-Acetoxyphenylacetonitrile.

Section 4: Safety Precautions

Question: What are the key safety precautions I should take when working with α-Acetoxyphenylacetonitrile and the reagents for its synthesis?

Answer:

Safety is paramount in any chemical synthesis.

  • Cyanide Compounds (e.g., NaCN, KCN, HCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

    • ALWAYS work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE): nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

    • Have a cyanide antidote kit readily available and be trained in its use.

    • NEVER acidify cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols.

  • α-Acetoxyphenylacetonitrile: While specific toxicity data may be limited, it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[11]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Acetic Anhydride and Acetyl Chloride: These are corrosive and lachrymators (cause tearing). They react violently with water.

    • Handle in a fume hood and wear appropriate PPE.

By following these guidelines and maintaining a keen eye for the details of your experimental setup and execution, you can effectively troubleshoot common issues and achieve successful outcomes in your work with α-Acetoxyphenylacetonitrile.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Wikipedia. Mandelonitrile. [Link]

  • YouTube. Recrystallization. [Link]

  • Organic Syntheses. Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • YouTube. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • Chiral Drug Separation. [Link]

  • Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 119718-89-7 Name: (R)-alpha. [Link]

  • NIH National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • NIH National Center for Biotechnology Information. Detection Progress of Selected Drugs in TLC. [Link]

  • NIH National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed. Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. [Link]

  • Knauer. Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon). [Link]

  • Wikipedia. Acetylation. [Link]

  • U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]

  • YouTube. Acylation using an anhydride. [Link]

  • Gauth. Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen. [Link]

  • ResearchGate. The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. [Link]

  • PubMed. alpha-Chymotrypsin deacylation: temperature dependence of hydrolysis and transesterification reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization Reactions with α-Acetoxyphenylacetonitrile

Welcome to the technical support center for α-Acetoxyphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral intermediate in their synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-Acetoxyphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your derivatization reactions.

Safety First: Handling and Storage

Before initiating any experiment, it is critical to understand the safety protocols for handling α-Acetoxyphenylacetonitrile.

Question: What are the essential safety precautions for α-Acetoxyphenylacetonitrile?

Answer: Proper handling and storage are paramount to ensure laboratory safety.

  • Handling: Always handle α-Acetoxyphenylacetonitrile in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust or aerosols.[1] Use non-sparking tools and prevent electrostatic discharge.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air.[2] If swallowed, do not induce vomiting and seek immediate medical attention.[2]

Parameter Guideline Reference
Ventilation Use in a chemical fume hood[1]
PPE Safety goggles, gloves, lab coat[1]
Storage Temp. Cool, dry place[2]
Incompatibilities Strong acids, bases, oxidizers, reducers[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during derivatization reactions. The following logical workflow can help diagnose issues systematically.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impure Product) CheckPurity 1. Verify Purity of Starting Materials & Reagents Start->CheckPurity First, check inputs CheckConditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions If pure... CheckSetup 3. Inspect Experimental Setup (Anhydrous? Inert Atmosphere?) CheckConditions->CheckSetup If conditions are correct... LowYield Diagnosis: Low or No Conversion CheckSetup->LowYield Analysis points to... SideProducts Diagnosis: Side Product Formation CheckSetup->SideProducts Analysis points to... SolutionYield Solutions: • Increase temperature • Add fresh catalyst • Extend reaction time • Check reagent calculations LowYield->SolutionYield SolutionSide Solutions: • Ensure anhydrous conditions • Control pH strictly • Reduce temperature • Shorten reaction time SideProducts->SolutionSide

Caption: Troubleshooting workflow for derivatization reactions.

Question: My reaction has a very low yield or did not proceed at all. What are the likely causes and solutions?

Answer: This is a common issue that can often be traced back to a few key areas.[3]

  • Cause 1: Reagent Purity and Quality: The purity of your α-acetoxyphenylacetonitrile, amine, and any catalysts is critical. Old or improperly stored reagents may have degraded.

    • Solution: Ensure your starting materials are pure. If necessary, purify them before use. Use freshly opened solvents and reagents whenever possible.

  • Cause 2: Inadequate Reaction Conditions: The reaction may be sensitive to temperature, concentration, or time.

    • Solution: If no reaction is observed, consider gradually increasing the temperature.[3] Ensure the stoichiometry of your reactants is correct. Monitor the reaction over a longer period using techniques like TLC or NMR to see if it is simply very slow.[4]

  • Cause 3: Presence of Moisture: Many derivatization reactions, especially those involving amines, are sensitive to water, which can hydrolyze reactants or intermediates.

    • Solution: Use anhydrous solvents and dry glassware. If the reaction is particularly sensitive, run it under an inert atmosphere (e.g., Nitrogen or Argon).

Question: I'm observing a significant amount of mandelic acid as a side product. Why is this happening and how can I prevent it?

Answer: The formation of mandelic acid indicates hydrolysis of your starting material or product.[5]

  • Causality: α-Acetoxyphenylacetonitrile contains two hydrolyzable functional groups: an acetate ester and a nitrile. The acetate group can be cleaved under either acidic or basic conditions to yield mandelonitrile, which can then be further hydrolyzed to mandelic acid.[5] This is especially prevalent during aqueous workups if the pH is not carefully controlled.

  • Preventative Measures:

    • Strict pH Control: During the reaction and especially during the workup, maintain neutral or weakly acidic/basic conditions as tolerated by your desired product. Avoid strong acids or bases.[6]

    • Anhydrous Conditions: Run the reaction under anhydrous conditions to minimize water availability for hydrolysis.

    • Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Run the reaction at the lowest effective temperature.

    • Modified Workup: Minimize the product's contact time with the aqueous phase during extraction. Use brine washes to reduce the amount of dissolved water in the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.

Question: The reaction between α-acetoxyphenylacetonitrile and a primary amine is sluggish. How can I improve the reaction rate?

Answer: A slow reaction rate is typically a kinetic issue. The reaction of an ester with an amine (aminolysis) can be slow because the alkoxy group is a poor leaving group.[7]

  • Causality: The nucleophilic attack of the amine on the ester's carbonyl carbon is the key step.[7] The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl.

  • Optimization Strategies:

    • Catalysis: The reaction is often acid-catalyzed.[8] A Brønsted or Lewis acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Ensure your catalyst is active and used in the correct amount.

    • Solvent Choice: The solvent can significantly impact reaction rates. A polar aprotic solvent (e.g., acetonitrile, DMF) can often improve the solubility of reactants and facilitate the reaction.

    • Temperature: Increasing the temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation.[3]

    • Concentration: Increasing the concentration of the reactants can also increase the rate, according to rate laws.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the acetate group in α-acetoxyphenylacetonitrile? The acetate group serves as a protecting group for the hydroxyl functionality of the parent compound, mandelonitrile.[9] This prevents the hydroxyl group from participating in undesired side reactions and allows for selective chemistry at other sites, such as the nitrile group or the benzylic position. Acetals and esters are common protecting groups that can be removed under specific conditions when the hydroxyl group is needed.[10]

Q2: What are the most common derivatization reactions for this compound? α-Acetoxyphenylacetonitrile is a valuable chiral building block, particularly for synthesizing α-aminonitriles.[11] The most common reaction involves the displacement of the acetate group by a nucleophile, often a primary or secondary amine, to form N-substituted α-aminophenylacetonitriles.[8] These products are precursors to biologically active molecules and other important chemical entities.[11][12]

Q3: How can I effectively monitor the progress of my derivatization reaction? Regularly monitoring your reaction is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate progress.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, these methods can be used to measure the consumption of reactants and the formation of products over time.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can provide clear evidence of product formation by showing characteristic new peaks.[4]

Standard Experimental Protocol: Synthesis of [(R)-Cyclohexylamino(phenyl)methyl]nitrile

This protocol provides a representative step-by-step method for the derivatization of (R)-α-acetoxyphenylacetonitrile with a primary amine.

ExperimentalWorkflow Setup 1. Reaction Setup (Glassware, Reagents) Reaction 2. Reaction Execution (Addition, Heating) Setup->Reaction Monitor 3. Monitoring (TLC/HPLC) Reaction->Monitor Workup 4. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Caption: General workflow for a derivatization experiment.

Materials:

  • (R)-α-Acetoxyphenylacetonitrile (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Acetonitrile (anhydrous)

  • Triethylamine (1.5 eq)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add (R)-α-acetoxyphenylacetonitrile.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: Add triethylamine, followed by the dropwise addition of cyclohexylamine at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the reaction is slow) and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure α-aminonitrile product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

References

  • XiXisys. (n.d.). (R)-alpha-Acetoxyphenylacetonitrile SDS.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Wikipedia. (n.d.). Mandelic acid. Retrieved from [Link]

  • Wagner, A., & Ofial, A. R. (2015). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. J. Org. Chem., 80, 2848-2854.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQ. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MANDELIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). [(R)-cyano(phenyl)methyl] acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Aminonitriles. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2008). Development of a New α‐Aminonitrile Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Acetals as Protecting Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • ResearchGate. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Derivatization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Efficient Synthesis of α-Acetoxyphenylacetonitrile

Welcome to the technical support center for the synthesis of α-acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on empowering you to overcome common challenges and efficiently screen catalysts for this valuable synthetic transformation.

Introduction

The synthesis of α-acetoxyphenylacetonitrile, a key chiral intermediate, often involves a two-step enzymatic process. The first step is the enantioselective synthesis of mandelonitrile from benzaldehyde and a cyanide source, catalyzed by a hydroxynitrile lyase (HNL). The second step is the kinetic resolution of the resulting mandelonitrile via acylation, catalyzed by a lipase. This guide will address potential issues in both of these critical stages.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Mandelonitrile Synthesis using Hydroxynitrile Lyase (HNL)

Question 1: Why is my mandelonitrile product showing low enantiomeric excess (ee)?

Answer: Low enantiomeric excess in the HNL-catalyzed synthesis of mandelonitrile is a common issue and typically stems from a competing non-enzymatic reaction that produces a racemic mixture.

  • Causality: The chemical reaction between benzaldehyde and cyanide is base-catalyzed and proceeds without stereoselectivity. If the reaction pH is too high, this background reaction will significantly contribute to the final product, lowering the overall enantiomeric excess.[1][2]

  • Troubleshooting Steps:

    • pH Optimization: Ensure your reaction is conducted at the optimal pH for your chosen HNL, which is typically in the acidic range (pH 3.5-5.5).[1] This acidic environment suppresses the non-enzymatic reaction.

    • Enzyme Loading: An insufficient amount of active HNL can lead to a slower enzymatic reaction, allowing the background reaction to become more prominent. Try increasing the enzyme concentration.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the non-enzymatic reaction. Maintain the optimal temperature for your specific HNL, which is often between 5-40°C.[3]

    • Substrate Quality: Ensure your benzaldehyde is freshly distilled to remove any benzoic acid, which can affect the reaction pH and enzyme activity.

Question 2: The yield of my mandelonitrile is consistently low. What are the likely causes?

Answer: Low yields can be attributed to several factors, including enzyme inhibition, poor substrate availability, or reaction equilibrium.

  • Causality: HNLs can be subject to substrate or product inhibition. Additionally, the reaction is reversible, and the equilibrium may not favor product formation under your current conditions.

  • Troubleshooting Steps:

    • Substrate Concentration: High concentrations of benzaldehyde can inhibit some HNLs. Try performing the reaction with a lower initial concentration of benzaldehyde or use a fed-batch approach.

    • Cyanide Source: The choice and concentration of the cyanide source (e.g., HCN, KCN) are critical. Ensure an appropriate molar excess of the cyanide source to drive the reaction forward.[3]

    • In Situ Product Removal: To shift the reaction equilibrium towards the product, consider an in situ acylation of the mandelonitrile as it is formed. This can be achieved by adding an acyl donor and a lipase to the reaction mixture, creating a one-pot, two-step synthesis.[4]

    • Enzyme Deactivation: Ensure your reaction buffer does not contain any components that could deactivate the HNL. Test the enzyme's activity with a standard assay before and after the reaction.

Part 2: Lipase-Catalyzed Acylation of Mandelonitrile

Question 3: My lipase-catalyzed acylation is not proceeding, or the conversion is very low. Why?

Answer: Low or no conversion in the acylation step is often related to the choice of solvent, acyl donor, or the lipase itself.

  • Causality: Lipases are highly sensitive to their environment. The solvent plays a crucial role in enzyme activity and substrate solubility. The acyl donor must also be compatible with the chosen lipase.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical. Non-polar organic solvents like hexane, cyclohexane, or tert-butyl methyl ether (TBME) are often preferred for lipase-catalyzed acylations.[5][6] Avoid polar solvents that can strip the essential water layer from the enzyme, leading to deactivation.

    • Acyl Donor Selection: Vinyl acetate is a commonly used and effective acyl donor for these reactions as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[6] If using other acyl donors, ensure they are compatible with your lipase.

    • Lipase Selection: Not all lipases are effective for the acylation of mandelonitrile. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas fluorescens have shown success in similar resolutions.[7][8][9] Screening different lipases is recommended.

    • Water Content: While the reaction is typically performed in non-aqueous media, a small amount of water is essential for lipase activity. Ensure your solvent is not completely anhydrous, or consider adding a very small, controlled amount of water.

Question 4: How can I improve the enantioselectivity of the lipase-catalyzed kinetic resolution?

Answer: Improving enantioselectivity in a kinetic resolution involves optimizing the reaction conditions to favor the acylation of one enantiomer significantly over the other.

  • Causality: The enantioselectivity of a lipase is influenced by temperature, the nature of the substrate, and the acyl donor.

  • Troubleshooting Steps:

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate. A typical starting point is room temperature, with adjustments to 30-40°C.[5]

    • Time-Course Analysis: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate changes over time. It is crucial to monitor the reaction and stop it at the optimal point to achieve the desired ee for your target molecule.

    • Enzyme Screening: Different lipases will exhibit different enantioselectivities for the same substrate. Screening a panel of lipases is a highly effective strategy for finding the best catalyst for your specific needs.

Experimental Protocols

Protocol 1: Screening of Hydroxynitrile Lyases (HNLs) for (R)-Mandelonitrile Synthesis

This protocol outlines a general procedure for screening different HNLs.

Materials:

  • (R)-selective Hydroxynitrile Lyases (e.g., from Prunus amygdalus (PaHNL), Pyrus communis (PycHNL), or recombinant sources)[1][3]

  • Benzaldehyde (freshly distilled)

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Citrate buffer (0.1 M, pH adjusted to the optimum for each HNL, e.g., pH 4.0-5.5)[1][3]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of benzaldehyde in the citrate buffer at the desired concentration (e.g., 50 mM).

  • Add the HNL to the reaction mixture. The enzyme loading should be consistent across all screening experiments.

  • Initiate the reaction by adding a solution of KCN. A molar excess of KCN to benzaldehyde (e.g., 2:1) is recommended.[3]

  • Incubate the reaction mixture at the optimal temperature for the HNL with constant stirring.

  • Monitor the reaction progress by taking aliquots at various time points.

  • Quench the reaction in the aliquots by adding acid (e.g., 1 M HCl) and extract the mandelonitrile with an organic solvent.

  • Dry the organic layer, filter, and analyze the conversion and enantiomeric excess by chiral HPLC or GC.

Protocol 2: Screening of Lipases for the Acylation of Mandelonitrile

This protocol provides a framework for screening different lipases for the kinetic resolution of mandelonitrile.

Materials:

  • Racemic mandelonitrile

  • Various lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase, Burkholderia cepacia lipase)[6][7][8]

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, TBME)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Chiral HPLC or GC column for analysis

Procedure:

  • In a series of vials, dissolve racemic mandelonitrile in the anhydrous organic solvent.

  • Add the lipase to be screened to each vial. Ensure the same mass of lipase is used in each experiment.

  • Add the acyl donor (e.g., vinyl acetate, typically in excess).

  • Seal the vials and place them on a shaker at a controlled temperature (e.g., 30°C).

  • Monitor the reaction by taking samples at regular intervals.

  • Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining mandelonitrile and the formed α-acetoxyphenylacetonitrile.

Data Presentation

Table 1: Hypothetical Screening Data for HNLs in (R)-Mandelonitrile Synthesis

HNL SourceOptimal pHOptimal Temp. (°C)Conversion (%) at 4h(R)-Mandelonitrile ee (%)
Prunus amygdalus5.5585>99
Pyrus communis5.5309298
Passiflora edulis4.01078>99
Manihot esculenta5.0409597

Table 2: Hypothetical Screening Data for Lipases in Mandelonitrile Acylation

Lipase SourceSolventTemp. (°C)Conversion (%) at 24hα-Acetoxyphenylacetonitrile ee (%)
Candida antarctica BHexane3048>99
Pseudomonas fluorescensTBME304597
Burkholderia cepaciaHexane405095
Candida rugosaCyclohexane303592

Visualizations

Catalyst_Screening_Workflow cluster_0 Step 1: HNL Screening for Mandelonitrile Synthesis cluster_1 Step 2: Lipase Screening for Acylation start_hnl Prepare Benzaldehyde & Buffer add_hnl Add HNL Variants start_hnl->add_hnl add_kcn Initiate with KCN add_hnl->add_kcn react_hnl Incubate & Stir add_kcn->react_hnl analyze_hnl Analyze Conversion & ee% (Chiral GC/HPLC) react_hnl->analyze_hnl select_hnl Select Best HNL analyze_hnl->select_hnl start_lipase Prepare Racemic Mandelonitrile select_hnl->start_lipase Use Best Mandelonitrile for Lipase Screening add_lipase Add Lipase Variants start_lipase->add_lipase add_acyl Add Acyl Donor add_lipase->add_acyl react_lipase Incubate & Shake add_acyl->react_lipase analyze_lipase Analyze Conversion & ee% (Chiral GC/HPLC) react_lipase->analyze_lipase select_lipase Select Best Lipase analyze_lipase->select_lipase

Caption: Workflow for sequential screening of HNL and lipase catalysts.

Troubleshooting_Logic issue Low Enantiomeric Excess (ee%) cause1 Non-Enzymatic Racemic Reaction issue->cause1 cause2 Poor Enzyme Selectivity issue->cause2 solution1a Optimize pH (Acidic) cause1->solution1a solution1b Control Temperature cause1->solution1b solution1c Increase Enzyme Loading cause1->solution1c solution2a Screen Different Enzymes cause2->solution2a solution2b Screen Solvents (for Lipase) cause2->solution2b solution2c Optimize Temperature cause2->solution2c

Caption: Troubleshooting logic for low enantiomeric excess.

References

  • Grokipedia. (n.d.). Mandelonitrile lyase. [Link]

  • Wikipedia. (n.d.). Mandelonitrile lyase. [Link]

  • Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]

  • ResearchGate. (n.d.). α-Alkylation of phenylacetonitrile with benzyl alcohol: Testing of cobalt catalysts. [Link]

  • ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]

  • ResearchGate. (n.d.). Enantioselectivity for (R)‐mandelonitrile (R)‐Man and (R)‐2‐chloromandelonitrile ((R). [Link]

  • PubMed. (2010). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. [Link]

  • MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • ResearchGate. (2020). Acetonitrile Synthesis via Ammoxidation: Mo/zeolites Catalysts Screening. [Link]

  • DOI. (n.d.). Lipase-catalyzed resolution of 5-acetoxy-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. Application to the synthesis of (+)-(3R,4S)-cis-4-hydroxy-6-deoxyscytalone, a metabolite isolated from Colletotrichum acutatum. [Link]

  • ChemRxiv. (2025). Catalytic Enantioselective α-Allenylation of Acetonitrile. [Link]

  • YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. (2025). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. [Link]

  • NIH. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. [Link]

  • MDPI. (n.d.). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. [Link]

Sources

Troubleshooting

Methods for removing impurities from α-Acetoxyphenylacetonitrile preparations

Welcome to the technical support center for the purification of α-acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of α-acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude α-acetoxyphenylacetonitrile preparation?

The synthesis of α-acetoxyphenylacetonitrile typically involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile (an α-hydroxynitrile), followed by acetylation.[1][2][3][4] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Benzaldehyde and the acetylating agent (e.g., acetic anhydride or acetyl chloride) may remain in the crude product.

  • Side-Products: The competing benzoin condensation of benzaldehyde can occur, especially under basic conditions.[1]

  • Hydrolysis Products: The ester linkage in α-acetoxyphenylacetonitrile is susceptible to hydrolysis, particularly in the presence of acid or base, yielding mandelonitrile and acetic acid.[5] The nitrile group can also hydrolyze to an amide or carboxylic acid under more vigorous conditions.[6][7]

  • Complex Organic and Inorganic Impurities: The reaction may produce various colored bodies and salts, which can be challenging to remove.[8]

It is crucial to characterize the impurity profile of your specific crude product, as it can vary depending on the synthetic route and reaction conditions.[][10]

Q2: My crude product is a dark, oily substance. What is the best initial purification step?

For a dark and oily crude product, a multi-step approach is often necessary. An initial liquid-liquid extraction is highly recommended to remove a significant portion of colored impurities and water-soluble byproducts.

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11]

Q3: I performed a liquid-liquid extraction, but the organic layer is still colored. What should I do next?

If the organic layer remains colored after extraction, treatment with an adsorbent like activated charcoal can be effective. However, for more stubborn impurities, column chromatography is the preferred method.

Q4: How do I choose the right solvent system for recrystallization?

The key to successful recrystallization is selecting a solvent in which α-acetoxyphenylacetonitrile has low solubility at room temperature but high solubility at elevated temperatures.[12][13] This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.[12]

Solvent Screening Protocol:

  • Place a small amount of your crude product in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) to each tube at room temperature. Observe the solubility.

  • Gently heat the tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent or solvent system.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

"Oiling out" during recrystallization is a common problem and can be caused by several factors:

  • Cooling too quickly: Rapid cooling can cause the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice.[13]

  • Inappropriate solvent: The solvent may be too good a solvent, preventing crystallization even at low temperatures.

  • Presence of impurities: High levels of impurities can inhibit crystal formation.

Troubleshooting "Oiling Out":

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Adjustment: If a single solvent system is problematic, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[13]

  • Seed Crystals: If you have a small amount of pure α-acetoxyphenylacetonitrile, adding a tiny crystal to the cooled solution can induce crystallization.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Solution
Compound is too soluble in the chosen solvent. Select a solvent with lower solvating power. Consider using a mixed solvent system to fine-tune the polarity.[13]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.[12]
Premature crystallization during hot filtration. Preheat the funnel and filter paper. Use a small amount of hot solvent to wash the filter paper after filtration.
Incomplete crystallization. Allow more time for cooling. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Issue 2: Impurities Co-precipitate During Recrystallization
Possible Cause Solution
Cooling was too rapid. Slow, controlled cooling allows for the selective crystallization of the desired compound.[13]
The impurity has similar solubility to the product. A second recrystallization may be necessary. Alternatively, consider a different purification technique like column chromatography.
Insoluble impurities were not removed. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
Issue 3: Column Chromatography Provides Poor Separation
Possible Cause Solution
Incorrect mobile phase polarity. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column overloading. Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Column channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Sample is not binding to the column. Check the pH and composition of your sample and binding buffer. Ensure no chelating or strong reducing agents are present at high concentrations.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is designed as an initial purification step for a crude reaction mixture.

Workflow Diagram:

G cluster_0 Liquid-Liquid Extraction Workflow start Crude α-Acetoxyphenylacetonitrile dissolve Dissolve in Ethyl Acetate start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer wash_naoh Wash with 5% NaOH (aq) transfer->wash_naoh Removes acidic impurities wash_brine Wash with Brine wash_naoh->wash_brine Removes residual water dry Dry Organic Layer (Na2SO4) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Partially Purified Product evaporate->end

Caption: Liquid-Liquid Extraction Workflow.

Methodology:

  • Dissolve the crude α-acetoxyphenylacetonitrile in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A dilute aqueous solution of sodium bicarbonate or sodium hydroxide to remove acidic impurities.

    • Water to remove any water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the layers and remove bulk water from the organic phase.[14]

  • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization

This protocol is for the final purification of α-acetoxyphenylacetonitrile.

Workflow Diagram:

G cluster_1 Recrystallization Workflow start Partially Purified Product dissolve_hot Dissolve in Minimum Hot Solvent start->dissolve_hot hot_filtration Hot Filtration (if needed) dissolve_hot->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice collect Collect Crystals by Vacuum Filtration cool_ice->collect wash_cold Wash with Cold Solvent collect->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals end Pure α-Acetoxyphenylacetonitrile dry_crystals->end

Caption: Recrystallization Workflow.

Methodology:

  • Place the crude or partially purified α-acetoxyphenylacetonitrile in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.[12]

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals thoroughly to remove any residual solvent. The purity can be assessed by techniques such as melting point analysis, NMR spectroscopy, or chromatography (GC or HPLC).[12][15][16][17]

References

  • ResearchGate. (2013). How to separate amide and nitrile from mixture?[Link]

  • Google Patents. (1948).
  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. [Link]

  • Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. [Link]

  • Filo. (2025). Reaction of Benzaldehyde and Acetophenone with HCN. [Link]

  • Spaces. (2016). CHEM 263 - Nov 15 2016 Notes (1). [Link]

  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Najem, A. (2021). How do you do liquid-liquid extraction? YouTube. [Link]

  • SCIRP. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • Leah4sci. (2019). Mechanism for ester hydrolysis. YouTube. [Link]

  • ResearchGate. (2013). Sugaring-out assisted liquid/liquid extraction with acetonitrile for bioanalysis using liquid chromatography–mass spectrometry. [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • EnPress Journals. (2018). Acetonitrile as tops solvent for liquid chromatography and extraction. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Illinois Experts. (2010). Sugaring out: A new method for removal of acetonitrile from preparative RP-HPLC eluent for protein purification. [Link]

  • LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • ResearchGate. (2013). Analytical strategies for genotoxic impurities in the pharmaceutical industry. [Link]

  • Google Patents. (1974).

Sources

Optimization

Technical Support Center: Preserving the Chiral Integrity of α-Acetoxyphenylacetonitrile

Welcome to the technical support center for α-Acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who handle this valuable chiral building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-Acetoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who handle this valuable chiral building block. Maintaining the enantiomeric purity of α-Acetoxyphenylacetonitrile is critical for the success of subsequent synthetic steps and the ultimate efficacy and safety of the target molecule. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent racemization and ensure the stereochemical integrity of your material.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experimental work that can lead to a loss of enantiomeric excess (ee).

Q1: I'm observing a significant drop in enantiomeric excess (ee) after my aqueous workup. What are the most likely causes and how can I prevent this?

A1: A rapid loss of ee during workup is a classic sign of base-catalyzed racemization. The α-hydrogen on the chiral center of α-Acetoxyphenylacetonitrile is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate is non-selective and results in a racemic mixture.[1][2][3]

Primary Causes:

  • Basic Washing Reagents: Standard protocols often use a sodium bicarbonate (NaHCO₃) or carbonate (Na₂CO₃) wash to neutralize acid. These basic solutions are primary culprits for racemization.

  • High pH of Water: Depending on the source, deionized water can sometimes be slightly basic or unbuffered, which is sufficient to initiate racemization over time.

  • Elevated Temperature: Performing the workup at room temperature or higher accelerates the rate of deprotonation and subsequent racemization.[1]

Corrective Actions & Protocol:

  • Avoid Basic Washes: Strictly avoid washes with sodium bicarbonate, carbonates, or other basic solutions.

  • Implement an Acidic Wash: Instead, use a pre-chilled (0-5 °C) dilute acidic solution to neutralize the reaction and wash the organic layer. A 1% citric acid solution or a 0.1 M HCl solution is effective at keeping the aqueous phase acidic, thereby suppressing deprotonation.

  • Control Temperature: Perform the entire workup procedure in an ice bath. Use pre-chilled solvents for extraction and washing.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Perform extractions and separations efficiently.

  • Solvent Choice: Use a non-polar, aprotic solvent like methyl tert-butyl ether (MTBE) or toluene for extraction, as polar solvents can facilitate proton exchange.[1]

Q2: My chiral HPLC analysis shows that the enantiomeric excess of my product is decreasing after purification by column chromatography on silica gel. What is happening on the column?

A2: Standard silica gel, while generally considered acidic, possesses surface silanol groups (Si-OH) that can act as catalytic sites for racemization. More importantly, trace metal impurities can create localized basic sites, which are highly effective at promoting enolate formation on the solid support.

Underlying Issues:

  • Active Sites on Silica: The surface of silica gel is not perfectly inert and can facilitate proton transfer.

  • Prolonged Residence Time: The longer your compound remains on the column, the greater the opportunity for racemization to occur. Slow flow rates and very long columns exacerbate this issue.

  • Solvent Polarity: Using highly polar solvents in your mobile phase (e.g., methanol, ethanol) can increase the interaction with the silica surface and promote racemization.

Recommended Solutions:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar eluent (e.g., hexane) and add 0.5-1% triethylamine. Swirl for 5 minutes, then filter and wash with the pure non-polar eluent to remove the excess amine. This neutralizes the most active sites. Caution: Ensure all triethylamine is removed before use if it is incompatible with your compound.

  • Optimize the Mobile Phase: Use the least polar solvent system possible that provides good separation. A gradient starting with a low polarity and gradually increasing it can help elute the compound more quickly.

  • Alternative Purification: If racemization persists, consider alternative methods like recrystallization, which often provides a significant increase in enantiomeric purity.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or acidic grade) or a bonded-phase silica.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the precise chemical mechanism that causes racemization in α-Acetoxyphenylacetonitrile?

A1: The racemization proceeds through a well-understood, base-catalyzed mechanism involving the formation of a planar enolate intermediate.[1][2][3] The key steps are:

  • Deprotonation: A base (B:) abstracts the acidic proton from the α-carbon (the chiral center). This is the rate-determining step.

  • Enolate Formation: The resulting electron pair delocalizes to form a resonance-stabilized, planar enolate. The stereochemical information at the α-carbon is lost at this stage.

  • Reprotonation: The planar enolate can be protonated by a proton source (HB) from either the top or bottom face with equal probability.

  • Racemic Mixture: Protonation from one face regenerates the starting enantiomer, while protonation from the opposite face forms its mirror image. Over time, this leads to a 50:50 mixture, which is a racemate.

Below is a diagram illustrating this pathway.

G cluster_0 Racemization Mechanism Start (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate + Base (B:) - HB R_Enantiomer (R)-Enantiomer Enolate->R_Enantiomer + HB (Protonation from top face) S_Enantiomer (S)-Enantiomer Enolate->S_Enantiomer + HB (Protonation from bottom face) R_Enantiomer->Enolate + Base (B:) - HB S_Enantiomer->Enolate + Base (B:) - HB

Caption: Base-catalyzed racemization of α-Acetoxyphenylacetonitrile.

Q2: How should I properly store enantiomerically pure α-Acetoxyphenylacetonitrile to ensure its long-term stability?

A2: Long-term stability requires minimizing all factors that can contribute to racemization, even at a slow rate. The compound is most stable as a solid.

Optimal Storage Protocol:

  • Form: Store as a crystalline solid. Avoid storing in solution, as this increases molecular mobility and susceptibility to racemization.

  • Temperature: Store at low temperatures, ideally in a freezer at -20 °C or below. This significantly reduces the rate of any potential degradation pathway.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis of the acetate group by atmospheric moisture, which could generate acetic acid and potentially influence the local chemical environment.

  • Container: Use an amber glass vial to protect the compound from light, which can potentially cause other forms of degradation. Ensure the vial has a tight-fitting cap.

Q3: Can I use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in reactions with this compound?

A3: It is strongly advised to avoid common amine bases. While they are often used as acid scavengers, they are sufficiently basic to cause rapid racemization of α-Acetoxyphenylacetonitrile, especially at temperatures above 0 °C. If a base is absolutely necessary for your reaction, you must use a non-nucleophilic, sterically hindered base and maintain stringent temperature control (e.g., -78 °C). Even under these conditions, a preliminary experiment to assess the rate of racemization is highly recommended.

Part 3: Protocols & Data

Protocol 1: Standardized Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess of α-Acetoxyphenylacetonitrile. Optimization may be required based on your specific HPLC system.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Columns such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H are excellent starting points.[4][5]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (IPA). A good starting ratio is 90:10 (Hexane:IPA).

  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Protocol 2: Optimized Workup for Preservation of Stereochemical Integrity

This protocol is designed to minimize exposure to conditions that cause racemization.

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Neutralization/Extraction: Slowly add the reaction mixture to a separatory funnel containing a pre-chilled (0 °C) biphasic mixture of MTBE (or another suitable aprotic solvent) and 1% aqueous citric acid.

  • Separation: Gently shake the funnel, vent frequently, and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1x portion of pre-chilled 1% citric acid.

    • 1x portion of pre-chilled brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), which can be slightly acidic and retain water more strongly.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Crucially, keep the water bath temperature below 30 °C to prevent racemization of the final product.

Data Table: Factors Influencing Racemization Rate

This table summarizes the qualitative impact of various experimental conditions on the stability of α-Acetoxyphenylacetonitrile.

Parameter Condition Relative Rate of Racemization Rationale
Base Strong Base (e.g., NaOH, K₂CO₃)Very FastReadily deprotonates the α-carbon.[1][3]
Weak Base (e.g., NaHCO₃, TEA)FastSufficiently basic to cause significant racemization, especially over time.[4]
No Base (Acidic/Neutral pH)NegligibleThe α-proton is not abstracted; the chiral center remains stable.[4]
Solvent Polar Protic (e.g., Methanol, Water)ModerateCan facilitate proton transfer and stabilize the enolate intermediate.
Polar Aprotic (e.g., DMSO, DMF)Slow to ModerateCan stabilize the enolate intermediate.
Non-Polar Aprotic (e.g., Toluene, Hexane)Very Slow / NegligiblePoorly solvates the ionic enolate intermediate, disfavoring its formation.
Temperature > 40 °CFastProvides sufficient thermal energy to overcome the activation barrier for deprotonation.
Room Temperature (~25 °C)Slow (in neutral solution) to Fast (with base)Baseline condition; rate is highly dependent on other factors.
0 °C to -20 °CVery Slow / NegligibleSignificantly reduces the rate of all chemical reactions, including racemization.

References

  • Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007). Books Gateway.
  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. (2021). PMC, NIH.
  • Preventing racemization during the synthesis of chiral 2-Cyanobutanoic acid. Benchchem.
  • New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org.
  • The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.
  • Nitriles as Solvents in Glycosylation Reactions: Highly Selective. ResearchGate.
  • Nitrile anions: solvent-dependent cyclization. Drexel Research Discovery.
  • SYNTHESIS OF CHIRAL α-ACETOXY-N-ACETYLAMIDES FROM CHIRAL PYRIMIDYLALKANOLS BY THE OXIDATIVE CLEAVAGE OF PYRIMIDINE RING. (1998). Shigehi.
  • Alpha Substitution Reactions - Racemization. (2024). CHEM 2325 Module 27, YouTube.
  • Preparation and Reactions of Racemic and Optically Active Cyanohydrins. (2020). ResearchGate.
  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (2024). PubMed.
  • Chiral HPLC Separations. Phenomenex.
  • Racemization of Aldehydes and Ketones. (2014). YouTube.
  • A Strategic Approach for the Development of a Chiral HPLC Method for the Enantioselective Separation of Toddalolactone. Benchchem.
  • The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis and Purity Validation of α-Acetoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides an in-depth validation of the synthesis of α-acetoxyphenylacetonitrile, a key chiral intermediate in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth validation of the synthesis of α-acetoxyphenylacetonitrile, a key chiral intermediate in pharmaceutical development. We will objectively compare a primary synthetic route with a viable alternative, supported by a detailed breakdown of purity analysis methodologies. This document is designed to equip researchers with the necessary technical insights and practical protocols to confidently synthesize and validate this critical compound.

Introduction: The Significance of α-Acetoxyphenylacetonitrile

α-Acetoxyphenylacetonitrile is a versatile chiral building block utilized in the synthesis of a variety of pharmaceuticals. Its structure, featuring a nitrile, an ester, and a phenyl group attached to a stereocenter, makes it a valuable precursor for creating complex, enantiomerically pure molecules essential for targeted drug therapies. The stringent purity requirements of active pharmaceutical ingredients (APIs) necessitate robust and validated methods for both the synthesis and the comprehensive analysis of such intermediates. This guide will explore a common and efficient synthetic pathway and compare it with an alternative, providing the data-driven insights necessary for informed methodological selection.

Comparative Synthesis of α-Acetoxyphenylacetonitrile

We will explore two primary synthetic strategies for obtaining α-acetoxyphenylacetonitrile. The first is a direct, one-pot synthesis from benzaldehyde, and the second is a two-step approach involving the initial synthesis and isolation of mandelonitrile, followed by its acetylation.

Method 1: Two-Step Synthesis via Mandelonitrile Intermediate

This widely-used method involves the formation of mandelonitrile from benzaldehyde, which is then acetylated to yield the final product. This approach allows for the purification of the intermediate, potentially leading to a purer final product.

The initial step is the synthesis of mandelonitrile (α-hydroxy-α-phenylacetonitrile) from benzaldehyde. This reaction involves the addition of a cyanide source to the aldehyde carbonyl.

Reaction Pathway:

benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile + NaCN, Acetic Acid in aqueous medium sodium_cyanide Sodium Cyanide (NaCN) acetic_acid Acetic Acid

Caption: Synthesis of Mandelonitrile from Benzaldehyde.

Experimental Protocol:

A detailed procedure for the preparation of mandelonitrile from benzaldehyde, sodium cyanide, and acetic acid is well-established.[1]

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

  • Benzaldehyde is dissolved in a suitable solvent and added to the reaction vessel.

  • Acetic acid is then added dropwise to the stirred mixture, maintaining a low temperature. The acetic acid reacts with sodium cyanide to generate hydrogen cyanide in situ, which then reacts with benzaldehyde.

  • The reaction is stirred for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the organic layer containing mandelonitrile is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude mandelonitrile.

A CRITICAL NOTE ON SAFETY: Cyanide compounds are highly toxic.[2][3][4] All manipulations involving sodium cyanide and mandelonitrile must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency plan and a cyanide antidote kit should be readily available.

The hydroxyl group of mandelonitrile is then acetylated using acetic anhydride in the presence of a base catalyst, typically pyridine.

Reaction Pathway:

mandelonitrile Mandelonitrile product α-Acetoxyphenylacetonitrile mandelonitrile->product + Acetic Anhydride Pyridine acetic_anhydride Acetic Anhydride pyridine Pyridine

Caption: Acetylation of Mandelonitrile.

Experimental Protocol: [5]

  • Mandelonitrile is dissolved in dry pyridine under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Acetic anhydride is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with dilute acid (to remove pyridine), water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Method 2: One-Pot Synthesis from Benzaldehyde

An alternative approach is a one-pot synthesis where the formation of mandelonitrile and its subsequent acetylation occur in the same reaction vessel without isolation of the intermediate. This method can be more time and resource-efficient.

Reaction Pathway:

benzaldehyde Benzaldehyde product α-Acetoxyphenylacetonitrile benzaldehyde->product + Reagents (One Pot) reagents NaCN, Acetic Anhydride, Pyridine

Caption: One-Pot Synthesis of α-Acetoxyphenylacetonitrile.

Conceptual Protocol:

  • Benzaldehyde is reacted with sodium cyanide in the presence of a phase-transfer catalyst and a suitable solvent.

  • After the formation of the mandelonitrile intermediate (monitored by in-process control, e.g., IR or NMR), acetic anhydride and a base (e.g., pyridine or a non-nucleophilic amine) are added directly to the reaction mixture.

  • The reaction is stirred until the acetylation is complete.

  • Work-up and purification are performed as described in Method 1.

Comparative Analysis of Synthetic Routes
ParameterMethod 1 (Two-Step)Method 2 (One-Pot)Justification
Overall Yield Potentially higherGenerally lowerPurification of the mandelonitrile intermediate in Method 1 can remove impurities that might interfere with the acetylation step, leading to a cleaner reaction and higher overall yield.
Purity Generally higherPotentially lowerThe isolation and purification of the intermediate in Method 1 typically results in a final product with fewer side-products and unreacted starting materials.
Reaction Time LongerShorterMethod 2 eliminates the time required for the work-up and purification of the mandelonitrile intermediate.
Process Simplicity More complexSimplerThe one-pot nature of Method 2 reduces the number of unit operations, making it a more streamlined process.
Scalability More straightforwardMay require more optimizationThe well-defined steps and purification of the intermediate in Method 1 make it easier to scale up reliably. One-pot reactions can sometimes present challenges in controlling exotherms and side reactions on a larger scale.

Comprehensive Purity Analysis

The purity of α-acetoxyphenylacetonitrile is paramount for its use in pharmaceutical synthesis. A multi-technique approach is essential for a thorough characterization, including the identification and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For α-acetoxyphenylacetonitrile, both reversed-phase and chiral HPLC methods are crucial.

Workflow for HPLC Analysis:

sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_system HPLC System sample_prep->hplc_system rp_hplc Reversed-Phase HPLC (Purity Assessment) hplc_system->rp_hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc_system->chiral_hplc data_analysis Data Analysis (Peak Integration, Purity Calculation) rp_hplc->data_analysis chiral_hplc->data_analysis

Caption: HPLC Workflow for Purity Analysis.

This method is used to separate the target compound from potential impurities such as unreacted starting materials (benzaldehyde, mandelonitrile) and by-products.

Suggested HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Since α-acetoxyphenylacetonitrile is chiral, determining the enantiomeric excess (e.e.) is critical. This is achieved using a chiral stationary phase (CSP).[6][7]

Strategies for Chiral Method Development: [8][9]

  • Column Screening: Test a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to find one that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of hexane/isopropanol or the use of additives) to optimize resolution and analysis time. Chiral mobile-phase additives can also be an option.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information.[11][12][13][14]

Suggested GC-MS Conditions:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of all components.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Expected Fragmentation Pattern: The mass spectrum of α-acetoxyphenylacetonitrile is expected to show characteristic fragments corresponding to the loss of the acetyl group, the cyano group, and cleavage of the benzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity confirmation. Both ¹H and ¹³C NMR should be performed.

The proton NMR spectrum will provide information on the number and connectivity of the different types of protons in the molecule.

Expected ¹H NMR Signals (Illustrative):

  • Aromatic protons (multiplet)

  • Methine proton (CH-CN) (singlet or doublet depending on coupling)

  • Methyl protons of the acetyl group (singlet)

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[15][16][17][18]

Expected ¹³C NMR Signals (Illustrative):

  • Carbonyl carbon of the ester

  • Nitrile carbon

  • Aromatic carbons

  • Methine carbon

  • Methyl carbon of the acetyl group

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20]

Expected Characteristic FTIR Absorptions:

  • C≡N stretch (nitrile): ~2250 cm⁻¹

  • C=O stretch (ester): ~1750 cm⁻¹

  • C-O stretch (ester): ~1200-1000 cm⁻¹

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aromatic C=C stretch: ~1600-1450 cm⁻¹

Conclusion and Recommendations

Both the two-step and one-pot synthetic routes to α-acetoxyphenylacetonitrile are viable options for laboratory-scale synthesis. The choice between them depends on the specific requirements of the research.

  • For applications demanding the highest purity and for more straightforward scalability, the two-step synthesis (Method 1) is recommended due to the opportunity to purify the mandelonitrile intermediate.

  • For rapid synthesis and when a slightly lower purity is acceptable for initial screening or derivatization, the one-pot synthesis (Method 2) offers a more efficient alternative.

A comprehensive analytical approach employing HPLC (reversed-phase and chiral), GC-MS, NMR, and FTIR is essential to fully validate the identity, purity, and enantiomeric excess of the synthesized α-acetoxyphenylacetonitrile. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to produce and thoroughly characterize this important pharmaceutical intermediate.

References

  • INEOS. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000060). Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Exposome-Explorer. (2011, June 24). Material Safety Data Sheet - Acetone Cyanohydrin. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). Retrieved from [Link]

  • Google Patents. (n.d.). US3787477A - Preparation of cyanohydrins.
  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000913). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • YouTube. (2013, March 27). Assigning a 1H NMR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • CEM. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetylmandelic acid. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

  • PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]

  • ResearchGate. (2025, October 15). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. Retrieved from [Link]

  • FUDMA Journal of Sciences. (2025, March 31). PHYTOCHEMICALS AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF Rauvolfia vomitoria Afzel COLD AND HOT WATER LEAVES EXTRACT. Retrieved from [Link]

  • ResearchGate. (n.d.). a,b show the FTIR spectra of ZnO NPs synthesized chemically and.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of, a ZnO, b a-Fe 2 O 3 and c ZnFe 2 O 4 /ZnO. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ZnO nanoparticles. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to α-Acetoxyphenylacetonitrile and Other Cyanohydrin Esters for the Research Scientist

Introduction: The Strategic Value of Cyanohydrin Esters in Synthesis Cyanohydrins and their ester derivatives are pivotal intermediates in modern organic synthesis, offering a versatile platform for the construction of v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyanohydrin Esters in Synthesis

Cyanohydrins and their ester derivatives are pivotal intermediates in modern organic synthesis, offering a versatile platform for the construction of valuable molecular scaffolds such as α-hydroxy acids, α-amino alcohols, and various heterocyclic systems.[1][2] The esterification of the cyanohydrin hydroxyl group not only enhances stability by preventing the reversible elimination of cyanide but also introduces a synthetically useful handle for further transformations.[3] Among these, α-acetoxyphenylacetonitrile, the acetate ester of mandelonitrile, serves as a cornerstone for asymmetric synthesis and the development of complex molecules.

This guide provides a comparative analysis of α-acetoxyphenylacetonitrile alongside other notable cyanohydrin esters. We will delve into a comparative study of their synthesis, stability, and reactivity, supported by experimental data and detailed protocols. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal cyanohydrin ester for their specific synthetic challenges.

α-Acetoxyphenylacetonitrile: A Detailed Profile

α-Acetoxyphenylacetonitrile, also known as mandelonitrile acetate, is a chiral cyanohydrin ester derived from benzaldehyde. Its prominence in organic synthesis stems from its role as a precursor to enantiomerically pure α-hydroxy acids and other chiral building blocks.

Synthesis of α-Acetoxyphenylacetonitrile

The synthesis of α-acetoxyphenylacetonitrile can be achieved through several methodologies, primarily categorized into chemical and enzymatic routes.

1. Chemical Synthesis:

The asymmetric addition of a cyanide source to benzaldehyde in the presence of an acylating agent is a common strategy. Chiral metal complexes, particularly those based on titanium-salen, have proven effective in catalyzing this transformation with high enantioselectivity.[4][5]

  • Mechanism of Ti-salen Catalyzed Asymmetric Cyanation: The bimetallic titanium-salen complex coordinates to the aldehyde, activating the carbonyl group towards nucleophilic attack by the cyanide anion. The chiral salen ligand directs the cyanide addition to one face of the aldehyde, leading to an enantioenriched cyanohydrin intermediate, which is then acylated in situ.

2. Enzymatic Synthesis and Kinetic Resolution:

Lipases are widely employed for the kinetic resolution of racemic mandelonitrile through enantioselective acylation.[6] This method involves the selective acylation of one enantiomer of the cyanohydrin, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Principle of Lipase-Catalyzed Kinetic Resolution: Lipases, in a suitable organic solvent, catalyze the transesterification between a racemic cyanohydrin and an acyl donor (e.g., vinyl acetate). Due to the enzyme's stereopreference, one enantiomer is acylated at a much faster rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched cyanohydrin.

Comparative Analysis of Cyanohydrin Esters

The choice of a cyanohydrin ester in a synthetic route depends on several factors, including the desired stereochemistry, the nature of the ester group, and the intended subsequent transformations. Here, we compare α-acetoxyphenylacetonitrile with other cyanohydrin esters, focusing on their synthesis and key properties.

Comparison of Synthetic Methodologies

The following table summarizes the performance of different catalytic systems in the synthesis of various cyanohydrin esters.

Cyanohydrin EsterAldehydeCatalyst/EnzymeCyanide Source/Acyl DonorYield (%)ee (%)Reference
α-Acetoxyphenylacetonitrile BenzaldehydeCandida antarctica lipase BVinyl acetate35 (S-acetate)92[6]
Cyanohydrin PropionateBenzaldehyde[(salen)TiO]₂KCN / Propionic anhydrideHigh89[4]
Cyanohydrin CarbonateBenzaldehyde[(salen)TiO]₂Ethyl cyanoformateHighup to 95[7]
Cyanohydrin Carbonate4-Methoxybenzaldehyde[(salen)TiO]₂Ethyl cyanoformate9594[7]
Cyanohydrin CarbonateCyclohexanecarboxaldehyde[(salen)TiO]₂Ethyl cyanoformate9091[7]

Insights from the Data:

  • Chemical vs. Enzymatic: Chemical methods using catalysts like Ti-salen complexes offer high yields and enantioselectivities for a broader range of aldehydes and ester functionalities.[4][7] Enzymatic resolutions, while highly selective, are often limited to a 50% theoretical yield for the desired enantiomer in a kinetic resolution process.[6]

  • Influence of the Ester Group: The choice of the acylating agent (e.g., acetic anhydride, propionic anhydride, ethyl cyanoformate) directly determines the resulting ester. Cyanohydrin carbonates, derived from cyanoformates, are noted for their configurational stability and reduced susceptibility to hydrolysis compared to trimethylsilyl ethers.[3]

  • Substrate Scope: Ti-salen catalysts have demonstrated broad applicability for both aromatic and aliphatic aldehydes, providing access to a diverse range of chiral cyanohydrin esters.[4][7]

Stability and Reactivity

The stability of cyanohydrin esters is a critical consideration for their handling, storage, and application in multi-step syntheses.

  • Hydrolytic Stability: Cyanohydrin esters are generally more stable than their parent cyanohydrins, which can readily decompose back to the starting aldehyde/ketone and hydrogen cyanide, particularly under basic conditions.[8] The stability is influenced by the nature of the ester group. For instance, cyanohydrin carbonates are reported to be less prone to hydrolysis than cyanohydrin trimethylsilyl ethers.[3]

  • Reactivity: The ester and nitrile functionalities of cyanohydrin esters offer multiple avenues for synthetic transformations.

    • Hydrolysis: The ester can be selectively hydrolyzed to regenerate the cyanohydrin, while the nitrile can be hydrolyzed to an α-hydroxy carboxylic acid.[2]

    • Reduction: The nitrile group can be reduced to a primary amine, yielding a β-amino alcohol, a valuable pharmacophore.[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile to Synthesize (S)-α-Acetoxyphenylacetonitrile

This protocol is adapted from the work of de Souza et al. (2012).[6]

Materials:

  • (±)-Mandelonitrile

  • Candida antarctica lipase B (immobilized)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Orbital shaker or magnetic stirrer

  • HPLC with a chiral column for ee determination

Procedure:

  • In a clean, dry flask, dissolve (±)-mandelonitrile (1.0 mmol) in anhydrous toluene (10 mL).

  • Add vinyl acetate (2.0 mmol) to the solution.

  • Add immobilized Candida antarctica lipase B (e.g., 50 mg).

  • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product and remaining substrate.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • The filtrate contains a mixture of (S)-α-acetoxyphenylacetonitrile and unreacted (R)-mandelonitrile.

  • Isolate the (S)-α-acetoxyphenylacetonitrile by column chromatography on silica gel.

Expected Outcome:

This procedure should yield (S)-α-acetoxyphenylacetonitrile with high enantiomeric excess (typically >90% ee).[6]

Protocol 2: Asymmetric Synthesis of a Cyanohydrin Carbonate using a Ti-salen Catalyst

This protocol is a general procedure based on the work of North and co-workers.[7]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ethyl cyanoformate

  • Bimetallic titanium-salen complex [(salen)TiO]₂ (5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Low-temperature cooling bath (-40 °C)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the bimetallic titanium-salen catalyst (5 mol%) to the flask.

  • Add anhydrous DCM and cool the mixture to -40 °C using a suitable cooling bath.

  • Add the aldehyde (1.0 mmol) to the cooled solution.

  • Slowly add ethyl cyanoformate (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Allow the mixture to warm to room temperature and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the cyanohydrin carbonate by NMR and chiral HPLC analysis.

Expected Outcome:

This method is expected to provide the corresponding cyanohydrin carbonate in high yield and with high enantiomeric excess.[7]

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams are provided.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution Aldehyde Aldehyde CyanohydrinEster Chiral Cyanohydrin Ester Aldehyde->CyanohydrinEster Cyanide Cyanide Source (e.g., KCN) Cyanide->CyanohydrinEster AcylAnhydride Acylating Agent (e.g., Ac₂O) AcylAnhydride->CyanohydrinEster Catalyst Chiral Catalyst (e.g., Ti-salen) Catalyst->CyanohydrinEster RacemicCyanohydrin Racemic Cyanohydrin EnantioenrichedEster (S)-Cyanohydrin Ester RacemicCyanohydrin->EnantioenrichedEster UnreactedEnantiomer (R)-Cyanohydrin RacemicCyanohydrin->UnreactedEnantiomer unreacted AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->EnantioenrichedEster Lipase Lipase Lipase->EnantioenrichedEster

Caption: Comparative workflows for chemical and enzymatic synthesis of chiral cyanohydrin esters.

Conclusion and Future Perspectives

Both chemical and enzymatic methods provide powerful and complementary strategies for accessing enantiomerically enriched cyanohydrin esters. The choice of method will be dictated by the specific requirements of the synthesis, including the desired scale, the availability of starting materials and catalysts, and the tolerance of the substrate to the reaction conditions. α-Acetoxyphenylacetonitrile remains a highly valuable and frequently utilized building block, with well-established protocols for its synthesis. However, the exploration of other cyanohydrin esters, such as carbonates and those derived from different acyl groups, offers opportunities for fine-tuning properties like stability and reactivity.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and the engineering of enzymes with broader substrate scopes and enhanced stability. The integration of flow chemistry and other process intensification technologies will also play a crucial role in making the synthesis of these valuable intermediates more scalable and cost-effective for industrial applications.

References

  • Belokon, Y. N., et al. (2004). Synthetic and Mechanistic Studies on Asymmetric Cyanohydrin Synthesis Using a Titanium(salen) Bimetallic Catalyst. Chemistry – A European Journal, 10(19), 4700-4712.
  • de Souza, R. O. M. A., et al. (2012). Lipase-catalyzed kinetic resolution of (±)-mandelonitrile under conventional condition and microwave irradiation. Journal of the Brazilian Chemical Society, 23(6), 1103-1110.
  • Belokon, Y. N., et al. (2001). The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes. Journal of the American Chemical Society, 123(48), 12059-12060.
  • North, M. (2003). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. Tetrahedron: Asymmetry, 14(2), 147-176.
  • Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5874-5887.
  • Sandberg, M., & Sydnes, L. K. (2000). A New and Convenient Method for the Synthesis of Cyanohydrin Esters. Organic Letters, 2(5), 687-689.
  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. (n.d.). BenchChem.
  • Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003).
  • Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. (n.d.). BenchChem.
  • Wachtmeister, J., et al. (2016). Probing batch and continuous flow reactions in organic solvents: Granulicella tundricula Hydroxynitrile lyase (GtHNL). RSC Advances, 6(81), 77838-77845.
  • van Schie, M. M. C. H., et al. (2018). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry.
  • Ueura, K., et al. (2024). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation.
  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (2024).
  • Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis. (n.d.). BenchChem.
  • Preparation method of mandelonitrile. (2021). CN112341361A.
  • Mandelic acid. (1922). Organic Syntheses, 2, 55.
  • Belokon, Y. N., et al. (2006).
  • Cyanohydrin reaction. (n.d.). In Wikipedia.
  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (2023). PubMed.
  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (2023). PMC.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2021). Molecules, 26(16), 4945.
  • Process for preparing cyanohydrin esters. (1980). US4234508A.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Cyanohydrins. (2023). Chemistry LibreTexts.
  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (2023). Semantic Scholar.
  • Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis.
  • Catalytic Enantioselective α-Allenyl
  • Acetone Cyanohydrin, Stabilized. (n.d.). CAMEO Chemicals.
  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025).
  • Enantioselective Synthesis of Axially Chiral Allylic Nitriles via Nickel-Catalyzed Desymmetric Cyanation of Biaryl Diallylic Alcohols. (2025). PubMed.
  • CO2-Enabled Cyanohydrin Synthesis and Facile Homolog
  • Acetone Cyanohydrin Acute Exposure Guideline Levels. (2012). NCBI.

Sources

Validation

A Comparative Guide to the Reactivity of Mandelonitrile Acetate and Mandelonitrile

This guide provides an in-depth comparative analysis of the chemical reactivity of mandelonitrile acetate (also known as α-acetoxyphenylacetonitrile) and its parent compound, mandelonitrile. As foundational molecules in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of mandelonitrile acetate (also known as α-acetoxyphenylacetonitrile) and its parent compound, mandelonitrile. As foundational molecules in organic synthesis, particularly for pharmaceuticals and fine chemicals, understanding their relative stability and reaction pathways is critical for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple recitation of properties to explore the causal relationships between structure and reactivity, supported by experimental logic and protocols.

Introduction: Structure Dictates Function

Mandelonitrile and its acetylated derivative are both cyanohydrins derived from benzaldehyde.[2] Their core structure, featuring a phenyl group, a nitrile group, and an oxygen-containing functional group on the same benzylic carbon, makes them versatile synthetic intermediates. The key distinction lies in the functional group at the benzylic position: a hydroxyl group in mandelonitrile and an acetate ester in mandelonitrile acetate. This seemingly minor difference fundamentally alters the molecule's electronic properties, stability, and susceptibility to various reagents.

The acetate group in mandelonitrile acetate acts as a protecting group for the hydroxyl moiety. This protection is often a deliberate synthetic step to enhance stability and prevent undesired side reactions, such as the reversible decomposition to benzaldehyde and hydrogen cyanide, a reaction to which unprotected cyanohydrins are prone.[3][4]

Figure 1: Chemical structures of Mandelonitrile Acetate and Mandelonitrile.

Comparative Stability and Decomposition

A primary challenge in working with cyanohydrins is their thermal instability and equilibrium-driven decomposition back to the parent aldehyde and hydrogen cyanide (HCN).[5][6] This retro-cyanohydrin reaction is often base-catalyzed.

  • Mandelonitrile: Is notoriously unstable and requires careful handling, often stored at low temperatures under an inert atmosphere to prevent decomposition.[6] The presence of the free hydroxyl group facilitates the elimination of HCN.

  • Mandelonitrile Acetate: The acetylation of the hydroxyl group significantly enhances the compound's stability. By replacing the acidic proton of the hydroxyl group with an acetyl group, the primary pathway for base-catalyzed decomposition is blocked. This makes mandelonitrile acetate a more robust and easier-to-handle intermediate. Acidic conditions, however, can promote hydrolysis of the ester, reverting it to the less stable mandelonitrile.[7]

Reactivity in Hydrolysis Reactions

Hydrolysis is a fundamental reaction where the two compounds exhibit starkly different behaviors, a direct consequence of the acetate protecting group.

Mandelonitrile Acetate: Nucleophilic Acyl Substitution

The primary site of hydrolytic attack on mandelonitrile acetate is the electrophilic carbonyl carbon of the acetate group. This reaction is a classic example of nucleophilic acyl substitution.[8][9]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester is hydrolyzed to yield mandelonitrile and carboxylic acid. The reaction is reversible and is the reverse of a Fischer esterification.[10]

  • Base-Mediated Hydrolysis (Saponification): Under basic conditions (e.g., NaOH), the ester undergoes saponification, an irreversible process that yields mandelonitrile and a carboxylate salt (e.g., sodium acetate). This is often the preferred method for deprotection due to its high yield and irreversibility.

Mandelonitrile: Nitrile Hydrolysis

For mandelonitrile, hydrolysis targets the nitrile functional group, a reaction that typically requires more forcing conditions (strong acid or base and heat) than ester hydrolysis.

  • Acid- or Base-Catalyzed Nitrile Hydrolysis: This reaction proceeds via a two-step process, first forming a primary amide (mandelamide), which can then be further hydrolyzed to a carboxylic acid (mandelic acid) and ammonia/ammonium.[11] This pathway is crucial for the synthesis of α-hydroxy acids, which are valuable chiral building blocks.[1]

Hydrolysis_Pathways MA Mandelonitrile Acetate M_from_MA Mandelonitrile MA->M_from_MA H+ / H2O or OH- / H2O AA Acetic Acid / Acetate M Mandelonitrile Amide Mandelamide M->Amide H+ or OH- (mild heat) Acid Mandelic Acid Amide->Acid H+ or OH- (strong heat)

Figure 2: Contrasting hydrolysis pathways for the two compounds.

Reactivity towards Nucleophiles

The differing functional groups also dictate the outcome of reactions with other nucleophiles.

  • Mandelonitrile Acetate: The most reactive site is the ester carbonyl, which will undergo nucleophilic acyl substitution with strong nucleophiles (e.g., amines, Grignard reagents). Direct substitution at the benzylic carbon (an SN1 or SN2 reaction) is generally disfavored because the acetate ion is a poor leaving group.[12]

  • Mandelonitrile: The hydroxyl group can act as a leaving group if first activated (e.g., by protonation or conversion to a tosylate). More significantly, the nitrile group itself can be a target for potent nucleophiles like Grignard reagents or reducing agents like LiAlH₄, leading to ketones or primary amines, respectively, after hydrolysis of the intermediate.

Experimental Protocols & Data

To provide a quantitative comparison, a kinetic study of the hydrolysis of both compounds can be performed.

Protocol: Comparative Hydrolysis Rate Analysis

This protocol outlines a method to compare the rate of base-mediated hydrolysis of mandelonitrile acetate (saponification) with the rate of base-mediated decomposition of mandelonitrile.

Objective: To quantify the relative stability and reactivity of the two compounds under basic conditions.

Materials:

  • Mandelonitrile Acetate

  • Mandelonitrile

  • 0.1 M Sodium Hydroxide (NaOH) in 50:50 Acetonitrile/Water

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Internal Standard (e.g., 1,3,5-triisopropylbenzene)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare stock solutions of mandelonitrile acetate, mandelonitrile, and benzaldehyde (as a decomposition marker) of known concentrations in acetonitrile.

  • Reaction Setup: In separate temperature-controlled vials (e.g., 25°C), add 1.0 mL of a 10 mM solution of the substrate (Mandelonitrile Acetate or Mandelonitrile) in acetonitrile containing the internal standard.

  • Initiation: To each vial, add 1.0 mL of 0.1 M NaOH solution to initiate the reaction. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to an HPLC vial containing 900 µL of a mobile phase solution with a slight excess of acid (e.g., 0.1% trifluoroacetic acid) to neutralize the base.

  • Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material and the appearance of products (mandelonitrile for the acetate reaction; benzaldehyde for the mandelonitrile reaction).

  • Data Processing: Calculate the concentration of the reactant at each time point relative to the internal standard. Plot concentration versus time and determine the initial reaction rate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrates, Product Markers, Int. Std.) prep_react Prepare Substrate Solutions in Vials (Mandelonitrile Acetate & Mandelonitrile) prep_stock->prep_react initiate Initiate Reaction (Add 0.1 M NaOH) prep_react->initiate sample Sample at Time Intervals (t = 0, 2, 5... min) initiate->sample quench Quench Aliquots (Acidic Mobile Phase) sample->quench hplc Analyze by HPLC-UV quench->hplc data Process Data (Calculate Concentration vs. Time) hplc->data rate Determine Reaction Rates data->rate

Figure 3: Workflow for the comparative hydrolysis/decomposition experiment.

Expected Quantitative Data

The experiment described above would yield quantitative data on the reaction kinetics. While actual experimental values depend on precise conditions, the expected outcome is a significantly faster rate of reaction for mandelonitrile acetate (ester hydrolysis) compared to the decomposition of mandelonitrile.

CompoundReaction TypeExpected Half-Life (t1/2) at 25°CPrimary Product Monitored
Mandelonitrile Acetate Ester HydrolysisMinutes to hoursMandelonitrile
Mandelonitrile DecompositionHours to daysBenzaldehyde

Table 1: Hypothetical comparative data for reactions under 0.05 M NaOH.

Conclusion and Synthetic Implications

The comparison between mandelonitrile acetate and mandelonitrile is a clear illustration of how functional group manipulation is a cornerstone of synthetic strategy.

  • Mandelonitrile Acetate is the more stable and robust of the two, making it a superior choice for storage and for reactions where the cyanohydrin moiety must be preserved while other transformations occur elsewhere in the molecule. Its reactivity is dominated by the chemistry of the ester group.

  • Mandelonitrile is a more direct precursor to chiral α-hydroxy acids like mandelic acid.[1] Its inherent instability requires that it is often generated and used in situ or handled with extreme care.[3] Its reactivity is centered on the nitrile and hydroxyl groups.

For drug development professionals and synthetic chemists, the choice between these two reagents is dictated by the desired synthetic outcome. If the goal is to introduce a protected cyanohydrin that can be deprotected in a later step, the acetate is ideal. If the immediate goal is the synthesis of mandelic acid or its derivatives, direct use of mandelonitrile, despite its handling challenges, may be more efficient. This guide provides the foundational logic to make such informed decisions, ensuring that experimental design is grounded in the fundamental principles of chemical reactivity.

References

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682.
  • Dadashipour, M., & Asri, Y. (2011). Hydroxynitrile Lyases: A Versatile Class of Biocatalysts.
  • North, M., & O'med, A. S. (2007). Catalytic asymmetric cyanohydrin synthesis. Tetrahedron: Asymmetry, 18(7), 763-793.
  • Fuhshuku, K., & Ohta, H. (2009). Recent progress in the research and development of hydroxynitrile lyase. Applied Microbiology and Biotechnology, 84(4), 631-641.
  • Sharma, M., Sharma, N. N., & Vats, P. (2011). A review on the chemistry and pharmacology of mandelonitrile and its derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1626.
  • Corey, E. J., & Ganem, B. (1976). A new method for the synthesis of α-hydroxy ketones. Tetrahedron Letters, 17(46), 4105-4108.
  • Ognyanov, V. I., Datcheva, V. K., & Kyler, K. S. (1991). A convenient synthesis of optically active cyanohydrins and their acetates. Journal of the American Chemical Society, 113(18), 6992-6996.
  • Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
  • Sandberg, M., & Sydnes, L. K. (2000). Cyanohydrin Esters from Acylals. Organic Letters, 2(5), 687-689.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • Bhaduri, S., & Mukesh, D. (2000). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. Journal of Industrial Microbiology and Biotechnology, 25, 31-37.
  • Celanese. (n.d.). Process for stabilizing cyanohydrins. Google Patents.
  • The Organic Chemistry Tutor. (2023). Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Gregory, R. J. H. (1999). Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. Tetrahedron Letters, 40(1), 17-20.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Taylor & Francis. (2022). Mandelonitrile – Knowledge and References. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to α-Acetoxyphenylacetonitrile as an Analytical Standard

In the landscape of analytical chemistry, particularly within pharmaceutical and organic synthesis quality control, the integrity of quantitative analysis hinges on the quality of the reference standards employed. α-Acet...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and organic synthesis quality control, the integrity of quantitative analysis hinges on the quality of the reference standards employed. α-Acetoxyphenylacetonitrile, a chiral intermediate, serves not only as a crucial building block in the synthesis of enantiomerically pure compounds but also as a vital analytical standard for chromatographic assessments.[1] This guide provides an in-depth comparison of α-Acetoxyphenylacetonitrile as a reference material, explores its practical application, and offers insights into the qualification of new batches to ensure analytical accuracy and reproducibility.

The Cornerstone of Accurate Measurement: The Role of Analytical Standards

Analytical reference standards are highly characterized materials used to calibrate analytical instruments, validate methods, and quantify analytes. Their paramount importance lies in establishing a benchmark against which unknown samples are measured. A reliable standard must possess certified purity, be stable over its intended shelf life, and exhibit homogeneity. For chiral compounds like α-Acetoxyphenylacetonitrile, chiral purity is an additional critical parameter.[1] The use of well-characterized standards underpins the generation of trustworthy and reproducible data, a non-negotiable requirement in regulated industries such as pharmaceuticals.

α-Acetoxyphenylacetonitrile: A Profile

α-Acetoxyphenylacetonitrile (CAS No. for the (R)-enantiomer: 119718-89-7) is a derivative of mandelonitrile.[1][2] It is utilized in organic synthesis and is increasingly finding application as an analytical standard in chromatography to ensure the precise analysis of complex mixtures.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[1][2]
Molecular Weight175.18 g/mol [1][2]
Density1.115 g/mL at 20 °C[1][2]
Refractive Indexn20/D 1.506[1][2]
Purity (Chiral)≥ 97%[1]
Purity (sum of enantiomers, GC)≥ 97.0%[2]
Comparative Analysis: α-Acetoxyphenylacetonitrile vs. Alternatives

The selection of an appropriate analytical standard depends on the specific application, the matrix of the sample, and the analytical technique employed. While direct "competitor" standards to α-Acetoxyphenylacetonitrile are application-specific, a comparison can be drawn with other commonly used standards in related analytical fields, such as Acetophenone or α-Tocopherol, to highlight the considerations in standard selection.

Featureα-AcetoxyphenylacetonitrileAcetophenoneα-Tocopherol (CRM)
Primary Application Chiral synthesis intermediate, chromatographic standard[1]Standard for perfumes and food analysis[3]Pharmaceutical secondary standard for vitamin E quantification
Purity Specification ≥97.0% (sum of enantiomers, GC)[2]≥99.5% (GC)[3]Certified Reference Material (CRM) traceable to USP and Ph. Eur.
Key Analytical Technique Chromatography (GC, HPLC)[1][2]Gas Chromatography (GC), HPLC[3]HPLC, GC
Traceability Lot-specific Certificate of AnalysisAnalytical Standard GradeISO 17034 and ISO/IEC 17025 certified
Storage Conditions Room Temperature[1]Not specified, standard lab conditions2-8°C

Expert Insights on Standard Selection:

The choice between a general-purpose analytical standard like Acetophenone and a more specialized one like α-Acetoxyphenylacetonitrile is dictated by the analyte of interest. For the quantification of α-Acetoxyphenylacetonitrile or its closely related structural analogs, it is the only appropriate standard. When considering a Certified Reference Material (CRM) like α-Tocopherol, the key advantage is the metrological traceability to primary standards from pharmacopeias, which provides a higher level of confidence and is often a requirement in pharmaceutical quality control. However, for many research and development applications, a well-characterized standard with a detailed Certificate of Analysis, such as those available for α-Acetoxyphenylacetonitrile, is sufficient and more cost-effective.

Experimental Protocol: Quantification of a Related Compound using α-Acetoxyphenylacetonitrile by HPLC

This protocol outlines a general procedure for the use of α-Acetoxyphenylacetonitrile as an external standard in an HPLC assay. The specific parameters would need to be optimized for the particular analyte and HPLC system.

Objective: To determine the concentration of an analyte in a sample solution using a calibration curve generated from α-Acetoxyphenylacetonitrile.

Materials:

  • α-Acetoxyphenylacetonitrile reference standard

  • HPLC-grade acetonitrile[4]

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of α-Acetoxyphenylacetonitrile reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile). This is the standard stock solution.[5]

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards at concentrations spanning the expected analyte concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample solution by dissolving a known quantity of the sample in the mobile phase to achieve an expected concentration within the calibration range.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV spectrum of α-Acetoxyphenylacetonitrile.

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the calibration standards, followed by the sample solutions.

    • Record the peak areas from the resulting chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

    • Use the equation of the line to calculate the concentration of the analyte in the sample solution based on its peak area.

Causality in Experimental Choices:

  • Solvent Selection: Acetonitrile is a common solvent in reversed-phase HPLC due to its UV transparency and miscibility with water.[4] The choice of solvent for the stock solution should ensure the complete dissolution and stability of the standard.

  • Calibration Range: The calibration range must encompass the expected concentration of the analyte in the sample to ensure accurate interpolation.

  • Column Chemistry: A C18 column is a versatile choice for the separation of a wide range of non-polar to moderately polar compounds.

Workflow for Qualification of a New Batch of α-Acetoxyphenylacetonitrile Reference Standard

The integrity of analytical results is directly tied to the quality of the reference standard. Therefore, a new batch of a reference standard should be thoroughly qualified before use.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Verification Testing cluster_2 Phase 3: Comparison & Release A Receive New Batch of α-Acetoxyphenylacetonitrile B Review Certificate of Analysis (CoA) - Purity - Identity - Characterization Data A->B C Visual Inspection - Appearance - Packaging Integrity B->C D Identity Confirmation - FTIR or Mass Spectrometry C->D E Purity Determination - HPLC (Peak Purity) - GC (Assay vs. Current Standard) D->E F Chiral Purity Analysis - Chiral HPLC or GC E->F G Non-volatile Impurities - Thermogravimetric Analysis (TGA) F->G H Water Content - Karl Fischer Titration G->H I Compare Results with CoA and Previous Batch Data H->I J Investigate Discrepancies I->J Discrepancy Found K Release for Use if Specifications are Met I->K No Discrepancy J->K L Assign Internal Expiry Date K->L

Caption: Workflow for the qualification of a new reference standard batch.

This self-validating system ensures that any new batch of α-Acetoxyphenylacetonitrile is rigorously tested and compared against established specifications and the previous batch before being released for routine use. This process mitigates the risk of analytical errors stemming from a substandard reference material.

Conclusion

α-Acetoxyphenylacetonitrile serves as a valuable analytical standard for applications in synthetic chemistry and pharmaceutical analysis. Its utility is defined by its well-characterized properties, which, when properly verified, provide a solid foundation for accurate and precise analytical measurements. The selection of α-Acetoxyphenylacetonitrile over other standards is application-dependent, with its primary role being the quantification of itself or structurally similar compounds. For laboratories, the implementation of a robust qualification process for new batches of this and any reference standard is a critical component of maintaining data integrity and ensuring the reliability of analytical outcomes.

References

  • alpha-Acetoxyphenylacetonitrile - 羰基化合物 - 西典实验供应试剂中间体原料. Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P - YMER. YMER. Available from: [Link]

  • Myricetin, rosmarinic and carnosic acids as superior natural antioxidant alternatives to α-tocopherol for the preservation of omega-3 oils - PubMed. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

Quantitative analysis of α-Acetoxyphenylacetonitrile in reaction mixtures

An Objective Guide to the Quantitative Analysis of α-Acetoxyphenylacetonitrile in Reaction Mixtures For professionals in chemical synthesis and drug development, the precise monitoring of reaction progress is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Quantitative Analysis of α-Acetoxyphenylacetonitrile in Reaction Mixtures

For professionals in chemical synthesis and drug development, the precise monitoring of reaction progress is paramount. The accurate quantification of key intermediates, such as α-Acetoxyphenylacetonitrile, directly impacts yield optimization, impurity profiling, and the overall efficiency of the synthetic process. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical basis for method selection, present detailed experimental protocols, and offer a logical framework for choosing the most appropriate technique for your specific laboratory needs.

The Analyte: α-Acetoxyphenylacetonitrile

Understanding the physicochemical properties of α-Acetoxyphenylacetonitrile is the first step in selecting an appropriate analytical method.

  • Structure: Possesses a phenyl group (a strong chromophore), a nitrile group, and an acetate ester.

  • Volatility: Moderately volatile, but may be subject to thermal degradation at high temperatures.

  • Solubility: Soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.

  • Key Features for Analysis: The presence of a UV-active phenyl group makes it an ideal candidate for HPLC with UV detection. Its unique proton signals (e.g., the methine proton) allow for specific quantification by NMR.

Comparative Analysis of Core Methodologies

The choice between HPLC, GC, and qNMR is not merely one of preference but is dictated by the specific requirements of the analysis—be it routine quality control, high-throughput screening, or primary quantification without a dedicated reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive compounds like α-Acetoxyphenylacetonitrile.[1][2]

Principle of Operation & Rationale HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For α-Acetoxyphenylacetonitrile, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The molecule's moderate polarity allows it to be retained on a non-polar C18 stationary phase and eluted with a polar mobile phase, such as a mixture of acetonitrile and water.[4] The phenyl group's strong UV absorbance allows for sensitive and specific detection.[5]

Detailed Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A typical gradient might be:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 40% B

      • 13-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of acetonitrile to achieve a target concentration of ~100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of purified α-Acetoxyphenylacetonitrile reference standard in acetonitrile (~1 mg/mL).

    • Create a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution.

Trustworthiness: A Self-Validating System Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure reliability.[6][7][8]

  • Linearity: A calibration curve is generated from the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Determined by spike-recovery experiments on a placebo reaction matrix. Mean recovery should be within 98-102%.[9]

  • Precision: Assessed at both the system level (repeat injections of one standard) and method level (multiple sample preparations). The relative standard deviation (%RSD) should be < 2%.[8][9]

  • Specificity: The method's ability to resolve the analyte peak from starting materials, reagents, and potential by-products must be demonstrated.

  • Limit of Detection (LOD) and Quantitation (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve.[4][10]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] Its suitability for α-Acetoxyphenylacetonitrile depends on the compound's thermal stability.

Principle of Operation & Rationale In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[11] Separation occurs based on the compound's volatility and interaction with the stationary phase. GC often provides higher resolution and faster analysis times than HPLC for volatile compounds.[1][12] A Flame Ionization Detector (FID) is commonly used, offering excellent sensitivity for organic compounds.

Causality Behind Experimental Choices: The primary concern is potential degradation of the acetate ester at high injector temperatures. Therefore, a lower injection temperature and a rapid oven temperature program are chosen to minimize thermal stress while ensuring efficient volatilization.

Detailed Experimental Protocol: GC with FID Detection

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Injection: 1 µL, with a split ratio of 50:1.

  • Sample Preparation:

    • Dilute the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of ~100-200 µg/mL.

    • An internal standard (e.g., dodecane) should be added to correct for injection volume variability.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard and internal standard in the same solvent.

    • Create a series of calibration standards with a fixed internal standard concentration and varying analyte concentrations.

Trustworthiness: A Self-Validating System Validation follows similar principles to HPLC.

  • Linearity: Established by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. An r² value of ≥ 0.999 is expected.

  • Accuracy & Precision: Assessed via spike-recovery and replicate preparations, with typical acceptance criteria of 95-105% recovery and < 5% RSD, respectively.[12]

  • Specificity: Confirmed by the absence of interfering peaks at the retention times of the analyte and internal standard in a blank matrix.

Quantitative NMR (qNMR)

qNMR stands apart as a primary ratio method, meaning it can determine the amount of a substance without needing a reference standard of the same substance.[13][14]

Principle of Operation & Rationale The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a known amount of an internal standard with a known number of protons, the concentration of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known internal standard proton signal. This is invaluable when a purified reference standard of α-Acetoxyphenylacetonitrile is unavailable.

Causality Behind Experimental Choices: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is critical to ensure complete magnetization recovery between pulses, which is the foundation of accurate quantification. Maleic acid is chosen as an internal standard due to its high purity, stability, and a simple, sharp singlet in a region of the ¹H NMR spectrum that is typically free of other signals.

Detailed Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Acquisition Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Internal Standard: Maleic acid (high purity, certified).

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds (or 5 x T1 of the slowest relaxing proton of interest).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into a vial.

    • Accurately weigh ~5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for α-Acetoxyphenylacetonitrile (e.g., the methine proton -CH(CN)OAc).

    • Integrate a signal from the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate the concentration using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Performance Data Comparison

The following table summarizes the expected performance characteristics of each method, based on typical results for similar pharmaceutical intermediates.[4][8][9][12]

Performance CharacteristicHPLC-UVGC-FIDqNMR
Linearity (r²) ≥ 0.999≥ 0.999N/A (Primary Method)
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%
Typical LOQ µg/mL rangeµg/mL rangemg/mL range
Analysis Time 10-20 minutes5-15 minutes5-10 minutes (per sample)
Reference Standard RequiredRequiredNot required (Internal Std)

Visualizing the Workflow and Decision Logic

A robust analytical strategy involves more than just running a sample. The entire workflow, from sample receipt to final data reporting, must be considered.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive Reaction Mixture Sample Dilute Dilute/Weigh Sample & Standard Sample->Dilute Standard Prepare Certified Reference Standard (HPLC/GC) or Internal Std (qNMR) Standard->Dilute Instrument Instrument Setup & System Suitability Test Dilute->Instrument Acquire Acquire Data (Chromatogram/Spectrum) Instrument->Acquire Process Integrate Peaks / Process Spectrum Acquire->Process Calculate Calculate Concentration Against Calibration Curve or Internal Standard Process->Calculate Report Generate Report Calculate->Report

Caption: General analytical workflow from sample preparation to reporting.

The decision of which method to employ should be systematic, based on the analytical needs and available resources.

Caption: Logical framework for selecting the optimal analytical method.

Conclusion and Recommendations

The quantitative analysis of α-Acetoxyphenylacetonitrile in reaction mixtures can be robustly achieved by HPLC, GC, or qNMR, with the optimal choice depending on the specific application.

  • HPLC-UV is the recommended method for most applications, including routine quality control and impurity profiling. Its high reliability, sensitivity, and applicability to thermally sensitive molecules make it the workhorse technique.

  • GC-FID is a viable and often faster alternative if the thermal stability of α-Acetoxyphenylacetonitrile is confirmed. It excels in high-throughput environments where speed is critical.

  • qNMR is the ultimate problem-solver when a certified reference standard is not available or when an orthogonal, primary method is needed to validate results from chromatographic techniques. While less sensitive for trace analysis, its accuracy for assay determination is unparalleled.

By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can implement a scientifically sound, validated, and fit-for-purpose analytical method for the precise quantification of α-Acetoxyphenylacetonitrile, ensuring the quality and efficiency of their chemical processes.

References

  • Vertex AI Search result on Method Validation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_rygq43LKXpeczNaqzGX8aGynKkLKK8O_K-qwJttnQrh-5tXTjmR70d3kuzs8y-NyS5RB61sK0LjY3owudXX_BLHL2EjA_CEXP0h8xXiOWzpmjLcfbIJTyfdnzlFpEXWmpg==]
  • Analytical Methods Validation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8VYJYPfWwjWRyG8vnZo8j_Tax4Aj9m4HhvUEYol012N94Y9lu5ns0cbocs2gHGcZCxMyeAn6BfBF0pStirL4WCU2PmyhB0snzr-hlGvQFgKDka9lUjDB2wQVcSrwN6YPj2Rz6v864oZNBjsCS8udEZD5WIsP2Of8lk7vYngmwaoGopT6c_-YG0qwNBAWkxtnDm1Zwk8TYkmxBn5EPKjo55-jWV9N7ZirqYk8HrYoCc_jU__o3J5Hhmj8p00FHQhwIrM=]
  • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Nitrotoluene - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMT7b_f1LXKecG53StnsO7rFsG-A05q1z3RWzt4gn9TgWFlOmTVhwYIpJh_IQ4PS2BFbV5CFnDu0B_JjaQLyacB9IaVAwsyaWYCXXBWU_V4MMQY2EovXZogKMQJncv2tl2UZhAC7s907UEAupImZq_N8G5KF4016W0sRdD5a-OYOi61Pc0z72yI0Grhr3MjElBUel8Oia2kyTRnfeSBvGoyNcYwX-8YKq8]
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf4QJBH6n9kmKOYX8OUDzhDO6lDw6l7GnQrvgQ2Juv8L_5tylmS2CjfzIULTDAgyZpRbmAWOx-d_15TzuCuyGovs_vI9oD7xbX20N01zrqYM-i2vElVy2Y94pZefChsN2eD4NrqgZ6ENO7dSR7DmXsA3UQdu10JVS5SVNyp6s1ptbbo7rBs0DqRCtw-uvN-KE=]
  • NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJQPnAZK5NhKHCwZ6YpegKo_zzG-WDeWl-pPXS8cfJ3nVSyyjuYMeS5XMjjOqmBWOLC14bvg8-Ihb__jQP3xT9BnIbqd8GS-mh8faAeZHvQnrbwBsfa7OUiFQrqUxgsfaR1ag4EgWpNDktwosCBVc=]
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KdioRjmGAZDGy35JnT165sXUxqOpO0wqsLHHLARzeTFFNibJqvDfbTMxJ1SHxJLhMCDAArz7Y6QsVNr8iBo3cc0Y447BugBBYGAGzlDDUY9a9lZZUziZVtGyOyHQAJdnlioIsXw3bugyDspLlsTGsi6pE20j81RwUdhCFg4yO5irtRE=]
  • HPLC and GC: 6 Simple Differences to Enhance Your Research - Bitesize Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-KnOQyVYbNgs0pSEcwvuqbcHrhR4gsEF7-s6cqmmCAvAF7zAtbNwh0tBOQB4GDUDWUEX6xAprm_bA5qg91fr7_cyX9g2zzqIs4suDiA_88vLcGt9hTUfGwivkZeBGmTbhhWasBwsoTVEm6o58dGpMNqKu]
  • HPLC vs. GC Columns: Key Differences Explained. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2xhjMJ98CrKMv8HPewwGkMhNTIOSxq9Ff1glwzhQqBDf_ZGxjq1U19jaSHBxwjAsncFgKwXxegyhFRE8WVja1AvWExUVhNUIOY2t-JDFLIWY2PLfqP9f1FIahLboq7n1WmEFaJLWw-fPJV0Ex0j638smhqhLQo9pnN5LnU-0JACW3Yblr7TKUAQ==]
  • Validation of HPLC methods in pharmaceutical analysis | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtx90KtwdGYz8rJv6VR2MgNSPivOFzGj7Bb-y8rBUsb_kWj1SwbUaFa3OnhIqfDM1xaxZ6RaDE7OfHIDKU2QD2K9StndLnSmD3sY66GE5AAcjN2XSkzQqs4KnfG0ycBTj08Cde0NFYhWt1AReSo7F32SKoEDZCkh0TlemV0ikkpEsDQrrrk6aCH2JAWZvi-OCtA8mEeBhMG4IHWbXsBrsYnYSj7A==]
  • (PDF) Quantitative NMR spectroscopy - Applications in drug analysis - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH768Ogn3vedTQqo0bCRgBPjTs0oBQFB-mJkZ3IeN94_rNupR2DkTcNuF1ke_aH6vCGDphE00zmXvEH0CPCspfqtzLRvaU8vWeMyV8IVnuoZOIilZd5cbv3kp47Zt6M9tx34yz0R-aKQg6tp7XV7pXGiI1N46UXi4OJkwKTi9lEaOisv79HkIlAA749Vi8oB70WJv6N8-hjIE1s5P99fsi-GYkCAR_mRJA=]
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF89-w_hpau6q7ELCU6piMig7ZRtVOIP3hEHNc7chumBkizFi6PIhCOs_fQFs2PXD4tPzCZcxEsaPnHdFg3l0rwEPqvJmBsmlOeo6oOVdRL5-BSuWQ4rfJYrhLJdomxa4Or0SWLY6KpOx4T3zHvU_fTlEEUPqf8HCne-mKr_3v6LL6ChQd6yZjDwxcJTrmnYQrsjEdTAmj64MUYqJBgYLYFG1HGelYAg9vSt74D2-0hQDD4pRMzAqzDBcca3HQ2V3-wlCq_B9mApw==]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYBPcq1of-mTrWxDtRc7PK95pnyTOsLoTr_Y7YDQohnd1Px3Y0Lf0HZBHorHMOhrlf-Tz-ZQ3VVCl28m7bMvt3GXf3haSz2jzeCvnsT7TM9FOHtaaZVioSjCfLdRozv4KUg8yFvYQcVQuIqN_tJtG9H1dtWUU=]
  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Olz3FZ9k7ErLrX7w2mOkcQ9pExHoCjHdjN-oVdChXMKhmaB3WyG5N-GnorC6xzV0P3GZyuZcV7N1PMYdUsWc_IwQGVXn_b8scIaHyZWazzSziKpvNhYF6AQ-KFRPaTl9GhaOuIraPaWPQ9cs0q7QFGr0AB9fvV82E4n-vPL02Jm7ESvDAMFPZ5ueFkTv0cq8J7UIivTSTXF2JhEGPRQhXXP7ZUMAVwe0m2LMQb4RQ_0E4zF0z2AZB9Cm0tI_jkuAIVs9Mg==]
  • Q2(R2) Validation of Analytical Procedures - FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEotfleUIexA8pXjd5ut4qt56tYphoXIWSZyaMdr5eTmpSsdMCA5ewdzOAnaHsmOhsAIEusjmC0KuDXot4HjS_4WQ4vECyI7s6ON6a1KVVwVwjjR4UYTf_fcBU3-JB0bf-_NRk=]
  • Quantitative NMR (qNMR) - Nanalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjkzqqCaFFc24BloidzYIhh7BP2zuRRhkT0VdVWWkfOMW4HFQrcsK71HMBqTAuq3z4-XaIWrBV1tWGB09zxdqCXe16DT7qYo2l94d8eCKaWbxLN2Fq-l14]
  • Quantitative NMR spectroscopy--applications in drug analysis - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc82ZDAYPRiCqE__YKkYc8aVxcOmCYa3pbzzUKhTH_ydzEvKVAhhtiVVq8l7d8N01KFZaC9JI0hTSwhlU530KJ0KVpdAkDb2L1DIo8MMwaqH2vBAW2NKY1VUVjGmYL3Xvh4S0=]
  • Gas Chromatography: A Basis of Analytical Chemistry | Open Access Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpQMftgEkF5Rx3vzGvStaaV3XlVTZpul7A88QnmNv8y6woZe46U_WtcNyhSnxqZSs09Uz0MVnNt1xFZPMezfRxIgLrBbpDan6PgKeDswrtFzslUp7jG5N3IMosHbsz0-ioE54IAjQyRhs-YRbpux_2SEsm16ZH31hxLiBtuQYmshHXZF5wrMzez9TqEmeH_jQK_KASpYUPUC_7SKM=]
  • A Guide to the Analysis of Chiral Compounds by GC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-624Y6hwQ2u8XXxZz9t-bchkTWF_N11YGQ54-mi4VfqGWVBkSUuhsQZnpTb3oO11yNWDq7f3MgwXfldTi3swt8nJwc2C0GiUx3-5FUVmrZVJolP0W747fI_0C9d4-hjNZ60j_CIovls9egaXFTw1eKtZqk4cM0xOWkyBgZRk3Br4_xnDlkACQlN7nw1PLSMZ149w=]
  • [Determination, using gas chromatography, of acetonitrile and acrylonitrile in the air]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUE8uJUG1leYVqMXAZGdPxwdccOnxL5dKvott3Ji2L_jeJ29GsZaHuV0_roJIJTsRigB-jbJ-4wsB5db2uo9iarW7nFUp61VDu5kVl_H92nSs6FweJ8vDBpZ5C3IuyirxN]
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHutmvtVgRffixFlSUZw0WTmKeOamLBiNBYOS5JpDHJmUBxeMNN3zQ0paZ5XIcDfi0GdDYBC_r72X9G5a0Nh1bRZnyu_c75vximwKWQd9YkSVh6R4MWLNpzlYCXIwBJjywNcE8VLDrF-Jo8cDJYRrzH1qxX5hHmUMWlf4M60tRKKAHg2MNqFqWf7BexuXrM4JhrFR7sd1HteZAZ-Xlyz1S3za1AeRzjr4XjThDLiWcZLWsugZvEquuyL2PWpZ60Q8HxxqqYlcOln1VZY-NZ9AimZNb6LoHqRY_wYQutZ2amsf8hcA==]
  • C190-E094A_Tips for practical HPLC analysis - Shimadzu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcpMr-GR-9Zr5TviBMmMdIiQ_QOSo9J4NYfiSpvd_hjxDoWSDxjIi1X6P7TAl5xwmcMEBCONge-2sptbm5435tS5pQa0EayKd4Ubbo-XWrEHN3rooRnIEelL_17SQ08nerI8oYjAfGBHz7XYC2lwfGd9eKJWdFDkbiMq6dzW6rhLZTrJfOUqKQP6gDkSgm8O5VSGb35s50yoMAzQZDyyF6ww64vrh67HEnz7gG5zFUqg==]
  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-h0poaQdrrnYgfiOHP9sdY_lyy8txaJR60FoxHSfBGbuHpPkE_B0Gx-vYXtqMnOI0xjKFIN5wY3MWseu9aXYCPRCuPi4Q1IAXv53392YXrLheQsLi6yHJ5g1b6mCLeu-GcBoKfJD2GEdX3cCsr0dfReFXRKWXR5mtH3NcffJJS14GcjLhL3stbe5xaxtTpPs8zZMrj3PjFEQ6dgPsrcgqoaVfREXGpQrrEF0DjXFheGll8QKEL4JToKqEpAUTj7v2GCPcNg==]
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI2kkjcLnwrnJfvtwKA-nOocn1n-rfZ6bUSyUxhebSlCWHv28vK3rGytLMGUvywrKfReX-EAAKaOWHMjwbHrv-jJLCzMjqp3h04P6TiXmTDtn6WQBoOUlCXPam8rCVF7EK3WjY3zKXz6GrEqA-kql_wDLuWgkhbZwRtihT4bYt7fE_LE66NpI-Xpqlf3d14aX3]
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYOzghkuAS6V__VG9Ui7CRURYthnpmES9fmz3QMiTB35q4xbXFm3C59Ba-Mh0TgdjKzcYA1l7Fl744avsspRl0v6WgQiqEUrvUw4E4bjDb8JDMgnsCb4FL8I3s5IAyw6Ugdw-dwXok-M3UrcHJGGBjjE4HjIqz0JYkn3xlUbfGCqR1aTLMxHqd2-qHMqrwlqWo3UJPcgKqMaaG1dCN_MwH_ZMgPuZuQphwitD_hZ6QEFRs4Xw0KFyzhfbuEwTHrTha_SYLszYzraD74rBl-2g=]
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFgkflxhgMMMWC5Xiv0ttd36rEKt_RVc7HacHEbE-Bb0Hh5j8YiKDtsgOW5Lh-zgZlQTSy7GLDkD7y5kvUT0G57aQjRWdOMJpNR5tRyinvGV0YtJzJ59ehQ_WcwljYO53blfUIZ-fI9TBE1XjDTCniWOvz1XfVZgDMNdmW6NoPLhVMMOHPNpXdeVJdRDw=]
  • Gas chromatographic analysis of acetophenone oxime and its metabolites - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn1keNtL4BUGpqUH01fAwoMdris-1idpgc0rBAK4uKFqp3KwfMCGNRW7YS87CHBpuBpKoavQ7e2vHxWQV0xA1ciq1haSXQQpHuJGP-cqezn14AMhRlZYzYjZKoQ1P-8-Xeyy8NDIUUh8uJg3ZzEfkvxIgTfA376JiOyWH08zTmWkWNzBgiq0D6RQ3B1PWTmFTCpQin-DKHN0fUEv_8lFzEFHGIPNjVGm77X2G0rpfKHFlV]
  • Analytical quantification of active ingredients using HPLC - LITE | Liverpool School of Tropical Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5eX3q3GHsrbRqQUn3QeKCLYqgm3gHozCrgkkXACKS_UrherG4YS-IqaX8SmqUPfpBU2aKgx3ZQeitR30Y04UY6783iLKOfFyKa0GkRn7mcssxKkXRt-2_mt8im5AxJHVVPXTr4xzWBsw5sYJg4UWU0qtSNH7n1uDmEMvFt79K0hbWBswus-sidy1HwyB_XsKI0fVWt1L2AEUDug==]
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaTGK1s1ve9We-RR8Mwf3FdAdp4Yd_OKAKnzEw06DRgsFCc1jCoPqced4-mY-MqpXGWmW9WA27sevs2k6poURmR8bzkTQWnjkcKo03SVYm9UJSi48Uc4q3HMP7WLzeQmmVTc0=]
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9hVC3EjZXGAgzFITkwtJr_Q5ctvJ7Sohc1YT9o7sd0OJAcNGpfCgpn5w4U8Vg09Vx3YPAzGoZyoQ7GauUWMlhGmiVzOcflQHpN2T_rzVgjS6vcof2b2Jl5GhPxSIY3Z_xS8UzYZ553XMbSxsbdycOGxyQJwsIhe9LrOkuTATJD1axkKYfNSK8lz5bEbYmHqoH8RO8nRnrGIhBkEnOhg6b6wavcZJEPnhrW0BWJiWyKekMtMcIVu_50fOh9dru-71RYVNQLs2hu7eV]

Sources

Comparative

A Comparative Spectroscopic Analysis of α-Acetoxyphenylacetonitrile and Its Analogs

This guide provides a detailed comparative analysis of the spectroscopic properties of α-acetoxyphenylacetonitrile and its structurally related analogs: mandelonitrile, methyl mandelate, and phenylacetonitrile. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of α-acetoxyphenylacetonitrile and its structurally related analogs: mandelonitrile, methyl mandelate, and phenylacetonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental data to aid in the characterization and differentiation of these compounds.

The selection of these analogs allows for a systematic evaluation of the influence of key functional groups—the acetate ester, the hydroxyl group, and the absence of a substituent on the α-carbon—on the overall spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Molecular Structures and Rationale for Comparison

The compounds chosen for this comparative study share a common phenylacetonitrile core, with variations at the α-position. This allows for a direct assessment of how different electron-withdrawing and electron-donating groups, as well as the potential for hydrogen bonding, affect the spectroscopic properties.

Caption: Molecular structures of the compounds under comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] The key vibrational frequencies for α-acetoxyphenylacetonitrile and its analogs are summarized below. The presence of the nitrile (C≡N), carbonyl (C=O), and hydroxyl (O-H) groups gives rise to characteristic absorption bands.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹)

Functional Groupα-AcetoxyphenylacetonitrileMandelonitrileMethyl MandelatePhenylacetonitrile
C≡N Stretch~2250 (medium, sharp)~2250 (medium, sharp)N/A2250 (medium, sharp)[2]
C=O Stretch (Ester)~1750 (strong, sharp)N/A~1740 (strong, sharp)N/A
O-H StretchN/A~3400 (strong, broad)~3450 (strong, broad)N/A
C-O Stretch (Ester)~1230 & ~1050 (strong)N/A~1200 & ~1080 (strong)N/A
Aromatic C-H Stretch~3050-3100~3050-3100~3050-3100~3030-3100[2]
Aromatic C=C Bending~1600 & ~1495~1600 & ~1495~1600 & ~1495~1605 & ~1495[2]
Analysis of IR Spectra

The nitrile group (C≡N) in α-acetoxyphenylacetonitrile, mandelonitrile, and phenylacetonitrile consistently appears around 2250 cm⁻¹.[3][4] This sharp, medium-intensity peak is highly characteristic.[4] For aromatic nitriles, conjugation with the phenyl ring can slightly lower this frequency.[4]

The most significant difference in the IR spectrum of α-acetoxyphenylacetonitrile is the strong absorption band around 1750 cm⁻¹, which is characteristic of the C=O stretch in the acetate ester group.[5] A similar strong band is observed for the ester in methyl mandelate. In contrast, mandelonitrile and methyl mandelate both exhibit a broad O-H stretching band in the region of 3400-3450 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding. This feature is absent in α-acetoxyphenylacetonitrile and phenylacetonitrile.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: For liquid samples, place 1-2 drops directly onto the ATR crystal. For solid samples, place a few milligrams onto the crystal.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal.[6] Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 16 scans.[7]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after each measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

¹H NMR Spectroscopy

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Protonα-AcetoxyphenylacetonitrileMandelonitrileMethyl MandelatePhenylacetonitrile
Aromatic-H~7.4-7.6 (m, 5H)~7.4 (m, 5H)~7.3-7.5 (m, 5H)~7.25-7.35 (m, 5H)[2]
α-H~6.0 (s, 1H)~5.5 (s, 1H)~5.2 (s, 1H)3.71 (s, 2H)[2]
-OHN/A~3.5 (br s, 1H)~3.5 (br s, 1H)N/A
-CH₃ (acetyl)~2.2 (s, 3H)N/AN/AN/A
-OCH₃N/AN/A~3.8 (s, 3H)N/A

The chemical shift of the α-proton is highly sensitive to the substituent at that position. In phenylacetonitrile, the benzylic protons appear as a singlet at ~3.71 ppm.[2] The introduction of an electronegative group at the α-position causes a significant downfield shift. This effect is most pronounced in α-acetoxyphenylacetonitrile, where the α-proton resonates at ~6.0 ppm due to the strong deshielding effect of the adjacent acetate group and nitrile. In mandelonitrile and methyl mandelate, the α-proton appears at ~5.5 ppm and ~5.2 ppm, respectively, deshielded by the hydroxyl and ester groups.

¹³C NMR Spectroscopy

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbonα-AcetoxyphenylacetonitrileMandelonitrileMethyl MandelatePhenylacetonitrile
Aromatic-C~127-135~126-135~126-139~127-130[2]
α-C~65~63~72~23[2]
C≡N~117~119N/A117.8[2]
C=O (ester)~169N/A~173N/A
-CH₃ (acetyl)~21N/AN/AN/A
-OCH₃N/AN/A~53N/A

The α-carbon signal is also significantly affected by the substituent. In phenylacetonitrile, the methylene carbon is observed at ~23 ppm.[2] In the substituted analogs, this signal shifts downfield. The nitrile carbon appears in the range of 117-119 ppm for all nitrile-containing compounds.[2] The carbonyl carbon of the ester group in α-acetoxyphenylacetonitrile and methyl mandelate is found at ~169 ppm and ~173 ppm, respectively.

Experimental Protocol: Solution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9] For ¹³C NMR, a higher concentration may be required.[9]

  • Instrumentation: Acquire the spectra on a spectrometer with a frequency of at least 300 MHz for ¹H NMR.

  • Data Acquisition: For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ionα-AcetoxyphenylacetonitrileMandelonitrileMethyl MandelatePhenylacetonitrile
[M]⁺175133166117
Key Fragments 133 ([M-CH₂CO]⁺), 116, 90, 77105 ([M-HCN]⁺), 77 ([C₆H₅]⁺)107 ([M-COOCH₃]⁺), 77 ([C₆H₅]⁺)90 ([M-HCN]⁺), 77 ([C₆H₅]⁺)
Analysis of Fragmentation Patterns

The fragmentation of these molecules is largely dictated by the stability of the resulting ions. A common fragmentation pathway for aromatic compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, although this is more prominent in compounds with an alkyl chain on the benzene ring. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment.

For α-acetoxyphenylacetonitrile, a characteristic loss of a ketene molecule (CH₂CO) from the molecular ion results in a fragment at m/z 133, corresponding to the molecular ion of mandelonitrile. In mandelonitrile, the loss of hydrogen cyanide (HCN) leads to a fragment at m/z 105. Methyl mandelate shows a characteristic loss of the methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 107. Phenylacetonitrile can lose HCN to form a fragment at m/z 90.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[10]

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The oven temperature program is optimized to separate the compounds of interest.

  • MS Detection: The separated compounds elute from the GC column and enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region.[11]

Table 5: Comparative UV-Vis Spectroscopic Data (λ_max, nm) in a non-polar solvent

Compoundλ_max (nm)Molar Absorptivity (ε)
α-Acetoxyphenylacetonitrile~255, ~205Moderate, Strong
Mandelonitrile~255, ~205Moderate, Strong
Methyl Mandelate~255, ~205Moderate, Strong
Phenylacetonitrile~255, ~205Moderate, Strong
Analysis of UV-Vis Spectra

The UV-Vis spectra of all four compounds are expected to be dominated by the absorptions of the phenyl ring. Benzene itself shows three absorption bands around 184, 204, and 256 nm.[12] In substituted benzenes, these bands can undergo bathochromic (red) or hypsochromic (blue) shifts. For all the compounds in this guide, the secondary band around 255 nm with its fine vibrational structure and a more intense primary band around 205 nm are expected.[11] The substituents on the α-carbon have a relatively small effect on the main absorption bands of the phenyl chromophore, making UV-Vis spectroscopy less useful for differentiating these specific analogs compared to IR and NMR.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol).[13]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Concentration: Ensure the concentration is adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.5).[13]

Conclusion

The spectroscopic comparison of α-acetoxyphenylacetonitrile with its analogs—mandelonitrile, methyl mandelate, and phenylacetonitrile—reveals distinct and characteristic differences that are directly attributable to their structural variations.

  • IR spectroscopy is highly effective for identifying the key functional groups: the ester in α-acetoxyphenylacetonitrile and methyl mandelate, the hydroxyl group in mandelonitrile and methyl mandelate, and the nitrile group in all but methyl mandelate.

  • NMR spectroscopy , particularly ¹H NMR, is exceptionally sensitive to the electronic environment of the α-proton, providing a clear distinction between the four compounds based on chemical shifts. ¹³C NMR complements this by showing significant shifts for the α-carbon.

  • Mass spectrometry offers unique fragmentation patterns for each analog, allowing for unambiguous identification based on the loss of characteristic neutral fragments.

  • UV-Vis spectroscopy is less effective for differentiating these specific analogs due to the dominance of the phenyl chromophore in all four molecules.

This comprehensive guide demonstrates that a multi-technique spectroscopic approach is essential for the robust characterization and differentiation of closely related organic molecules. The provided data and protocols serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide. BenchChem.
  • Scribd.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Berkeley Learning Hub. (2024). 5 Nitrile IR Tips.
  • Chemguide. Interpreting Infra-red Spectra.
  • University of Calgary. IR Spectroscopy Tutorial: Esters.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • SCION Instruments.
  • Polymer Chemistry Characterization Lab, Virginia Tech.
  • Physical Chemistry Lab #2, University of Colorado Boulder. ATR-FTIR spectroscopy study of hydrogen bonding trends.
  • Restek. (2000).
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
  • ResearchGate. UV-vis absorption spectra of (a) esters 2 (black, solid line), 11....
  • Iowa State University Chemical Instrumentation Facility.
  • ResearchGate.
  • Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • BenchChem.
  • ResearchGate. (a)
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Specac Ltd.
  • SlidePlayer. UV-Vis Spectroscopy.
  • Slideshare. Uv vis spectroscopy practical.
  • Ossila.
  • University of Cambridge Department of Chemistry.
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and....
  • Royal Society of Chemistry. 4.
  • European Journal of Engineering and Technology Research. (2018).
  • European Journal of Engineering and Technology Research.
  • Wikipedia.
  • eGyanKosh.
  • Chemistry LibreTexts. (2023).
  • Química Organica.org.
  • ResearchGate.
  • Reddit. (2025).
  • YouTube. (2024).
  • ResearchGate.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Wikipedia.
  • Metin Balci. Basic 1H- and 13C-NMR Spectroscopy.
  • ChemicalBook. (R)-α-Acetoxyphenylacetonitrile.
  • science-softCon.

Sources

Comparative

A Comparative Guide to the Thermal Stability of α-Acetoxyphenylacetonitrile and Other Acetylated Cyanohydrins

Introduction In the landscape of pharmaceutical and fine chemical synthesis, acetylated cyanohydrins, such as α-acetoxyphenylacetonitrile (also known as mandelonitrile acetate), are pivotal intermediates. Their utility l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, acetylated cyanohydrins, such as α-acetoxyphenylacetonitrile (also known as mandelonitrile acetate), are pivotal intermediates. Their utility lies in their ability to undergo a variety of chemical transformations, making them valuable building blocks for more complex molecules. However, the introduction of the cyano and acetyl groups raises important questions about the thermal stability of these compounds. Understanding the thermal behavior of α-acetoxyphenylacetonitrile and its analogues is not merely an academic exercise; it is a critical aspect of process safety, enabling the design of robust and safe manufacturing processes, defining appropriate storage conditions, and preventing runaway reactions.

This guide provides an in-depth technical comparison of the thermal stability of α-acetoxyphenylacetonitrile against other acetylated cyanohydrins. We will delve into the fundamental principles governing their decomposition, present detailed experimental protocols for their thermal analysis, and offer a comparative assessment based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals who handle or utilize these reactive intermediates.

The Mechanistic Underpinnings of Acetylated Cyanohydrin Thermal Stability

The thermal stability of an acetylated cyanohydrin is intrinsically linked to its molecular structure. The primary decomposition pathway for these molecules is believed to be the reverse of their formation, leading to the elimination of acetic acid and hydrogen cyanide, and the generation of the parent aldehyde or ketone. However, the presence of the acetyl group generally imparts greater thermal stability compared to the parent cyanohydrin.

Several factors can influence the temperature at which decomposition initiates and the rate at which it proceeds:

  • Electronic Effects of Substituents: The nature of the substituents on the aromatic ring of α-acetoxyphenylacetonitrile and its analogues plays a significant role. Electron-withdrawing groups (e.g., nitro, cyano) can destabilize the molecule by increasing the electrophilicity of the benzylic carbon, potentially lowering the decomposition temperature. Conversely, electron-donating groups (e.g., methoxy, methyl) may enhance thermal stability by stabilizing the carbocationic character of the transition state.

  • Steric Hindrance: Bulky substituents near the reactive center can sterically hinder the conformational changes required for decomposition, thereby increasing the thermal stability.

  • Catalytic Impurities: Trace amounts of acidic or basic impurities can catalyze decomposition, significantly lowering the onset temperature of thermal events.

Experimental Protocols for Thermal Stability Assessment

A thorough evaluation of thermal stability requires a multi-technique approach. Here, we detail the protocols for three cornerstone techniques in thermal analysis: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an excellent tool for determining the onset temperature of decomposition and the mass loss associated with it.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the acetylated cyanohydrin into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline with the tangent of the decomposition curve.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load pan into furnace pan->load purge Purge with N2 load->purge equilibrate Equilibrate at 30 °C purge->equilibrate ramp Ramp to 500 °C at 10 °C/min equilibrate->ramp plot Plot Mass vs. Temperature ramp->plot tonset Determine Tonset plot->tonset

Caption: TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the acetylated cyanohydrin into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic (melting) and exothermic (decomposition) peaks.

    • Determine the onset temperature and the enthalpy (ΔH) of decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Seal in aluminum pan weigh->pan load Load sample and reference pans pan->load purge Purge with N2 load->purge equilibrate Equilibrate at 30 °C purge->equilibrate ramp Ramp to 400 °C at 10 °C/min equilibrate->ramp plot Plot Heat Flow vs. Temperature ramp->plot analyze Identify peaks and calculate ΔH plot->analyze

Caption: DSC Experimental Workflow

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure relationships for a chemical reaction under runaway conditions. It is a critical tool for assessing the potential for thermal hazards.[1]

Experimental Protocol:

  • Sample Preparation: Load a known amount of the acetylated cyanohydrin into a spherical, high-pressure sample bomb (e.g., titanium or stainless steel).

  • Instrument Setup:

    • Place the bomb in the ARC calorimeter.

    • Evacuate and backfill the system with an inert gas.

  • Thermal Program (Heat-Wait-Seek Mode):

    • The instrument heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it waits for thermal equilibrium and then seeks for any self-heating (exothermic activity).

    • If an exotherm is detected, the instrument switches to adiabatic mode, and the heaters maintain the calorimeter at the same temperature as the sample, allowing the self-heating rate to be measured.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

ARC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program (Heat-Wait-Seek) cluster_analysis Data Analysis load Load sample into bomb place Place bomb in calorimeter load->place evacuate Evacuate and backfill place->evacuate heat Heat in steps evacuate->heat wait Wait for equilibrium heat->wait seek Seek for exotherm wait->seek adiabatic Switch to adiabatic mode if exotherm detected seek->adiabatic plot Plot T and P vs. Time adiabatic->plot analyze Determine TMR and adiabatic rise plot->analyze

Caption: ARC Experimental Workflow

Comparative Thermal Stability Analysis

CompoundSubstituentElectronic EffectPredicted Relative Thermal StabilityRationale
α-Acetoxyphenylacetonitrile -HNeutralBaseline The unsubstituted aromatic ring serves as our reference point for comparison.
4-Methoxy-α-acetoxyphenylacetonitrile-OCH3 (para)Electron-donatingHigher The methoxy group donates electron density to the ring, stabilizing any developing positive charge on the benzylic carbon during the transition state of decomposition.
4-Methyl-α-acetoxyphenylacetonitrile-CH3 (para)Electron-donatingSlightly Higher The methyl group is a weaker electron-donating group than methoxy, leading to a smaller stabilizing effect.
4-Chloro-α-acetoxyphenylacetonitrile-Cl (para)Electron-withdrawing (inductive), Electron-donating (resonance)Slightly Lower The inductive electron-withdrawing effect of chlorine likely outweighs its resonance donation, leading to a slight destabilization.
4-Nitro-α-acetoxyphenylacetonitrile-NO2 (para)Strongly Electron-withdrawingLower The strongly electron-withdrawing nitro group will significantly destabilize the transition state, leading to a lower decomposition temperature.

It is imperative to underscore that these are predicted trends . Actual thermal stability will also be influenced by factors such as crystalline packing forces and the presence of any impurities. Therefore, experimental verification using the techniques outlined above is essential for any process safety assessment.

Safety and Handling of Acetylated Cyanohydrins

Given their potential to decompose and release toxic hydrogen cyanide and flammable acetic acid, stringent safety protocols must be followed when handling acetylated cyanohydrins.

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids and bases.

  • Emergency Preparedness: Have an emergency plan in place for spills and exposures, including access to a safety shower, eyewash station, and appropriate first aid.

Conclusion

α-Acetoxyphenylacetonitrile and other acetylated cyanohydrins are valuable synthetic intermediates, but their utility must be balanced with a thorough understanding of their thermal stability. While direct comparative data is sparse, a combination of theoretical knowledge and robust experimental techniques can provide the necessary insights for safe and efficient process development. The methodologies of TGA, DSC, and ARC, when applied correctly, offer a comprehensive picture of the thermal behavior of these compounds. The predicted trends in stability based on electronic effects provide a useful starting point for risk assessment, but must be confirmed by empirical data. By prioritizing a deep understanding of the chemistry and a rigorous approach to safety, researchers can continue to leverage the synthetic potential of these versatile molecules.

References

  • Hamberg, A., Lundgren, S., Wingstrand, E., Moberg, C., & Hult, K. (2007). High-throughput synthesis and analysis of acylated cyanohydrins. Chemistry (Weinheim an der Bergstrasse, Germany), 13(15), 4334–4341. [Link]

  • Sandberg, M., & Sydnes, L. K. (2000). A mild and efficient method for the synthesis of cyanohydrin esters. Organic Letters, 2(5), 687–689. [Link]

  • U.S. Patent No. 7,582,790. (2009). Process for chemical reactions involving cyanohydrins.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. [Link]

  • TA Instruments. (n.d.). Thermal Analysis. [Link]

  • Purdue University. (2019). Thermal Hazards in the Pharmaceutical Industry. [Link]

  • MDPI. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 26(15), 4691. [Link]

  • Royal Society of Chemistry. (2018). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Reaction Chemistry & Engineering, 3(5), 725-731. [Link]

  • ResearchGate. (2018). A Reaction between Mandelonitrile and Benzaldehyde. Australian Journal of Chemistry, 20(9), 1935. [Link]

  • ResearchGate. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O -Benzoyl- N -alkyl Hydroxylamines as Synthetic Reagents. [Link]

  • HEL Group. (n.d.). Reaction Calorimetry. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Bioactivity of α-Acetoxyphenylacetonitrile

This guide provides a comprehensive performance benchmark of α-Acetoxyphenylacetonitrile in key biological assays. Designed for researchers, scientists, and drug development professionals, this document offers an objecti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of α-Acetoxyphenylacetonitrile in key biological assays. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with relevant alternatives, supported by detailed experimental protocols and data. Our goal is to furnish you with the technical insights necessary to evaluate the potential applications of this compound in your research.

Introduction: Unveiling the Bioactive Potential of a Cyanohydrin Derivative

α-Acetoxyphenylacetonitrile is a cyanohydrin derivative, specifically the O-acetylated form of mandelonitrile.[1][2] While the parent compound, mandelonitrile, is a well-known cyanogenic glycoside precursor found in various plants, the acetylation of the hydroxyl group may significantly alter its biological properties.[3] The presence of a nitrile group, a pharmacophore found in numerous approved drugs, suggests potential interactions with biological targets.[4][5] Nitriles can act as enzyme inhibitors and engage in hydrogen bonding, hydrophobic interactions, and even covalent modifications of protein targets.[5][6]

Given the limited direct data on the bioactivity of α-Acetoxyphenylacetonitrile, this guide presents a hypothetical benchmarking study to explore its potential in three fundamental areas: general cytotoxicity, induction of apoptosis, and enzyme inhibition. By comparing its performance against its immediate precursor, Mandelonitrile , and a potential metabolite, Benzaldehyde , we aim to elucidate the structure-activity relationships and provide a foundational dataset for future investigations.

Comparative Performance Analysis

The following sections detail the hypothetical performance of α-Acetoxyphenylacetonitrile and its comparators in three distinct in vitro assays.

Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] A reduction in metabolic activity is indicative of cytotoxicity. In this hypothetical study, we exposed a human neuroblastoma cell line (SH-SY5Y) to varying concentrations of the test compounds for 48 hours.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) in SH-SY5Y Cells

CompoundIC₅₀ (µM)
α-Acetoxyphenylacetonitrile 75.4
Mandelonitrile152.8
Benzaldehyde> 500
Doxorubicin (Positive Control)0.5

The data suggest that α-Acetoxyphenylacetonitrile exhibits moderate cytotoxicity, being approximately twice as potent as its parent compound, Mandelonitrile. The acetate group may enhance cellular uptake or interact with intracellular targets more effectively. Benzaldehyde showed minimal cytotoxic effects at the concentrations tested.

Apoptosis Induction via Caspase-3 Activity Assay

To determine if the observed cytotoxicity is mediated by programmed cell death, we measured the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[9][10] Increased Caspase-3 activity in response to compound treatment indicates the induction of apoptosis.

Table 2: Fold-Increase in Caspase-3 Activity

Compound (at IC₅₀ concentration)Fold-Increase in Caspase-3 Activity (vs. Vehicle Control)
α-Acetoxyphenylacetonitrile 4.2
Mandelonitrile2.1
Benzaldehyde1.1
Staurosporine (Positive Control)8.5

The results indicate that α-Acetoxyphenylacetonitrile is a moderate inducer of apoptosis, leading to a significant increase in Caspase-3 activity. This effect is more pronounced than that of Mandelonitrile, suggesting that the acetylated form is more effective at triggering the apoptotic cascade.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

To explore the potential of α-Acetoxyphenylacetonitrile as an enzyme inhibitor, we selected Acetylcholinesterase (AChE) as a representative target. AChE is a critical enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[11][12] The assay is based on the Ellman method, which measures the activity of AChE by detecting the product of acetylcholine hydrolysis.[11][13]

Table 3: Acetylcholinesterase Inhibition (IC₅₀ Values)

CompoundIC₅₀ (µM)
α-Acetoxyphenylacetonitrile 15.2
Mandelonitrile88.5
Benzaldehyde> 200
Donepezil (Positive Control)0.025

In this hypothetical assay, α-Acetoxyphenylacetonitrile demonstrates notable inhibitory activity against AChE, being significantly more potent than Mandelonitrile. This suggests that the acetyl group may play a crucial role in binding to the active site of the enzyme, a common feature for acetylated inhibitors of AChE.

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, we provide detailed protocols for the assays performed in this guide.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis A Seed SH-SY5Y cells in 96-well plates B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds for 48h C->D G AChE Assay: Prepare enzyme & substrate mix, add inhibitors C->G Enzyme Inhibition E MTT Assay: Add MTT reagent, incubate 3h, solubilize formazan D->E Cytotoxicity F Caspase-3 Assay: Lyse cells, add substrate, incubate 2h D->F Apoptosis H Measure absorbance at 570 nm (MTT Assay) E->H I Measure absorbance at 405 nm (Caspase-3 Assay) F->I J Measure absorbance at 412 nm (AChE Assay) G->J K Calculate IC50 values and fold-changes H->K I->K J->K

Caption: General experimental workflow for the bioactivity assessment.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard laboratory procedures for assessing cell viability.[7][14][15]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Compound Preparation and Treatment: Prepare 2x concentrated serial dilutions of α-Acetoxyphenylacetonitrile, Mandelonitrile, and Benzaldehyde in serum-free medium. Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Protocol 2: Caspase-3 Colorimetric Assay

This protocol is based on the principle of detecting the chromophore p-nitroaniline (p-NA) after cleavage from a labeled substrate by Caspase-3.[16]

  • Cell Treatment and Lysis: Seed and treat cells as described in the MTT protocol (steps 1-3). After treatment, induce apoptosis in positive control wells with 1 µM Staurosporine for 4 hours.

  • Cell Lysis: Pellet the cells by centrifugation and resuspend in 50 µL of chilled lysis buffer. Incubate on ice for 15 minutes.

  • Lysate Preparation: Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Assay Reaction: In a new 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm.

  • Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

Signaling Pathway: Apoptosis Induction

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound α-Acetoxyphenylacetonitrile Bax Bax/Bak Activation Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Cleavage

Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic agent.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a modification of the Ellman method for a 96-well plate format.[11][17]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) diluted in assay buffer to 0.2 U/mL.

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of various dilutions of the test compounds to the sample wells.

    • Add 25 µL of assay buffer (with corresponding DMSO concentration) to control wells.

  • Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank. Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction. The total volume should be 150 µL.

  • Data Acquisition: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10 minutes using a microplate reader.

  • Analysis: Determine the rate of reaction (ΔAbs/min). Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ values.

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically grounded benchmark of α-Acetoxyphenylacetonitrile's bioactivity. The data suggest that this compound possesses moderate cytotoxic and pro-apoptotic properties, along with a notable ability to inhibit acetylcholinesterase in vitro. The presence of the acetyl group appears to enhance its activity compared to the parent compound, Mandelonitrile.

These findings, while theoretical, provide a strong rationale for further empirical investigation. Future studies should focus on validating these results in a broader range of cell lines, exploring the specific mechanisms of apoptosis induction, and screening against a panel of enzymes to determine its inhibitory selectivity. The insights from this guide serve as a valuable starting point for researchers interested in the therapeutic potential of novel cyanohydrin derivatives.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1681. Humana Press, New York, NY. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Jin, Y., et al. (2013). Acetylcholinesterase Inhibition Assay. Bio-protocol, 3(16), e879. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Cregan, S. P., et al. (2012). Caspase Protocols in Mice. In The BBB in CNS Disease and Repair. Methods in Molecular Biology, vol 846. Humana Press, Totowa, NJ. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • de Oliveira, B. G., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1637-1653. Retrieved from [Link]

  • Sharma, M., & Sharma, N. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(11), 1435. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of cyanohydrin derivative upon addition of cyanide to a.... Retrieved from [Link]

  • Begley, T. P. (2021). CHAPTER 13: Nitriles, Cyanohydrins and Cyanogenesis. In The Chemical Biology of Nitrogen. The Royal Society of Chemistry, pp. 271-291. Retrieved from [Link]

  • Gregory, R. J. H. (2000). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 242. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of mandelonitrile by the wild-type nitrilase from P.... Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymes in nitrile metabolism: Aldoxime dehydratase catalyzes formation.... Retrieved from [Link]

  • Sosedov, O., & Stolz, A. (2018). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. International Journal of Molecular Sciences, 19(11), 3591. Retrieved from [Link]

  • Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27361-27372. Retrieved from [Link]

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